molecular formula C8H7ClO2 B1594892 1-(4-Chlorophenyl)-2-hydroxyethanone CAS No. 27993-56-2

1-(4-Chlorophenyl)-2-hydroxyethanone

Katalognummer: B1594892
CAS-Nummer: 27993-56-2
Molekulargewicht: 170.59 g/mol
InChI-Schlüssel: DMDCUPKBRHFLKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2-hydroxyethanone is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDCUPKBRHFLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343060
Record name 1-(4-Chlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27993-56-2
Record name 1-(4-Chlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-hydroxyethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Chlorophenyl)-2-hydroxyethanone physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-2-hydroxyethanone

Abstract

This compound is an alpha-hydroxy ketone of significant interest as a synthetic intermediate in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for its characterization, and expert insights into the rationale behind these analytical methodologies. It is designed to serve as a practical and authoritative resource for professionals in the chemical sciences.

Introduction and Molecular Identity

This compound, also known as 4'-Chloro-2-hydroxyacetophenone, possesses a key structural motif: a chlorophenyl group attached to a carbonyl, which is alpha to a primary alcohol. This arrangement makes it a versatile precursor for a variety of chemical transformations. The electron-withdrawing nature of the para-chloro substituent influences the reactivity of both the carbonyl and hydroxyl groups, while the alpha-hydroxy group can participate in hydrogen bonding and serve as a handle for further functionalization. Accurate characterization of its physical properties is the foundation for ensuring purity, stability, and consistent performance in downstream applications.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in Table 1. These values are critical for stoichiometric calculations, solvent selection, and safety assessments.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 27993-56-2[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Light yellow to yellow solid[2][3]
pKa (Predicted) 12.63 ± 0.10[2][3]
XLogP3 (Predicted) 1.7[1]
Topological Polar Surface Area 37.3 Ų[1]

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is a critical indicator of its purity and stability. For crystalline solids like this compound, the melting point is a key specification.

Thermal PropertyValueSource(s)
Melting Point 127 - 129 °C[2][3][4]
Boiling Point 299.9 °C (at 760 mmHg)[4]
Flash Point 135.2 °C[4]
Expert Insight: Why Differential Scanning Calorimetry (DSC)?

While traditional melting point apparatus provides a range, DSC offers superior accuracy and more information. It measures the heat flow required to raise the sample temperature, revealing a precise onset of melting (Tₘ) and the enthalpy of fusion (ΔHfus). For drug development, where purity is non-negotiable, DSC is the authoritative method because it can detect subtle impurities that broaden the melting peak, a phenomenon known as freezing-point depression.[5][6]

Protocol: Melting Point Determination by DSC

This protocol outlines a self-validating system for the precise determination of the melting point.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium (Tₘ = 156.6 °C).[3] This ensures the instrument's accuracy is traceable.

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Rationale: The inert atmosphere is crucial as alpha-hydroxy ketones can be susceptible to oxidation at elevated temperatures.[7]

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can improve resolution but may not be necessary for a sharp-melting compound.[6]

  • Data Analysis: The resulting thermogram will show an endothermic peak. The extrapolated onset temperature of this peak is reported as the melting point (Tₘ). The area under the peak corresponds to the heat of fusion.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh 1-3 mg of Sample Calibrate->Weigh Pan 3. Crimp in Al Pan (Sample & Reference) Weigh->Pan Load 4. Load Pans & Purge with N2 Pan->Load Heat 5. Heat at 10°C/min (25°C to 150°C) Load->Heat Thermogram 6. Record Heat Flow vs. Temperature Heat->Thermogram Analyze 7. Determine Onset Tₘ & ΔHfus Thermogram->Analyze

Caption: Workflow for Melting Point Determination using DSC.

Solubility Characteristics

Solubility is a critical parameter for reaction setup, purification (recrystallization), and formulation. Based on its structure—a polar hydroxyl group and a moderately nonpolar chlorophenyl ring—this compound is expected to be soluble in polar organic solvents and sparingly soluble in water and nonpolar solvents.

Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of the compound.

  • Setup: In separate, labeled test tubes, place approximately 10-20 mg of the compound.

  • Solvent Addition: To each tube, add 1 mL of a test solvent dropwise while vortexing. The solvents should span a range of polarities:

    • Water (Polar, Protic)

    • Methanol (Polar, Protic)

    • Acetone (Polar, Aprotic)

    • Dichloromethane (Moderately Polar)

    • Toluene (Nonpolar)

    • Hexane (Nonpolar)

  • Observation: Observe if the solid dissolves completely at room temperature. Classify as "Soluble," "Partially Soluble," or "Insoluble."

  • Acid/Base Test: If insoluble in water, test solubility in 5% aq. HCl and 5% aq. NaOH to check for basic or acidic functional groups.[8][9] Given the predicted pKa of ~12.6, the hydroxyl group is weakly acidic and may show enhanced solubility in a strong base, but it is not expected to be acidic enough to dissolve in 5% aq. NaHCO₃.

Spectroscopic Profile

The spectroscopic profile provides an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR (Predicted):

    • Aromatic Protons: Two doublets are expected in the aromatic region (~7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons ortho to the chlorine atom will be slightly upfield. Each doublet should integrate to 2H.

    • Methylene Protons (-CH₂-): A singlet corresponding to the two protons on the carbon bearing the hydroxyl group is expected (~4.5-5.0 ppm).

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent (~3-4 ppm). It may exchange with D₂O.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield (~195-200 ppm).

    • Aromatic Carbons: Four signals are expected. The carbon attached to the carbonyl (ipso-carbon) will be around ~135 ppm, the chlorine-bearing carbon around ~140 ppm, and the other two CH carbons between ~129-131 ppm.

    • Methylene Carbon (-CH₂OH): The carbon attached to the hydroxyl group is expected around ~65-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the conjugated aryl ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

  • C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 1090 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the structure.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 170) should be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z ≈ 172 with approximately one-third the intensity of the M⁺ peak is a definitive signature.

  • Key Fragments: The most common fragmentation pathway for ketones is alpha-cleavage.

    • [C₇H₄ClO]⁺ (m/z ≈ 139/141): Loss of the •CH₂OH radical results in the stable 4-chlorobenzoyl cation. This is often the base peak in the spectrum.[10]

    • [C₆H₄Cl]⁺ (m/z ≈ 111/113): Subsequent loss of carbon monoxide (CO) from the benzoyl cation gives the 4-chlorophenyl cation.

Visualization: Structure-Spectra Correlation

Caption: Correlation of molecular structure with key NMR, IR, and MS signals.

Chemical Stability and Handling

Understanding the chemical stability is crucial for safe storage and use.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C) to prevent degradation.[2][3]

  • Reactivity: Alpha-hydroxy ketones are known to be sensitive to certain conditions:

    • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. Strong oxidizing agents should be avoided.[7]

    • Rearrangement: Under acidic or basic conditions, alpha-hydroxy ketones can undergo rearrangement (α-ketol rearrangement).[2] This inherent reactivity is a key consideration in reaction planning.

    • Photoreactivity: Like many ketones, this compound may be sensitive to UV light, which can promote radical cleavage reactions.[11] Protection from light is advisable for long-term storage.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Conclusion

This technical guide has provided a detailed examination of the essential physical properties of this compound. The tabulated data, validated experimental protocols, and expert analysis of its thermal, spectroscopic, and stability characteristics serve as a robust resource for scientists. By employing the methodologies described herein, researchers can ensure the quality and consistency of this important chemical intermediate, facilitating its successful application in synthesis and development programs.

References

Introduction: A Versatile Phenolic Ketone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Chloro-2-hydroxyacetophenone: Synthesis, Characterization, and Application

4'-Chloro-2-hydroxyacetophenone, systematically named 1-(4-chloro-2-hydroxyphenyl)ethanone, is an aromatic ketone of significant interest in the fields of medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a nucleophilic hydroxyl group and an electrophilic acetyl moiety on a chlorinated benzene ring. This unique arrangement of functional groups makes it a highly valuable and versatile starting material, primarily for the synthesis of chalcones and other heterocyclic compounds that form the backbone of numerous pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, detailed spectroscopic characterization, and its pivotal role as a precursor in drug development.

Key Chemical Identifiers

  • IUPAC Name: 1-(4-chloro-2-hydroxyphenyl)ethan-1-one[1]

  • CAS Number: 6921-66-0[1][2]

  • Molecular Formula: C₈H₇ClO₂[1]

  • Molecular Weight: 170.59 g/mol

Caption: Chemical structure of 4'-Chloro-2-hydroxyacetophenone.

Part 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 4'-Chloro-2-hydroxyacetophenone are fundamental to its handling, purification, and structural confirmation in a laboratory setting.

Physicochemical Properties

The compound is typically a solid at room temperature, with its appearance ranging from a white or colorless powder to a yellow liquid, depending on purity and ambient temperature. It is generally stored in a dry, room-temperature environment.

PropertyValueSource(s)
Appearance White or Colorless to Yellow powder, lump, or clear liquid[1]
Melting Point 27-30 °C[3]
Boiling Point 120-122 °C at 10 mmHg[3]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59
Purity Typically ≥96.0% (GC)[1]
Storage Sealed in dry, room temperature
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the molecule, confirming its structural integrity after synthesis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the phenolic hydroxyl group, and the methyl protons of the acetyl group. The aromatic region typically displays a complex splitting pattern due to the substitution. The hydroxyl proton is often a broad singlet, and its chemical shift can vary with solvent and concentration. The acetyl methyl group appears as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the acetyl group is the most downfield signal. The aromatic carbons will appear in the typical range, with the carbon atoms attached to the oxygen and chlorine showing characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected for the O-H stretch of the phenolic hydroxyl group. A strong, sharp peak will be present corresponding to the C=O (carbonyl) stretch of the ketone. Additional characteristic peaks include C-O stretching, aromatic C=C stretching, and a C-Cl stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 170. A characteristic (M+2)⁺ peak at m/z 172 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Part 2: Synthesis via Fries Rearrangement

The most prominent and industrially significant method for synthesizing hydroxyarylketones, including 4'-Chloro-2-hydroxyacetophenone, is the Fries Rearrangement .[4][5] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid.[4][6][7]

Reaction Principle and Mechanism

The synthesis begins with the acetylation of 4-chlorophenol to produce the precursor, 4-chlorophenyl acetate. This ester is then subjected to the Fries Rearrangement. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to both the carbonyl oxygen and the phenolic ether oxygen of the ester. This coordination facilitates the cleavage of the acyl-oxygen bond, generating a resonance-stabilized acylium ion. This electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution mechanism, primarily at the ortho and para positions relative to the hydroxyl group. The choice of reaction conditions, particularly temperature, is critical for controlling regioselectivity; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.

Start 4-Chlorophenyl Acetate + AlCl₃ (Lewis Acid) Complex Formation of Lewis Acid Complex Start->Complex Acylium Generation of Acylium Ion Intermediate Complex->Acylium OrthoAttack Electrophilic Attack (ortho position) Acylium->OrthoAttack ParaAttack Electrophilic Attack (para position) Acylium->ParaAttack Hydrolysis Aqueous Workup (Hydrolysis) OrthoAttack->Hydrolysis ParaAttack->Hydrolysis OrthoProduct 2'-Hydroxy-5'-chloroacetophenone (ortho product) ParaProduct 4'-Hydroxy-3'-chloroacetophenone (para product) Hydrolysis->OrthoProduct Hydrolysis->ParaProduct FinalProduct 4'-Chloro-2-hydroxyacetophenone (Desired Product) Hydrolysis->FinalProduct

Caption: Simplified workflow of the Fries Rearrangement for synthesizing hydroxyacetophenones.

Experimental Protocol: Synthesis of 4'-Chloro-2-hydroxyacetophenone

This protocol is a representative procedure and must be performed with strict adherence to safety protocols in a well-ventilated fume hood.

  • Esterification of 4-Chlorophenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) and a base like pyridine or triethylamine (1.2 eq).

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chlorophenyl acetate.

  • Fries Rearrangement:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃) (2.5-3.0 eq).

    • Cool the flask to 0 °C and slowly add 4-chlorophenyl acetate (1.0 eq), either neat or dissolved in a minimal amount of a suitable solvent (e.g., nitrobenzene or carbon disulfide).

    • Slowly warm the reaction mixture to the desired temperature (e.g., 120-160 °C) and maintain for several hours. The reaction progress should be monitored by TLC or GC.

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and must be done cautiously.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, is then purified by column chromatography or recrystallization to isolate the desired 4'-Chloro-2-hydroxyacetophenone.

Part 3: Application in Drug Development: A Gateway to Chalcones

The primary application of 4'-Chloro-2-hydroxyacetophenone in drug development is its use as a key building block for the synthesis of chalcones. Chalcones (1,3-diphenyl-2-propen-1-ones) are biogenetic precursors to flavonoids and represent a class of compounds with a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[8][9][10]

Reaction Principle: Claisen-Schmidt Condensation

Chalcones are synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[11] In this reaction, a strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the 4'-Chloro-2-hydroxyacetophenone, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a substituted benzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[8]

Start1 4'-Chloro-2-hydroxyacetophenone Enolate Enolate Formation (Deprotonation) Start1->Enolate Start2 Aromatic Aldehyde NucleophilicAttack Nucleophilic Attack on Aldehyde Carbonyl Start2->NucleophilicAttack Base Base (e.g., NaOH) Base->Enolate Enolate->NucleophilicAttack Adduct Aldol Adduct Intermediate NucleophilicAttack->Adduct Dehydration Dehydration (Water Elimination) Adduct->Dehydration Chalcone Chalcone Product Dehydration->Chalcone

Caption: The Claisen-Schmidt condensation pathway for chalcone synthesis.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone from 4'-Chloro-2-hydroxyacetophenone and a representative substituted benzaldehyde.

  • Reactant Preparation:

    • In a suitable flask, dissolve 4'-Chloro-2-hydroxyacetophenone (1.0 eq) and a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq) in a solvent such as ethanol or methanol.[8]

  • Base-Catalyzed Condensation:

    • Stir the solution at room temperature.

    • Slowly add an aqueous solution of a strong base, such as 40% NaOH or KOH (e.g., 5 mL for a 5 mmol scale reaction), to the mixture.[8]

    • Continue stirring the reaction at room temperature for 24-72 hours. The formation of a solid precipitate often indicates product formation.[8] Monitor the reaction by TLC.

  • Isolation and Purification:

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

    • Acidify the solution by slowly adding dilute hydrochloric acid (HCl) until the pH is neutral (pH 7).[8]

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold distilled water until the filtrate is neutral.

    • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure chalcone derivative.

The biological activity of the resulting chalcone can be evaluated through various assays, such as the Brine Shrimp Lethality Test (BSLT) for general toxicity or DPPH assay for antioxidant activity.[8]

Part 4: Safety and Handling

4'-Chloro-2-hydroxyacetophenone is a chemical that requires careful handling to minimize risk. It is classified as an irritant.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

GHS PictogramSignal Word
alt text
Warning
Recommended Precautionary Measures

The following precautionary statements (P-statements) outline the necessary safety measures for handling this compound.[12]

CategoryPrecautionary StatementDescription
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.[12]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[12]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.[12]
Storage P405Store locked up.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Conclusion

4'-Chloro-2-hydroxyacetophenone stands out as a foundational reagent in synthetic organic and medicinal chemistry. Its straightforward synthesis via the Fries Rearrangement and its utility as a key precursor in the Claisen-Schmidt condensation make it indispensable for accessing a vast library of chalcone derivatives. The established link between these chalcones and a wide array of biological activities underscores the importance of 4'-Chloro-2-hydroxyacetophenone in modern drug discovery pipelines. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers aiming to develop novel therapeutics.

References

1-(4-Chlorophenyl)-2-hydroxyethanone CAS number 27993-56-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-hydroxyethanone (CAS No. 27993-56-2)

Foreword: Unveiling a Versatile Synthetic Building Block

Welcome to a comprehensive exploration of this compound, a key intermediate in the landscape of organic synthesis and pharmaceutical development. Known by synonyms such as 4'-Chloro-2-hydroxyacetophenone, this α-hydroxy ketone is more than a mere catalogue chemical; it is a versatile scaffold offering a unique combination of reactive sites—a hydroxyl group, a carbonyl group, and an activated aromatic ring. This guide moves beyond a simple recitation of facts. It is designed for the practicing researcher and drug development professional, providing not just the "what" and "how," but the critical "why" behind its synthesis, characterization, and application. We will delve into the causality of its reactivity, the logic behind its analytical validation, and its potential as a precursor to complex molecular architectures.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a solid, typically light yellow in appearance, whose utility is underpinned by its distinct physical and chemical characteristics.[1] These properties govern its solubility, reactivity, and handling requirements.

A summary of its key computed and predicted properties is presented below for rapid reference.

PropertyValueSource
CAS Number 27993-56-2[1][2][3]
Molecular Formula C₈H₇ClO₂[1][2][3]
Molecular Weight 170.59 g/mol [1][2]
Appearance Light yellow to yellow solid[1]
Melting Point 127-129 °C[1]
Boiling Point (Predicted) 299.9 ± 15.0 °C[1]
Density (Predicted) 1.307 ± 0.06 g/cm³[1]
pKa (Predicted) 12.63 ± 0.10[1]
XLogP3 1.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

Section 2: Synthesis and Purification—A Protocol Grounded in Mechanistic Insight

The synthesis of α-hydroxy ketones like this compound is a foundational task in organic chemistry. While multiple routes exist, a common and reliable approach involves the α-hydroxylation of the corresponding acetophenone. The protocol detailed below is a representative method, chosen for its reliability and the clarity of its mechanistic steps.

Diagram: Conceptual Synthesis Pathway

cluster_start Starting Material cluster_reaction1 Step 1: α-Bromination cluster_reaction2 Step 2: Nucleophilic Substitution (Hydrolysis) cluster_purification Purification start 4'-Chloroacetophenone bromination α-Bromo-4-chloroacetophenone start->bromination Br₂ / HBr (cat.) in Acetic Acid hydrolysis This compound bromination->hydrolysis H₂O / Base (e.g., NaHCO₃) or Formate Ester followed by Hydrolysis purified High-Purity Product hydrolysis->purified Recrystallization (e.g., Ethanol/Water)

Caption: A two-step synthesis and purification workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Rationale: This protocol employs a two-step sequence. First, an α-bromination of 4'-chloroacetophenone creates a good leaving group at the α-position. The subsequent nucleophilic substitution with a hydroxide source (or a surrogate like formate followed by hydrolysis) yields the target α-hydroxy ketone. This method is favored for its high regioselectivity and the relative stability of the intermediate.

  • Step-by-Step Methodology:

    • α-Bromination:

      • To a solution of 4'-chloroacetophenone (1 equivalent) in glacial acetic acid, add a catalytic amount of hydrobromic acid.

      • Warm the mixture to 50-60 °C.

      • Slowly add bromine (1 equivalent) dropwise while maintaining the temperature. The disappearance of the bromine color indicates consumption.

      • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude α-bromo-4-chloroacetophenone. Filter, wash with water, and dry the solid.

    • Hydrolysis to this compound:

      • Suspend the crude α-bromo intermediate in a mixture of water and a miscible co-solvent like acetone or THF.

      • Add a mild base, such as sodium bicarbonate (1.5-2 equivalents), to neutralize the HBr formed during the reaction.

      • Heat the mixture to reflux and stir vigorously for several hours. The progress is monitored by TLC, observing the formation of the more polar hydroxyl product.

      • After completion, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

      • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Protocol: Purification by Recrystallization
  • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. An ethanol/water mixture is often effective for moderately polar compounds like this.

  • Step-by-Step Methodology:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once room temperature is reached, place the flask in an ice bath to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

    • Dry the crystals under vacuum to a constant weight. The melting point should be sharp, around 127-129 °C.[1]

Section 3: Analytical Characterization—A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Diagram: Analytical Workflow

Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Elucidation MS Mass Spectrometry (MS) Sample->MS Molecular Weight IR Infrared Spectroscopy (FT-IR) Sample->IR Functional Groups Purity Purity Assay (HPLC/GC) Sample->Purity Quantitative Purity Final Structure & Purity Confirmed NMR->Final MS->Final IR->Final Purity->Final

Caption: A multi-technique workflow for the analytical validation of the target compound.

Expected Spectroscopic Signatures:
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.

    • Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.0 ppm). The protons ortho to the electron-withdrawing carbonyl group will be further downfield than those ortho to the chlorine atom.[4][5]

    • Methylene Protons (-CH₂-): A singlet at approximately 4.7-4.9 ppm for the two protons of the methylene group adjacent to the carbonyl and hydroxyl groups.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, but typically in the range of 3-5 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal far downfield, typically around 195-200 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (approx. 128-140 ppm), including the carbon bearing the chlorine atom.

    • Methylene Carbon (-CH₂OH): A signal around 65-70 ppm.

  • Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups.

    • O-H Stretch: A broad absorption band around 3400 cm⁻¹, characteristic of the hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, indicative of the conjugated ketone.

    • C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

  • Mass Spectrometry (MS): This provides the molecular weight and fragmentation pattern.

    • Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (170.0135 for C₈H₇³⁵ClO₂).[2] A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.

Section 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows it to participate in a wide array of chemical transformations, making it a useful starting point for synthesizing more complex molecules with potential biological activity.[]

Key Synthetic Transformations:
  • Oxidation: The secondary alcohol can be selectively oxidized to the corresponding α-ketoaldehyde, a highly reactive species used in the synthesis of heterocycles.[7]

  • Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the introduction of diverse functionalities or the use of protecting groups.

  • Carbonyl Chemistry: The ketone can undergo reactions such as condensation, reduction to a secondary alcohol, or conversion to an imine, providing numerous pathways for molecular elaboration.

  • Building Block for Heterocycles: It serves as a precursor for various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, condensation reactions with hydrazines or other binucleophiles can lead to pyridazines or other ring systems.[8]

Diagram: Role as a Synthetic Intermediate

Start 1-(4-Chlorophenyl)- 2-hydroxyethanone Oxidation Oxidation Start->Oxidation Condensation Condensation Start->Condensation Derivatization OH Derivatization Start->Derivatization Product1 α-Ketoaldehyde Oxidation->Product1 Product2 Heterocyclic Scaffolds (e.g., Pyridazines) Condensation->Product2 Product3 Ester/Ether Analogs Derivatization->Product3 API Potential APIs (e.g., COX-2 Inhibitors, Anti-inflammatories) Product1->API Product2->API Product3->API

Caption: Synthetic utility of this compound towards bioactive molecules.

Relevance in Drug Discovery:

The chloroacetophenone motif is found in various pharmacologically active compounds. Related structures have been investigated for their roles as anti-inflammatory agents, analgesics, and enzyme inhibitors.[9][10] For example, the design of novel COX-2 inhibitors, a critical class of anti-inflammatory drugs, has involved scaffolds that could plausibly be synthesized from this intermediate.[11] Its structure provides a foundation for creating libraries of compounds for screening against various biological targets.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following information is synthesized from available Safety Data Sheets (SDS).

  • Hazard Identification:

    • Causes skin irritation.[2][12][13]

    • Causes serious eye irritation.[2][12][13]

    • May cause respiratory irritation.[12][13]

    • Harmful if swallowed.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[14]

    • Skin Protection: Wear impervious, flame-resistant clothing and compatible chemical-resistant gloves.[14][15]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, a full-face respirator may be necessary.[14][15]

  • First-Aid Measures:

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[13][15]

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[15][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[15][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician.[15]

  • Handling and Storage:

    • Handle in a well-ventilated place.[15]

    • Keep away from heat, sparks, open flames, and hot surfaces.[15][16]

    • Store in a dry, cool, and well-ventilated place.[1][15]

    • Keep container tightly closed.[15][16]

    • Incompatible materials include strong oxidizing agents and strong bases.[15]

Conclusion

This compound (CAS 27993-56-2) stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it a reliable component in the research and development pipeline. The dual reactivity of its hydroxyl and carbonyl groups, coupled with the influence of the chlorophenyl ring, provides chemists with a versatile tool for constructing complex molecular targets, particularly within the realm of medicinal chemistry. This guide has aimed to provide not only the necessary technical data but also the underlying scientific rationale to empower researchers to utilize this compound with confidence and creativity.

References

Spectroscopic data for 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)-2-hydroxyethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4'-chloro-2-hydroxyacetophenone, is a member of the α-hydroxy ketone family.[1] These compounds are valuable intermediates in organic synthesis and are structurally related to photoinitiators used in free radical polymerization, where the α-cleavage reaction upon irradiation is a key mechanistic step.[2] A thorough characterization of the molecular structure is paramount for its application in research, drug development, and materials science. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a self-validating interpretation of the resulting data.

Molecular Structure and Key Features

To effectively interpret spectroscopic data, one must first understand the molecule's architecture. This compound (C₈H₇ClO₂) has a molecular weight of 170.59 g/mol .[1] Its structure is defined by three key components: a para-substituted chlorophenyl ring, a ketone carbonyl group (C=O), and a primary alcohol attached to the α-carbon.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Expertise & Rationale: Infrared spectroscopy is the foundational technique for identifying functional groups. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds within the molecule. For this compound, the primary diagnostic signals will be from the O-H group of the alcohol, the C=O of the ketone, and bonds associated with the chlorinated aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, rapid technique for acquiring IR data from solid samples without requiring sample preparation like KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the standard mid-IR range (4000–400 cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum provides a fingerprint of the molecule's functional groups. The key absorption bands are summarized below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
~3400O-H StretchPrimary AlcoholA strong, broad absorption is expected due to hydrogen bonding.
~3100–3000C-H StretchAromatic (sp²)Multiple weak to medium sharp peaks.
~1685C=O StretchAryl KetoneA very strong, sharp peak. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3]
~1600, ~1490C=C StretchAromatic RingTwo or more sharp peaks of variable intensity, characteristic of the benzene ring.
~1250C-O StretchPrimary AlcoholA medium to strong intensity peak.
~1100–1000C-Cl StretchAryl HalideA medium to strong intensity peak in the fingerprint region.
~830C-H Bend1,4-disubstitutedA strong out-of-plane bending peak, indicative of para-substitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, mapping the carbon and proton framework of the molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like -OH) as it can slow down the exchange rate, allowing the hydroxyl proton to be observed as a distinct, coupled signal.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic, methylene, and hydroxyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssigned ProtonsRationale
~7.8–7.9Doublet2HH-2, H-6 (ortho to C=O)These protons are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group.
~7.4–7.5Doublet2HH-3, H-5 (meta to C=O)These protons are shielded relative to H-2/H-6. Together with the H-2/H-6 signal, they form a characteristic AA'BB' pattern for a 1,4-disubstituted ring.
~4.8Singlet (or Dublet)2H-CH₂ -OHThese α-protons are adjacent to both the carbonyl and hydroxyl groups, placing them in this chemical shift range. In a non-exchanging solvent, they may couple to the -OH proton.
Variable (e.g., ~3.5-4.5)Singlet (or Triplet)1H-OH The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It may appear as a broad singlet or a triplet if it couples to the adjacent CH₂ group.
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the eight carbon atoms due to the symmetry of the phenyl ring.

Chemical Shift (δ, ppm)Assigned CarbonRationale
~195–200C =OThe carbonyl carbon is the most deshielded carbon and appears significantly downfield, a hallmark of ketones.[4]
~140C-4 (C-Cl)The carbon directly attached to the chlorine atom.
~135C-1 (C-C=O)The ipso-carbon of the aromatic ring, attached to the carbonyl group.
~130C-2, C-6Aromatic CH carbons ortho to the carbonyl group.
~129C-3, C-5Aromatic CH carbons meta to the carbonyl group.
~65C H₂-OHThe α-carbon is shielded by the attached oxygen atom.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is a destructive technique that provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. For this compound, electron ionization (EI) will induce fragmentation, primarily through cleavage adjacent to the carbonyl group (α-cleavage), which is a highly favored pathway for ketones.[4]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification, or directly via a solid probe.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation

The mass spectrum is dominated by fragments resulting from the cleavage of the C-C bond between the carbonyl group and the α-carbon.

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 170 . Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), an M+2 peak at m/z 172 will also be present with an intensity approximately one-third that of the molecular ion peak.

Primary Fragmentation Pathway: α-Cleavage The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the hydroxymethyl group, leading to the formation of a highly stable, resonance-stabilized 4-chlorobenzoyl cation. This is predicted to be the base peak (most abundant ion) in the spectrum.[1]

cluster_main α-Cleavage Fragmentation cluster_products α-Cleavage Fragmentation mol_ion [this compound]⁺• m/z = 170/172 acylium 4-Chlorobenzoyl Cation (Base Peak) m/z = 139/141 mol_ion->acylium - •CH₂OH radical •CH₂OH (Neutral Radical)

Caption: Primary fragmentation pathway of this compound.

Summary of Key Ions:

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Ion StructureIdentity
170172[C₈H₇ClO₂]⁺•Molecular Ion (M⁺•)
139141[C₇H₄ClO]⁺Base Peak: 4-Chlorobenzoyl cation
111113[C₆H₄Cl]⁺4-Chlorophenyl cation (from loss of CO from m/z 139)
75-[C₆H₃]⁺Phenyl fragment after loss of Cl

The observed fragments m/z 139, 111, and 75 from the NIST database confirm this fragmentation pattern.[1]

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. IR spectroscopy confirms the presence of the key hydroxyl and aryl ketone functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeleton, confirming the substitution pattern and connectivity. Finally, mass spectrometry establishes the molecular weight and reveals a characteristic α-cleavage fragmentation pattern that yields the stable 4-chlorobenzoyl cation as the base peak. This comprehensive dataset serves as a reliable reference for the identification and quality assessment of this important chemical compound.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Chloro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4'-Chloro-2-hydroxyacetophenone (IUPAC Name: 1-(4-chloro-2-hydroxyphenyl)ethanone), a key intermediate in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through detailed interpretation of its ¹H and ¹³C NMR spectra. We will explore the theoretical underpinnings of chemical shifts and coupling constants as influenced by the electronic effects of the chloro, hydroxyl, and acetyl substituents. This guide includes a validated experimental protocol for sample preparation and data acquisition, presents a full assignment of all proton and carbon signals supported by tabulated data and comparative analysis, and provides visual aids, including a detailed molecular structure diagram with spectral assignments, to bridge the gap between structure and spectrum.

Introduction: The Significance of 4'-Chloro-2-hydroxyacetophenone and NMR

4'-Chloro-2-hydroxyacetophenone (CAS 6921-66-0) is a substituted aromatic ketone of significant interest in organic synthesis. Its utility stems from the reactive handles provided by the acetyl group, the phenolic hydroxyl, and the specific substitution pattern on the aromatic ring, making it a valuable precursor for the synthesis of various heterocyclic compounds and pharmaceutical agents. A common and effective route to this compound is the Fries rearrangement of 3-chlorophenyl acetate, which selectively yields 4'-Chloro-2-hydroxyacetophenone as the major product.[1]

For any scientist working with such intermediates, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide serves as a practical reference for interpreting the NMR data of this specific, yet representative, halophenolic ketone.

Theoretical Principles: Understanding Substituent Effects

The ¹H and ¹³C NMR spectra of 4'-Chloro-2-hydroxyacetophenone are dictated by the electronic influence of its three functional groups on the phenyl ring.

  • -OH (Hydroxyl) Group: As a strong ortho-, para-directing activator, the hydroxyl group donates electron density to the ring via resonance, shielding the ortho (C2') and para (C4') positions. This results in an upfield (lower ppm) shift for the corresponding carbon and attached proton signals.

  • -Cl (Chloro) Group: The chloro substituent exhibits a dual electronic effect. It is deactivating through its inductive electron withdrawal (-I effect) but weakly donating through resonance (+R effect) due to its lone pairs. Its net effect typically results in deshielding of the attached carbon (C4') and influences the shifts of adjacent protons.

  • -C(O)CH₃ (Acetyl) Group: This is a meta-directing deactivator. The carbonyl group strongly withdraws electron density from the aromatic ring through both induction and resonance, causing significant deshielding (downfield shifts) of the ortho (C2') and para (C4') positions relative to benzene.

The final observed chemical shifts in 4'-Chloro-2-hydroxyacetophenone are a composite of these competing and reinforcing effects, providing a unique spectral fingerprint.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standard procedure for the preparation and acquisition of NMR spectra for 4'-Chloro-2-hydroxyacetophenone.

3.1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of high-purity 4'-Chloro-2-hydroxyacetophenone.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds. Add approximately 0.6-0.7 mL of the solvent to the sample in a clean vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3.2. Data Acquisition

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[2][3]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 512 to 2048 scans, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

Spectral Analysis: Decoding the Data

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra. The assignments are based on established chemical shift theory, substituent effects, and comparison with data for related compounds such as 4-hydroxyacetophenone[2][4][5] and 4-chloroacetophenone.[3]

¹H NMR Spectral Analysis

The proton NMR spectrum of 4'-Chloro-2-hydroxyacetophenone displays four distinct signals.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
1~12.0Singlet-1H2'-OHThe strong downfield shift is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This chelation prevents rapid exchange and results in a sharp singlet.
2~7.6Doublet~8.51HH-6'This proton is ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. It is coupled to H-5'.
3~7.0Doublet of Doublets~8.5, ~2.01HH-5'This proton is coupled to both H-6' (ortho coupling, large J) and H-3' (meta coupling, small J).
4~6.9Doublet~2.01HH-3'This proton is ortho to the electron-donating hydroxyl group, shifting it upfield. It shows only a small meta coupling to H-5'.
5~2.6Singlet-3H-C(O)CH₃This is a characteristic singlet for an acetyl methyl group, deshielded by the adjacent carbonyl.

Table 1: Assigned ¹H NMR Data for 4'-Chloro-2-hydroxyacetophenone.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

SignalChemical Shift (δ, ppm)AssignmentRationale
1~204C=OThe carbonyl carbon of a ketone appears significantly downfield, typically >190 ppm.[6]
2~162C-2'This carbon is attached to the hydroxyl group, causing a strong deshielding effect (downfield shift).
3~140C-4'The carbon atom bearing the chlorine atom is deshielded.
4~132C-6'This aromatic CH carbon is ortho to the deshielding acetyl group.
5~122C-5'Aromatic CH carbon.
6~119C-1'This quaternary carbon is adjacent to the acetyl group.
7~118C-3'This aromatic CH carbon is ortho to the shielding hydroxyl group, hence it appears relatively upfield.
8~26-CH₃The methyl carbon of the acetyl group, appearing in the typical aliphatic region.

Table 2: Assigned ¹³C NMR Data for 4'-Chloro-2-hydroxyacetophenone.

Structure-Spectra Correlation: A Unified View

The collective NMR data provides a self-validating confirmation of the molecular structure. The ¹H NMR integration ratio of 1:1:1:1:3 perfectly matches the five distinct proton environments. The splitting patterns (doublet, doublet of doublets) establish the connectivity of the aromatic protons. The highly deshielded singlet at ~12.0 ppm is definitive proof of the ortho-hydroxyacetophenone moiety with its characteristic intramolecular hydrogen bond. The ¹³C NMR spectrum confirms the presence of eight unique carbons, including the downfield carbonyl carbon, two oxygen/halogen-substituted aromatic carbons, three aromatic CH carbons, one quaternary aromatic carbon, and one aliphatic methyl carbon.

The following diagram provides a visual summary of the assignments.

Caption: Molecular structure of 4'-Chloro-2-hydroxyacetophenone with ¹H and ¹³C NMR assignments.

Conclusion

This guide has provided a comprehensive technical overview of the ¹H and ¹³C NMR spectra of 4'-Chloro-2-hydroxyacetophenone. Through a combination of theoretical principles, practical experimental protocols, and detailed spectral analysis, we have demonstrated how NMR spectroscopy serves as an indispensable tool for the structural verification of this important chemical intermediate. The presented data and interpretations, grounded in authoritative sources, offer a reliable reference for scientists engaged in synthesis, quality control, and drug development, ensuring both the identity and integrity of their materials.

References

Biological activity of 1-(4-Chlorophenyl)-2-hydroxyethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)-2-hydroxyethanone Derivatives

Introduction

In the landscape of medicinal chemistry, the search for novel molecular scaffolds with significant therapeutic potential is a continuous endeavor. Among these, derivatives of this compound have emerged as a promising class of compounds. This core structure, characterized by a chlorophenyl group attached to a hydroxyethanone moiety, offers a versatile platform for chemical modification, leading to a diverse range of biological activities. These derivatives have garnered attention for their potential applications as antimicrobial, antitumor, and anti-inflammatory agents.

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis of these compounds, explore their diverse biological activities with a focus on their mechanisms of action, and present key structure-activity relationship (SAR) insights. The guide is designed to be a practical resource, offering detailed experimental protocols and data presented in a clear and accessible format.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is typically achieved through multi-step reaction sequences. A common starting material is 4-chloroacetophenone, which can be functionalized to introduce the hydroxyl group and subsequently derivatized to generate a library of compounds. For instance, chalcone analogues, which are precursors to many heterocyclic compounds, can be synthesized via the Claisen-Schmidt condensation of 4-chloroacetophenone with an appropriate aldehyde.[1][2] These intermediates can then undergo further reactions, such as Michael additions or ring closures, to yield the final derivatives.[1][2]

A generalized synthetic approach often involves the initial α-bromination of 4-chloroacetophenone, followed by nucleophilic substitution with a hydroxyl source to yield the this compound core. This core can then be further modified. For example, the hydroxyl group can be used as a handle for esterification or etherification, while the ketone can be a site for condensation reactions to build more complex heterocyclic systems.

General Synthetic Workflow

G cluster_synthesis Synthesis & Derivatization cluster_analysis Characterization & Screening A Start: 4-Chloroacetophenone B α-Bromination A->B C Hydroxylation to form This compound Core B->C D Derivatization Reactions (e.g., Esterification, Condensation) C->D E Library of Derivatives D->E F Purification & Structural Characterization (NMR, MS, X-Ray) E->F G Biological Activity Screening (Antimicrobial, Antitumor, etc.) F->G H Data Analysis & SAR G->H H->D Lead Optimization

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of a Morpholine-Functionalized Derivative

This protocol is a representative example adapted from methodologies for synthesizing related acetamide derivatives.[3]

  • Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone. To a solution of 4-chloroacetophenone (1 mmol) in glacial acetic acid (10 mL), add bromine (1.1 mmol) dropwise with stirring. Continue stirring at room temperature for 2 hours. Pour the reaction mixture into ice-cold water. Filter the solid product, wash with water, and dry to obtain 2-bromo-1-(4-chlorophenyl)ethanone.

  • Step 2: Synthesis of 1-(4-chlorophenyl)-2-morpholinoethanone. Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 mmol) in acetone (20 mL). Add morpholine (2.2 mmol) and potassium carbonate (2 mmol). Reflux the mixture for 8 hours. After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol.

  • Step 3: Reduction to form 1-(4-chlorophenyl)-2-morpholinoethanol. To a stirred solution of 1-(4-chlorophenyl)-2-morpholinoethanone (1 mmol) in methanol (15 mL) at 0°C, add sodium borohydride (1.5 mmol) in portions. Stir the reaction mixture at room temperature for 4 hours. Evaporate the solvent, add water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

  • Step 4: Characterization. Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The presence of the chlorophenyl group often enhances lipophilicity, which can facilitate cell membrane penetration, a crucial factor for biological activity.

Antitumor Activity

Several derivatives of this class have shown significant cytotoxic activity against various cancer cell lines. For example, morpholine-functionalized acetamide derivatives have been evaluated for their anticancer potential.[3]

  • Mechanism of Action: While the precise mechanisms are often complex and derivative-specific, many small-molecule anticancer agents induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some compounds may also act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrase or kinases.

G Derivative This compound Derivative Cell Cancer Cell Derivative->Cell Cellular Uptake Pathway Signaling Pathway Activation (e.g., Caspase Cascade) Cell->Pathway Induction Apoptosis Apoptosis Pathway->Apoptosis Execution

Caption: Simplified pathway of induced apoptosis.

  • Quantitative Data: The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound TypeCell LineIC₅₀ (µM)Reference
Morpholine-functionalized derivativeSW480 (Colon Cancer)5.85[3]
Pyridinone derivativeVariousNot specified[4]
Pyrido[3,4-d]pyridazine derivativeA172, AGS, CACO-2, HepG2Activity noted[5]
  • Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., SW480) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for another 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value using a suitable software like GraphPad Prism.[3]

Antimicrobial Activity

The scaffold is also a promising basis for the development of new antimicrobial agents. Derivatives have been tested against a range of bacteria and fungi.[6][7]

  • Mechanism of Action: The antimicrobial action can stem from various mechanisms, including the disruption of the microbial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism is highly dependent on the structural features of the derivative.

  • Quantitative Data: Antimicrobial activity is often assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
N-acyl-α-amino acid derivativeStaphylococcus aureus125[7]
N-acyl-α-amino acid derivativeBacillus subtilis125[7]
1,3-oxazole derivativeCandida albicansActivity noted[7]
Hydroxyacetophenone derivativesE. coli, K. pneumoniaeGood activity[6]
  • Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5x10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory and Analgesic Activity

Related structures, such as acetamide and piperidine derivatives, have shown potential as anti-inflammatory and analgesic agents.[8][9] This suggests that the this compound core could be a valuable starting point for developing drugs targeting inflammation and pain.

  • Mechanism of Action: Anti-inflammatory activity is often mediated by the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Analgesic effects can be central, acting on opioid or other receptors in the central nervous system, or peripheral, by reducing inflammation.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • The Role of the 4-Chloro Substituent: The chlorine atom at the para position of the phenyl ring is a common feature. Its electron-withdrawing nature and contribution to lipophilicity can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

  • Derivatization of the Hydroxyl Group: Modifications at the C2 hydroxyl position, such as forming esters or ethers, can modulate the compound's polarity and its ability to form hydrogen bonds with biological targets, thereby affecting its activity.

  • Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings like morpholine, furan, or pyridine can introduce additional interaction points (e.g., hydrogen bond acceptors/donors, aromatic interactions) and alter the overall shape and electronic distribution of the molecule, leading to enhanced or altered biological activity.[2][3] For example, the introduction of a morpholine moiety has been associated with potent anticancer activity.[3]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities, including significant antitumor and antimicrobial potential. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.

Future research in this area should focus on several key aspects:

  • Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.

  • Exploration of New Therapeutic Areas: Given the structural versatility, these derivatives could be screened against other therapeutic targets, potentially uncovering novel applications.

The continued exploration of this compound derivatives holds great promise for the development of new and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

Methodological & Application

Protocol for the synthesis of 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(4-Chlorophenyl)-2-hydroxyethanone

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the reaction's underlying principles.

Introduction and Scientific Principle

This compound is a key building block in the creation of more complex molecules. Its synthesis is most commonly and efficiently achieved through the nucleophilic substitution of a halogen at the alpha (α) position to the ketone. This protocol details the hydrolysis of 2-bromo-1-(4-chlorophenyl)ethanone, also known as 4-chlorophenacyl bromide, a robust and well-established method.

The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The reactivity of the α-carbon is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[1] For this procedure, a mild nucleophile, the hydroxide ion (OH⁻), is used. The choice of a weakly basic nucleophile is critical to avoid competing side reactions, such as enolate formation, which can occur with stronger bases.[2]

Reaction Mechanism

The mechanism involves the direct backside attack of the hydroxide nucleophile on the α-carbon, displacing the bromide leaving group in a single, concerted step.

Caption: SN2 mechanism for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular WeightNotes
2-Bromo-1-(4-chlorophenyl)ethanone536-38-9C₈H₆BrClO233.49 g/mol Lachrymator, Corrosive
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01 g/mol Mild Base
Acetone67-64-1C₃H₆O58.08 g/mol Solvent
Ethyl Acetate141-78-6C₄H₈O₂88.11 g/mol Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04 g/mol Drying Agent
Deionized Water7732-18-5H₂O18.02 g/mol Solvent
Laboratory Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

Environment, Health, and Safety (EHS) Precautions

WARNING: The starting material, 2-bromo-1-(4-chlorophenyl)ethanone, is a potent lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[3][4] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving 2-bromo-1-(4-chlorophenyl)ethanone must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[3][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required.[3]

    • Skin Protection: Wear a flame-resistant lab coat and heavy-duty, chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3]

    • Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3][5]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill & Waste Management: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 5.0 g of 2-bromo-1-(4-chlorophenyl)ethanone.

Workflow Overview

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (21.4 mmol) of 2-bromo-1-(4-chlorophenyl)ethanone.

    • Add 100 mL of a 1:1 (v/v) mixture of acetone and deionized water.

    • Stir the mixture at room temperature until the solid is fully dissolved.

  • Hydrolysis Reaction:

    • To the stirred solution, add 3.6 g (42.8 mmol, 2.0 equivalents) of sodium bicarbonate in one portion. The use of a mild base like sodium bicarbonate is crucial to neutralize the HBr formed during the reaction without promoting unwanted side reactions.

    • Attach a reflux condenser to the flask and place the setup in a heating mantle.

    • Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 3-4 hours.

  • Reaction Monitoring:

    • Periodically check the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 3:1 Hexanes:Ethyl Acetate.

    • Procedure: Spot the starting material and the reaction mixture on a TLC plate. The product is more polar and will have a lower Rƒ value than the starting material. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Product Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Remove the bulk of the acetone using a rotary evaporator under reduced pressure.

    • Transfer the remaining aqueous slurry to a 500 mL separatory funnel.

    • Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Decant or filter the dried solution and concentrate it under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude solid by recrystallization.

    • Dissolve the solid in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified white crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry in a vacuum oven.

Characterization and Data

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point ~139-141 °C
¹H NMR (CDCl₃, 400 MHz)δ ~7.85 (d, 2H, Ar-H), δ ~7.45 (d, 2H, Ar-H), δ ~4.85 (s, 2H, CH₂), δ ~3.5 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz)δ ~196.5 (C=O), δ ~140.0 (Ar-C), δ ~133.0 (Ar-C), δ ~129.5 (Ar-CH), δ ~129.0 (Ar-CH), δ ~65.0 (CH₂)
FT-IR (KBr, cm⁻¹)~3400 (O-H stretch), ~1685 (C=O stretch, aryl ketone), ~1590 (C=C stretch, aromatic)
MS (ESI) m/z 171.0 [M+H]⁺, 173.0 [M+H+2]⁺ (characteristic 3:1 chlorine isotope pattern)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reflux time or temperature; Inactive base.Extend reflux time and monitor by TLC. Ensure the temperature is adequate for reflux. Use fresh sodium bicarbonate.
Low Yield Incomplete extraction; Product loss during recrystallization.Perform additional extractions of the aqueous layer. Use a minimal amount of hot solvent for recrystallization and ensure slow cooling.
Oily Product / Fails to Crystallize Presence of impurities; Residual solvent.Re-purify using column chromatography (silica gel, hexanes/ethyl acetate gradient). Ensure the product is thoroughly dried under vacuum.
Product Contaminated with Starting Material Reaction not run to completion.If significant starting material remains, either restart the reaction with extended time or purify via column chromatography, which can separate the less polar starting material from the product.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound via nucleophilic substitution. By understanding the chemical principles and adhering strictly to the safety precautions outlined, researchers can confidently and safely produce this important chemical intermediate with high purity and yield.

References

Application Notes & Protocols: Synthesis of 4'-Chloro-2-hydroxy Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chalcones, belonging to the flavonoid family, are a class of organic compounds recognized for their broad pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The Claisen-Schmidt condensation reaction is a reliable and widely used method for synthesizing these valuable α,β-unsaturated ketones.[2] This guide provides a detailed experimental procedure for the synthesis of chalcones using 4'-Chloro-2-hydroxyacetophenone as a key reactant. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental choices.

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring compounds that serve as precursors for flavonoids and isoflavonoids in plants.[2] Their biological activity is largely attributed to the α,β-unsaturated ketone moiety, which can interact with various biological targets.[3] The Claisen-Schmidt condensation, a type of crossed-aldol condensation, provides a straightforward and versatile method for synthesizing a wide variety of chalcone analogues.[2][4] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.[2] The use of substituted acetophenones, such as 4'-Chloro-2-hydroxyacetophenone, allows for the introduction of specific functional groups that can modulate the biological activity of the resulting chalcone.[3]

Reaction Mechanism and Rationale

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established mechanism.[5]

Mechanism of the base-catalyzed Claisen-Schmidt condensation:

Claisen-Schmidt Condensation Ketone 4'-Chloro-2-hydroxyacetophenone Enolate Enolate Ion (Resonance Stabilized) Ketone->Enolate Base abstracts α-proton Base OH⁻ Base->Ketone Enolate_2 Enolate Ion Aldehyde Aromatic Aldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate Intermediate_2 Tetrahedral Intermediate Enolate_2->Aldehyde Nucleophilic attack on carbonyl carbon Chalcone Chalcone (α,β-unsaturated ketone) Intermediate_2->Chalcone Elimination of H₂O Water H₂O Chalcone->Water

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.[5]

The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the initial deprotonation of the acetophenone to form the reactive enolate ion.[3][6] The subsequent condensation with an aromatic aldehyde and dehydration steps are driven by the formation of a stable, conjugated system.[5]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 4'-Chloro-2-hydroxy chalcones.

Materials and Reagents
Chemical Molecular Formula MW ( g/mol ) Amount (mmol) Equivalents
4'-Chloro-2-hydroxyacetophenoneC₈H₇ClO₂170.59101.0
Substituted BenzaldehydeVariesVaries101.0
Sodium Hydroxide (NaOH)NaOH40.00252.5
Ethanol (95%)C₂H₅OH46.07As required-
Hydrochloric Acid (HCl), diluteHCl36.46As required-
Distilled WaterH₂O18.02As required-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker (250 mL)

  • Büchner funnel and filter flask

  • pH paper

  • Recrystallization apparatus

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure

Experimental Workflow:

Caption: General experimental workflow for chalcone synthesis.[3]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of 4'-Chloro-2-hydroxyacetophenone and 10 mmol of the desired substituted benzaldehyde in a minimal amount of 95% ethanol.[3]

  • Reaction Setup: Place the flask on a magnetic stirrer and stir the mixture at room temperature to ensure homogeneity.

  • Base Addition: Slowly add a 40-50% aqueous solution of NaOH (2.5 equivalents) dropwise to the reaction mixture. Maintain the temperature between 20-25°C, using an ice bath if necessary, to control any exothermic reaction.[3]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-24 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[5]

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice.[3] Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone.[3][5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold distilled water until the filtrate is neutral.[3][5]

  • Purification: The crude chalcone should be purified by recrystallization from a suitable solvent, typically 95% ethanol, to obtain a pure crystalline solid.[1][5][7]

  • Drying and Characterization: Dry the purified crystals in a desiccator or vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods.[2]

Characterization Techniques

The identity and purity of the synthesized chalcone must be confirmed using various analytical techniques.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[7]

  • Melting Point (MP): A sharp melting point range indicates a high degree of purity.[7]

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups, such as the α,β-unsaturated carbonyl group (C=O stretch typically around 1650-1685 cm⁻¹) and the C=C double bond.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the chalcone, including the stereochemistry of the double bond (trans-isomer is typically favored and characterized by a coupling constant of ~15-16 Hz for the vinylic protons).[9][10]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.[8]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • Work in a well-ventilated fume hood, especially when handling volatile solvents and corrosive reagents.[11][12]

  • Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.[13]

  • 4'-Chloro-2-hydroxyacetophenone and benzaldehyde derivatives may be harmful if swallowed or inhaled and can cause skin and eye irritation.[13][14]

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure for detailed hazard information and handling instructions.[13][14]

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reaction, improper pH for precipitation, loss of product during work-up.Extend the reaction time, ensure the pH is sufficiently acidic for precipitation, and be careful during filtration and washing steps.
Oily product instead of solid The melting point of the chalcone is below the reaction or work-up temperature.Cool the reaction mixture in an ice bath to induce precipitation.[15] For recrystallization, ensure the solvent's boiling point is below the chalcone's melting point.[1]
Impure product Presence of starting materials or by-products.Optimize the reaction time to ensure complete consumption of starting materials. Perform careful recrystallization, possibly using a different solvent system.[1]

Conclusion

The Claisen-Schmidt condensation provides an effective and versatile method for the synthesis of 4'-Chloro-2-hydroxy chalcones. By following the detailed protocol and understanding the underlying principles, researchers can reliably synthesize these valuable compounds for further investigation in drug discovery and development. Careful monitoring of the reaction, proper work-up, and thorough characterization are essential for obtaining high-purity products.

References

Application Notes and Protocols: Synthesis of Bioactive Chalcones Using 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities.[1][2][3] This document provides a comprehensive guide for researchers on the synthesis of chalcones utilizing 1-(4-chlorophenyl)-2-hydroxyethanone as a key precursor. The focus is on the Claisen-Schmidt condensation, a robust and widely adopted method for chalcone synthesis.[4][5] We delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the significance of the α-hydroxy group and the chloro-substituent in modulating the reactivity and potential bioactivity of the resulting chalcones. These compounds are of particular interest for their potential antimicrobial and antifungal properties.[6][7][8][9][10]

Introduction: The Significance of Chalcones in Drug Discovery

Chalcones are open-chain flavonoids that serve as crucial intermediates in the biosynthesis of a vast array of plant secondary metabolites. Their core structure, an α,β-unsaturated ketone system linking two aromatic rings, is a privileged scaffold in medicinal chemistry.[2] This structural motif is responsible for their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][6][7][8][9][10][11]

The versatility of chalcone synthesis, primarily through the Claisen-Schmidt condensation, allows for the systematic modification of both aromatic rings. This enables the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug development. The introduction of specific substituents, such as halogens and hydroxyl groups, can significantly influence the pharmacological profile of the resulting compounds.

The Role of this compound as a Precursor

The choice of this compound as the ketonic precursor offers distinct advantages in the synthesis of novel chalcones:

  • The 4-Chloro Substituent: The presence of a chlorine atom on one of the aromatic rings is known to enhance the antimicrobial and antifungal potential of chalcones.[12] Halogen atoms can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the electron-withdrawing nature of chlorine can modulate the reactivity of the enone system, which is crucial for its interaction with biological targets.[2]

  • The α-Hydroxy Group: The hydroxyl group at the α-position to the carbonyl can influence the reaction mechanism and the biological properties of the synthesized chalcones. It can participate in intramolecular hydrogen bonding, affecting the conformation of the molecule. In the context of biological activity, the hydroxyl group can act as a hydrogen bond donor, potentially enhancing the binding affinity to target enzymes or receptors.[6]

The Claisen-Schmidt Condensation: A Mechanistic Overview

The synthesis of chalcones from an acetophenone derivative and an aromatic aldehyde is typically achieved through the base-catalyzed Claisen-Schmidt condensation.[4][5] This reaction is a type of crossed aldol condensation.[5][13]

The fundamental steps of the mechanism are as follows:

  • Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the ketone (this compound) to form a resonance-stabilized enolate ion.[13][14]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol).

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[13]

The reaction is often driven to completion by the precipitation of the chalcone product from the reaction mixture.[13]

Workflow of Chalcone Synthesis via Claisen-Schmidt Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-(4-Chlorophenyl)- 2-hydroxyethanone E Enolate Formation (Deprotonation of Ketone) A->E B Substituted Aromatic Aldehyde F Nucleophilic Attack on Aldehyde B->F C Base Catalyst (e.g., KOH, NaOH) C->E D Solvent (e.g., Ethanol) D->E E->F G β-Hydroxy Ketone (Aldol Intermediate) F->G H Dehydration G->H I Chalcone Product (Precipitation) H->I

Caption: General workflow for the synthesis of chalcones.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-hydroxyprop-2-en-1-one

This protocol details the synthesis of a representative chalcone using this compound and 4-methoxybenzaldehyde.

Materials and Reagents:
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
This compoundC₈H₇ClO₂170.591.71 g (10 mmol)
4-MethoxybenzaldehydeC₈H₈O₂136.151.36 g (10 mmol)
Potassium Hydroxide (KOH)KOH56.111.12 g (20 mmol)
Ethanol (95%)C₂H₅OH46.0750 mL
Distilled WaterH₂O18.02As needed
Hydrochloric Acid (HCl), diluteHCl36.46As needed
Procedure:
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.71 g (10 mmol) of this compound in 30 mL of 95% ethanol. Stir the mixture until the solid is completely dissolved.

  • Preparation of the Base Solution: In a separate beaker, dissolve 1.12 g (20 mmol) of potassium hydroxide in 20 mL of 95% ethanol.

  • Addition of Aldehyde: To the solution of the ketone, add 1.36 g (10 mmol) of 4-methoxybenzaldehyde. Stir the mixture for 5-10 minutes at room temperature.

  • Initiation of Condensation: Slowly add the ethanolic KOH solution dropwise to the ketone-aldehyde mixture over a period of 15-20 minutes while maintaining vigorous stirring. The reaction is exothermic, and a color change to deep yellow or orange is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).[15]

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into 200 mL of ice-cold distilled water.

  • Acidification: Acidify the aqueous mixture by the slow addition of dilute hydrochloric acid until the pH is approximately 2-3. This will precipitate the chalcone product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid product with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven at 40-50 °C. For further purification, recrystallize the crude chalcone from a suitable solvent such as ethanol.[15]

Characterization:

The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques:

  • Melting Point (MP): Determination of the melting point range.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the α,β-unsaturated ketone (typically around 1650-1680 cm⁻¹) and the C=C stretch of the enone system.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the double bond (typically the trans or E isomer is favored).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[16][17]

Structure-Activity Insights and Future Directions

The chalcone scaffold is a versatile platform for the development of new therapeutic agents. The protocol described herein provides a reliable method for synthesizing a variety of chalcone derivatives by simply varying the substituted aromatic aldehyde used in the reaction.

Relationship between Structure and Potential Bioactivity

Caption: Key structural features influencing chalcone bioactivity.

Researchers are encouraged to explore the synthesis of a library of chalcones using this protocol and to screen them for various biological activities. Of particular interest is the evaluation of their antimicrobial and antifungal efficacy against a panel of clinically relevant pathogens.[6][7][8][9][10] The data generated from such studies will be invaluable in elucidating the structure-activity relationships and guiding the design of more potent and selective chalcone-based therapeutic agents.

References

The Versatile Role of 1-(4-Chlorophenyl)-2-hydroxyethanone in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to the synthetic chemist, α-hydroxyketones are particularly valuable due to their dual functionality, which allows for a diverse range of chemical transformations. This guide focuses on the synthetic utility of a specific and highly versatile building block: 1-(4-Chlorophenyl)-2-hydroxyethanone .

The presence of a reactive hydroxyl group alpha to a carbonyl moiety, combined with the electronic properties of the 4-chlorophenyl ring, makes this molecule a prime precursor for a variety of cyclization reactions. The chlorophenyl group is a common feature in many bioactive molecules, often enhancing lipophilicity and metabolic stability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems, including thiazoles, imidazoles, quinoxalines, oxazoles, and pyrimidines. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic principles to empower rational synthetic design.

Core Synthetic Strategies and Workflow

The primary synthetic pathways leveraging this compound often commence with its conversion to the more reactive α-haloketone intermediate, 2-bromo-1-(4-chlorophenyl)ethanone . This intermediate is a potent electrophile, readily undergoing nucleophilic substitution and subsequent cyclization with appropriate dinucleophiles. Alternatively, the inherent α-hydroxyketone functionality can be directly exploited in condensation reactions.

Synthetic_Workflow start This compound bromo 2-Bromo-1-(4-chlorophenyl)ethanone start->bromo α-Bromination quinoxaline Quinoxalines start->quinoxaline Direct Condensation pyrimidine Pyrimidines start->pyrimidine Multicomponent Reaction thiazole Thiazoles bromo->thiazole Hantzsch Synthesis imidazole Imidazoles bromo->imidazole Imidazole Synthesis oxazole Oxazoles bromo->oxazole Multi-step Synthesis

Caption: General synthetic workflow starting from this compound.

Preparation of the Key Intermediate: 2-Bromo-1-(4-chlorophenyl)ethanone

The conversion of the α-hydroxyketone to its corresponding α-bromoketone is a crucial first step for many heterocyclic syntheses. The bromine atom serves as an excellent leaving group, activating the α-carbon for nucleophilic attack.

Protocol 1: α-Bromination using Copper(II) Bromide

This method offers a direct and efficient route to the desired α-bromoketone.

Reaction Scheme:

Caption: α-Bromination of this compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 2-bromo-1-(4-chlorophenyl)ethanone as a crystalline solid.[1]

ParameterValue
Typical Scale 5-10 mmol
Solvent Ethyl Acetate/Chloroform
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 85-95%

Application in Heterocyclic Synthesis

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea.[2][3] Thiazole derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties.

Mechanism:

The reaction initiates with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]

Hantzsch_Mechanism start 2-Bromo-1-(4-chlorophenyl)ethanone + Thiourea step1 Nucleophilic Attack (SN2) start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product 2-Amino-4-(4-chlorophenyl)thiazole step3->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 2: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, combine 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-chlorophenyl)thiazole.[2][5]

ParameterValue
Typical Scale 5-10 mmol
Solvent Ethanol
Temperature Reflux
Reaction Time 2-3 hours
Typical Yield 90-98%
Synthesis of 4-(4-Chlorophenyl)imidazoles

Imidazoles are another class of heterocycles with significant pharmacological importance, found in drugs such as the antifungal agent ketoconazole.[6][7] A common route to imidazoles is the reaction of an α-haloketone with formamide or other amidines.[8]

Protocol 3: Imidazole Synthesis from α-Bromoketone

  • In a sealed tube or pressure vessel, place 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) and formamidine acetate (2.5 eq).

  • Add liquid ammonia as the solvent at a low temperature.

  • Seal the vessel and heat it to 70-80 °C for 12-16 hours.

  • After cooling, carefully vent the vessel and evaporate the ammonia.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-chlorophenyl)-1H-imidazole.[8]

ParameterValue
Typical Scale 2-5 mmol
Solvent Liquid Ammonia
Temperature 70-80 °C
Reaction Time 12-16 hours
Typical Yield 60-75%
Synthesis of 2-(4-Chlorophenyl)quinoxalines

Quinoxalines are bicyclic heterocycles that are integral to many dyes, pharmaceuticals, and organic semiconductors.[9] They can be synthesized directly from α-hydroxyketones by condensation with o-phenylenediamines.

Mechanism:

The reaction proceeds through the formation of a diimine intermediate from the condensation of the α-hydroxyketone and the o-phenylenediamine, followed by an oxidative cyclization to form the aromatic quinoxaline ring.

Quinoxaline_Synthesis start This compound + o-Phenylenediamine step1 Condensation to Diimine Intermediate start->step1 step2 Oxidative Cyclization step1->step2 product 2-(4-Chlorophenyl)quinoxaline step2->product

Caption: Synthetic pathway for quinoxaline formation.

Protocol 4: Quinoxaline Synthesis

  • Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize with a solution of sodium hydroxide until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol to afford pure 2-(4-chlorophenyl)quinoxaline.[10]

ParameterValue
Typical Scale 5-10 mmol
Solvent Glacial Acetic Acid
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 80-90%
Multi-step Synthesis of 5-(4-Chlorophenyl)oxazoles via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring from a 2-acylamino-ketone.[11][12] This requires a multi-step approach starting from our key intermediate, 2-bromo-1-(4-chlorophenyl)ethanone.

Synthetic Pathway:

  • Amination: Conversion of the α-bromoketone to 2-amino-1-(4-chlorophenyl)ethanone hydrochloride.

  • Acylation: N-acylation of the aminoketone to form the 2-acylamino-ketone.

  • Cyclodehydration: Robinson-Gabriel cyclization to the oxazole.

Protocol 5: Multi-step Oxazole Synthesis

Step A: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride

  • React 2-bromo-1-(4-chlorophenyl)ethanone with hexamethylenetetramine (urotropine) in a suitable solvent like chloroform.

  • Hydrolyze the resulting salt with ethanolic HCl to yield the aminoketone hydrochloride.[13]

Step B: N-Acylation

  • Dissolve the 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in a solvent such as pyridine or dichloromethane with a base (e.g., triethylamine).

  • Add the desired acylating agent (e.g., benzoyl chloride) dropwise at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid and brine, then dry and concentrate to obtain the 2-acylamino-ketone.

Step C: Robinson-Gabriel Cyclodehydration

  • Treat the 2-acylamino-ketone with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[11][14]

  • Heat the mixture to facilitate the cyclization and dehydration.

  • After completion, carefully pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

ParameterStep AStep BStep C
Key Reagents Urotropine, HClAcyl chloride, BaseH₂SO₄ or POCl₃
Temperature Reflux0 °C to RTElevated
Typical Yield 70-80%85-95%75-85%
Synthesis of Dihydropyrimidines via Biginelli-type Reaction

The Biginelli reaction is a one-pot multicomponent synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[15][16] While this compound is not a β-ketoester, it can participate in similar acid-catalyzed multi-component condensations.

Protocol 6: Biginelli-type Synthesis of Dihydropyrimidines

  • In a round-bottom flask, combine this compound (1.0 eq), a suitable aldehyde (e.g., benzaldehyde, 1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If no precipitate forms, reduce the solvent volume and add cold water to induce precipitation.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyrimidine derivative.[17][18]

ParameterValue
Typical Scale 5-10 mmol
Solvent Ethanol
Catalyst HCl or p-TsOH
Temperature Reflux
Reaction Time 8-12 hours
Typical Yield 50-70%

Conclusion and Future Perspectives

This compound has demonstrated its significant utility as a versatile and accessible starting material for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of thiazoles, imidazoles, quinoxalines, oxazoles, and pyrimidines. The straightforward conversion to the highly reactive 2-bromo-1-(4-chlorophenyl)ethanone intermediate further expands its synthetic potential. By understanding the underlying reaction mechanisms and optimizing the provided protocols, scientists can efficiently generate libraries of novel heterocyclic compounds for screening in drug discovery programs. Future work in this area could focus on the development of stereoselective syntheses and the exploration of novel multicomponent reactions to further enhance the molecular diversity accessible from this valuable building block.

References

Application Notes & Protocols: The Utility of 1-(4-Chlorophenyl)-2-hydroxyethanone as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-chlorophenyl)-2-hydroxyethanone, a pivotal α-hydroxy ketone, and its application as a precursor in the synthesis of high-value pharmaceutical intermediates. We delve into the synthesis of the precursor itself and elucidate its strategic role in constructing complex heterocyclic systems, with a particular focus on the synthesis of intermediates for azole-based antifungal agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols.

Introduction: The Strategic Importance of α-Hydroxy Ketones

α-Hydroxy ketones are a privileged class of organic compounds, serving as versatile and highly reactive building blocks in synthetic chemistry. Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for a diverse range of chemical transformations. This compound, in particular, has emerged as a significant starting material due to the prevalence of the 4-chlorophenyl moiety in numerous active pharmaceutical ingredients (APIs). This substructure is often critical for modulating pharmacokinetic properties and binding affinity to biological targets. This guide will demonstrate the synthesis and utility of this key precursor in the development of important drug intermediates.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1][2]
CAS Number 27993-56-2[1][2]
Appearance Light yellow to yellow solid[2]
Melting Point 127-129 °C[2]
Boiling Point 299.9 ± 15.0 °C (Predicted)[2]
pKa 12.63 ± 0.10 (Predicted)[2]

Synthesis of the Precursor: this compound

The most direct and common route to this compound is through the hydrolysis of its α-halo ketone precursor, 2-chloro-1-(4-chlorophenyl)ethanone. The latter is readily synthesized via the Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride.[3] The subsequent step, a nucleophilic substitution of the chloride with a hydroxide, must be performed under controlled conditions to prevent side reactions like favor-skii rearrangement or polymerization.

Workflow for Precursor Synthesis

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Product & Workup A 2-Chloro-1-(4-chlorophenyl)ethanone C Nucleophilic Substitution (Hydrolysis) A->C Inert Solvent (e.g., Acetone/Water) B Aqueous Base (e.g., NaHCO₃) B->C D This compound C->D Reaction Quench & Extraction E Purification (Recrystallization) D->E

Caption: General workflow for the synthesis of the target precursor.

Protocol 2.1: Synthesis of this compound

This protocol details the hydrolysis of 2-chloro-1-(4-chlorophenyl)ethanone.

  • Expert Insight: The use of sodium bicarbonate is a strategic choice. It is a weak enough base to facilitate the hydrolysis while minimizing the risk of base-catalyzed side reactions that could occur with stronger bases like sodium hydroxide. The acetone/water solvent system ensures the solubility of both the organic starting material and the inorganic base.

Materials:

  • 2-Chloro-1-(4-chlorophenyl)ethanone (1.0 eq)[4][5][6]

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Acetone

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-1-(4-chlorophenyl)ethanone in a 3:1 mixture of acetone and water.

  • Add sodium bicarbonate to the solution.

  • Heat the mixture to reflux (approximately 60-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The starting material is significantly less polar than the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • The remaining aqueous slurry is extracted three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to afford this compound as a crystalline solid.

  • Self-Validation: The identity and purity of the final product should be confirmed by melting point analysis (Lit: 127-129 °C)[2] and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Application: Synthesis of Azole Antifungal Intermediates

This compound is a cornerstone for building the core scaffold of many azole antifungal drugs. These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7]

Case Study: Synthesis of a Sertaconazole Intermediate Analogue

Sertaconazole is a broad-spectrum antifungal agent.[7] Its synthesis involves the coupling of an imidazole-containing alcohol with a substituted benzyl halide. While many patented syntheses of Sertaconazole itself start with a 2,4-dichlorophenyl moiety,[8][9] the fundamental reaction pathway can be effectively demonstrated using our precursor to create a structurally analogous and pharmaceutically relevant intermediate.

The key transformation involves the reaction of the α-hydroxy ketone with an activating agent (e.g., a sulfonyl chloride) to turn the hydroxyl group into a good leaving group, followed by nucleophilic substitution with imidazole. Alternatively, a more direct route involves the reaction of the corresponding α-chloro ketone with imidazole, followed by reduction. Here, we will illustrate the pathway starting from the α-hydroxy ketone.

Reaction Pathway for Imidazole Moiety Installation

G A 1-(4-Chlorophenyl)- 2-hydroxyethanone C Intermediate: 2-Chloro-1-(4-chlorophenyl)ethanone A->C Chlorination B Thionyl Chloride (SOCl₂) or Mesyl Chloride B->C F Nucleophilic Substitution C->F D Imidazole D->F E Base (e.g., K₂CO₃, NaH) E->F Solvent: DMF, Acetonitrile G Product: 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethanone F->G I Reduction G->I H Reducing Agent (e.g., NaBH₄) H->I Solvent: Methanol J Final Intermediate: 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethanol I->J

Caption: Two-step synthesis of a key azole intermediate.

Protocol 3.1: Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This two-step protocol first prepares the α-imidazolyl ketone and then reduces it to the target alcohol intermediate, which is a core component for azole antifungals like Sertaconazole and Ketoconazole.[10][11]

  • Expert Insight: This protocol proceeds via the α-chloro ketone intermediate, which is often commercially available or can be synthesized from the α-hydroxy ketone. The choice of sodium hydride (NaH) in the second step is for the deprotonation of imidazole, creating a potent nucleophile for the substitution reaction. The subsequent reduction with sodium borohydride (NaBH₄) is a mild and selective method for converting the ketone to a secondary alcohol without affecting the aromatic ring or the imidazole.[12]

Materials:

  • 2-Chloro-1-(4-chlorophenyl)ethanone (1.0 eq)

  • Imidazole (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water, Brine, Anhydrous MgSO₄

Procedure - Step A: Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add imidazole to anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

  • Add a solution of 2-chloro-1-(4-chlorophenyl)ethanone in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography.

Procedure - Step B: Reduction to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • Dissolve the crude ketone from Step A in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at room temperature for 2-3 hours until the starting ketone is consumed (monitored by TLC).

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the final intermediate. Purify via column chromatography or recrystallization as needed.

  • Self-Validation: The final product, a key alcohol intermediate, should be characterized by ¹H NMR to confirm the disappearance of the ketone signal and the appearance of a new alcohol proton and a methine proton signal. Mass spectrometry will confirm the correct molecular weight.

Application: Precursor for Isavuconazole Side-Chain Analogue

Isavuconazole is a modern triazole antifungal agent used for treating invasive aspergillosis and mucormycosis. Its synthesis is complex, but key fragments can be constructed using versatile precursors.[13][14] this compound can be used to synthesize analogues of the side-chain, demonstrating its utility in constructing chiral centers and complex fragments. For example, asymmetric reduction of the ketone can lead to chiral alcohols, which are highly valuable in pharmaceutical synthesis.[15][16]

Protocol 4.1: Asymmetric Reduction to (S)-1-(4-Chlorophenyl)-1,2-ethanediol Analogue

This protocol provides a conceptual framework for the asymmetric reduction, a critical step in modern pharmaceutical synthesis for producing enantiomerically pure compounds.

  • Expert Insight: Biocatalysis, using enzymes or whole-cell systems (like baker's yeast), offers a green and highly selective method for asymmetric reductions.[16] Alternatively, chemical methods using chiral catalysts, such as those based on Ruthenium or Rhodium with chiral ligands (e.g., BINAP), can achieve high enantioselectivity. The choice of method depends on scale, cost, and available resources.

Conceptual Protocol (Biocatalytic Reduction):

  • Culture Preparation: Prepare a culture of Saccharomyces cerevisiae (baker's yeast) in a sterilized growth medium containing a carbon source (e.g., glucose).

  • Substrate Addition: Once the yeast culture is active, add this compound (or a protected version) to the fermentation broth.

  • Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-72 hours. The yeast reductases will stereoselectively reduce the ketone.

  • Work-up: After the reaction, centrifuge the mixture to remove yeast cells. Extract the supernatant with an organic solvent like ethyl acetate.

  • Purification & Analysis: Dry and concentrate the organic extracts. Purify the resulting chiral diol via column chromatography. The enantiomeric excess (ee) must be determined using a chiral analytical technique, such as chiral HPLC or GC.

Summary and Conclusion

This compound is a high-value, versatile precursor with significant applications in the synthesis of pharmaceutical intermediates. Its inherent reactivity allows for straightforward incorporation into complex molecular scaffolds, particularly the azole antifungals. This guide has provided both the synthetic context and actionable, detailed protocols for its preparation and subsequent use. The methodologies described, from simple hydrolysis to the construction of core heterocyclic intermediates, underscore the strategic importance of this building block in the drug discovery and development pipeline.

References

Application Notes and Protocols: A Step-by-Step Guide to the Derivatization of 4'-Chloro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Chloro-2-hydroxyacetophenone is a highly versatile bifunctional molecule that serves as a pivotal starting material in the synthesis of a diverse array of chemical entities. Its structure, featuring a reactive ketone, an acidic phenolic hydroxyl group, and an activated aromatic ring, provides multiple sites for chemical modification. This unique combination of functional groups makes it an exceptionally valuable building block for medicinal chemists and drug development professionals. The derivatives of 4'-Chloro-2-hydroxyacetophenone are precursors to a multitude of heterocyclic compounds, including chalcones, flavones, and pyrazoles, many of which exhibit significant pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1]

This comprehensive guide provides detailed, field-proven protocols for the key derivatization reactions of 4'-Chloro-2-hydroxyacetophenone. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, high-purity products.

Part 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent and versatile derivatization of 4'-Chloro-2-hydroxyacetophenone is its condensation with aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones). This transformation is most effectively achieved through the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation.[2][3]

Expertise & Experience: The Rationale

The reaction proceeds via the formation of an enolate from the acetophenone's methyl group under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[4] The choice of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical to ensure complete deprotonation of the α-carbon, driving the reaction forward. The subsequent dehydration of the aldol adduct is rapid and often spontaneous, driven by the formation of a highly stable, conjugated π-system, which is the hallmark of the chalcone structure.[5] Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst.[6]

Diagram: Claisen-Schmidt Condensation Mechanism

G Start 4'-Chloro-2-hydroxy- acetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (OH⁻) Base->Start Adduct Aldol Adduct (β-hydroxy ketone) Enolate->Adduct Nucleophilic Attack Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Adduct Chalcone 2'-Hydroxychalcone Derivative Adduct->Chalcone Dehydration - H₂O Dehydration->Adduct

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Protocol 1: Synthesis of (E)-1-(4-chloro-2-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one

This protocol outlines a general and reliable procedure for synthesizing a representative chalcone.

Materials:

  • 4'-Chloro-2-hydroxyacetophenone

  • Benzaldehyde (or other substituted aromatic aldehyde)

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4'-Chloro-2-hydroxyacetophenone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol (approx. 20-30 mL). Stir the mixture at room temperature until a clear solution is obtained.[2]

  • Base Addition: While stirring, slowly add an aqueous solution of NaOH (e.g., 40% w/v, 2.5 eq) dropwise to the mixture. The addition should be controlled to maintain the reaction temperature below 25°C. An ice bath may be used if necessary.[2][6]

  • Reaction Progression: A color change and the formation of a precipitate are often observed, indicating product formation. Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).[2]

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~100 g). Acidify the solution by slowly adding dilute HCl until the pH is acidic (pH 2-3), which will cause the product to precipitate fully.[4][6]

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus paper.[4]

  • Recrystallization: Further purify the crude chalcone by recrystallizing from a suitable solvent, typically ethanol or methanol, to obtain a pure crystalline solid.[4] Dry the purified product in a vacuum oven.

Data Presentation: Representative Chalcone Derivatives

Aldehyde ReactantProduct NameYield (%)M.P. (°C)Reference
Benzaldehyde(E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one~85-95148-150[1]
4-Chlorobenzaldehyde(E)-1-(4-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~90-98178-180[1]
4-Methoxybenzaldehyde(E)-1-(4-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~88-96160-162[1]

Part 2: Derivatization of the Phenolic Hydroxyl Group

The acidic proton of the 2-hydroxyl group offers another primary site for derivatization, most commonly through O-alkylation and O-acylation.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and straightforward method for forming ethers. It proceeds via an SN2 mechanism where the phenoxide, formed by deprotonating the hydroxyl group, acts as a nucleophile to displace a halide from an alkyl halide.[7][8]

Expertise & Experience: The Rationale The first step is the quantitative formation of the phenoxide ion using a suitable base. Potassium hydroxide (KOH) is effective for this purpose.[9] The choice of the alkylating agent is critical for the success of this SN2 reaction. Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are ideal as they are less sterically hindered, leading to higher yields of the ether product and minimizing the competing E2 elimination reaction.[10] Solvents like acetone or DMF are often used as they facilitate the SN2 pathway.

Diagram: Williamson Ether Synthesis Workflow

G Start 4'-Chloro-2-hydroxy- acetophenone Base Add Base (e.g., K₂CO₃, KOH) Start->Base Phenoxide Form Phenoxide Intermediate Base->Phenoxide AlkylHalide Add Alkyl Halide (R-X) Phenoxide->AlkylHalide Reaction Reflux (Sₙ2 Reaction) AlkylHalide->Reaction Workup Workup & Purification Reaction->Workup Product O-Alkylated Product Workup->Product

Caption: General experimental workflow for O-alkylation.

Detailed Protocol 2: Synthesis of 1-(4-chloro-2-methoxyphenyl)ethan-1-one

Materials:

  • 4'-Chloro-2-hydroxyacetophenone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Acetone, anhydrous

  • Distilled Water

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-Chloro-2-hydroxyacetophenone (1.0 eq) and anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the mixture. K₂CO₃ is a convenient and effective base for this transformation.

  • Alkylation: Add methyl iodide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter off the solid potassium salts. Evaporate the acetone from the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization if solid.

B. O-Acylation

O-acylation involves the conversion of the hydroxyl group into an ester. This is commonly achieved by reacting the acetophenone with an acyl chloride or anhydride in the presence of a base like pyridine.[11] This reaction is not only a final derivatization but also the initial step in the Baker-Venkataraman rearrangement, an important route to flavones.[12]

Detailed Protocol 3: Synthesis of 2-acetyl-5-chlorophenyl benzoate

Materials:

  • 4'-Chloro-2-hydroxyacetophenone

  • Benzoyl Chloride

  • Pyridine

  • 3% Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Reactant Preparation: In a flask, dissolve 4'-Chloro-2-hydroxyacetophenone (1.0 eq) in pyridine (used as both solvent and base).[11]

  • Acylation: Cool the solution in an ice bath and add benzoyl chloride (1.5 eq) dropwise via a pipette. An exothermic reaction may be observed.[11]

  • Reaction: After the addition is complete, allow the reaction to stand at room temperature for 20-30 minutes, or until the exotherm subsides.

  • Workup: Pour the entire reaction mixture into a beaker containing a mixture of 3% HCl and crushed ice. This step neutralizes the pyridine and precipitates the product.[11]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the product with ice-cold water and then a small amount of ice-cold methanol to remove impurities. The product can be further purified by recrystallization.

Part 3: Synthesis of Heterocyclic Scaffolds

The derivatives of 4'-Chloro-2-hydroxyacetophenone, particularly the chalcones, are excellent precursors for a variety of heterocyclic systems.

A. Flavones from Chalcones

The 2'-hydroxychalcones synthesized in Part 1 can undergo oxidative cyclization to yield flavones, a significant class of bioactive compounds.[13] A common and effective method utilizes iodine in dimethyl sulfoxide (DMSO).[14]

Diagram: Key Heterocyclic Syntheses

G Start 4'-Chloro-2-hydroxy- acetophenone Chalcone 2'-Hydroxychalcone Start->Chalcone Claisen-Schmidt (Ar-CHO, Base) Flavone Flavone Chalcone->Flavone Oxidative Cyclization (e.g., I₂/DMSO) Pyrazole Pyrazoline/Pyrazole Chalcone->Pyrazole Cyclocondensation (Hydrazine)

Caption: Synthetic pathways from 4'-Chloro-2-hydroxyacetophenone to key heterocycles.

Detailed Protocol 4: Synthesis of 6-chloro-2-phenyl-4H-chromen-4-one (A Flavone)

Materials:

  • (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (from Protocol 1)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) in DMSO.

  • Reaction: Add a catalytic amount of iodine (approx. 0.1 eq) to the solution.

  • Heating: Heat the mixture in an oil bath at 100-120°C for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash it with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by washing with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure flavone.[14]

B. Pyrazoles from Chalcones

Chalcones readily react with hydrazine and its derivatives in a cyclocondensation reaction to form pyrazolines, which can be subsequently oxidized to pyrazoles. This provides a straightforward entry into five-membered nitrogen-containing heterocycles.[15][16]

Detailed Protocol 5: Synthesis of 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Materials:

  • (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (from Protocol 1 - Note: For this specific pyrazole, the starting chalcone would be 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one. The protocol is general.)

  • Hydrazine Hydrate

  • Ethanol or Acetic Acid

Procedure:

  • Setup: Dissolve the chalcone (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

  • Reaction: Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Heating: Reflux the mixture for 4-8 hours. The reaction progress can be monitored by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • Purification: The crude pyrazoline can be purified by recrystallization from ethanol.

Conclusion

4'-Chloro-2-hydroxyacetophenone has been demonstrated to be a remarkably adaptable substrate for a wide range of synthetic transformations. Through straightforward and scalable protocols such as the Claisen-Schmidt condensation, Williamson ether synthesis, and various cyclization reactions, researchers can access a rich library of chalcones, ethers, flavones, and pyrazoles. These application notes provide the foundational methodologies and the underlying chemical principles necessary for drug development professionals and synthetic chemists to confidently utilize this key intermediate in the creation of novel and potentially bioactive molecules.

References

Application Notes and Protocols for the Analytical Characterization of 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the complete characterization of 1-(4-Chlorophenyl)-2-hydroxyethanone (CAS: 27993-56-2), a key intermediate in various synthetic pathways. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. We will explore a multi-technique approach, leveraging the separation power of chromatography and the structural elucidation capabilities of spectroscopy to ensure unambiguous identification, purity assessment, and quantification. The methods are presented to be self-validating, aligning with principles outlined in international regulatory guidelines.

Introduction: The Need for Rigorous Characterization

This compound is an α-hydroxy ketone whose purity and structural integrity are paramount for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs). The presence of impurities, such as starting materials, isomers, or degradation products, can significantly impact reaction yields, product safety, and efficacy. Therefore, a robust analytical workflow is not merely a quality control checkpoint but a critical component of process development and validation.[1]

This guide details four complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and purity, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for definitive structural confirmation, and Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 27993-56-2PubChem[2]
Molecular Formula C₈H₇ClO₂PubChem[2]
Molecular Weight 170.59 g/mol PubChem[2], ChemicalBook[3]
Appearance Light yellow to yellow solidChemicalBook[3]
Melting Point 127-129 °CChemicalBook[3]

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are essential for separating the target analyte from a complex matrix of potential impurities. The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the premier method for the purity and assay determination of this compound. Its aromatic ring and polar hydroxyl and ketone groups give it a moderate polarity, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The compound's strong UV absorbance, due to the chlorophenyl ketone chromophore, allows for sensitive detection using a Diode Array Detector (DAD) or a standard UV-Vis detector.[4] Adding a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase ensures the hydroxyl group remains protonated, leading to sharper, more symmetrical peaks.[5]

HPLCFlowchart cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard & Sample Solutions (e.g., 1 mg/mL in Diluent) instrument HPLC System Setup (Column, Detector, Flow Rate) prep_standard->instrument prep_mobile Prepare Mobile Phase (e.g., ACN:Water) prep_mobile->instrument sst System Suitability Test (SST) (n=6 injections of standard) instrument->sst Equilibrate sequence Run Analytical Sequence (Blank, Standard, Sample) sst->sequence If SST Passes integration Integrate Chromatograms sequence->integration purity Calculate Purity (% Area Normalization) integration->purity quant Quantify (Assay) (vs. Calibration Curve) integration->quant report Generate Report purity->report quant->report ValidationFlow cluster_id Identity Confirmation cluster_quant Purity & Strength cluster_val Method Validation (ICH) NMR NMR (Definitive Structure) FTIR FT-IR (Functional Groups) GCMS_ID GC-MS (Mass Fingerprint) HPLC HPLC (Purity & Assay) Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD/LOQ HPLC->LOD GCMS_Purity GC-MS (Impurity Profile) GCMS_Purity->Specificity GCMS_Purity->Linearity GCMS_Purity->Accuracy GCMS_Purity->Precision GCMS_Purity->LOD Compound Test Compound: This compound Compound->NMR Identification Compound->FTIR Identification Compound->GCMS_ID Identification Compound->HPLC Quantification Compound->GCMS_Purity Quantification

References

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(4-Chlorophenyl)-2-hydroxyethanone. This compound is a key intermediate in various synthetic pathways, and ensuring its purity is critical for the quality and safety of final products. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust. Crucially, its stability-indicating nature has been confirmed through forced degradation studies, ensuring that any potential degradation products or process-related impurities can be effectively separated from the main analyte peak. This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, covering method development rationale, detailed experimental protocols, and a full validation strategy according to ICH Q2(R1) guidelines.

Introduction and Scientific Rationale

This compound is a halogenated aromatic ketone derivative. Its purity directly influences the yield, impurity profile, and overall quality of subsequent manufacturing steps. Therefore, a reliable and robust analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolving power and suitability for non-volatile compounds like aromatic ketones. The primary objective was to develop a method that is not only precise and accurate for routine purity assessment but also stability-indicating. A stability-indicating method is one that can unequivocally separate the active pharmaceutical ingredient (API) or key intermediate from its potential degradation products, thereby providing a true measure of its stability under various environmental conditions.[1][2] This capability is established through forced degradation studies, where the sample is intentionally exposed to harsh conditions to generate potential impurities.[3][4][5]

Analyte Physicochemical Properties & Methodological Choices

The molecular structure of this compound (Figure 1) dictates the chromatographic strategy.

  • Structure: C₈H₇ClO₂

  • Key Features: Aromatic chlorophenyl ring, a ketone carbonyl group, and a primary alcohol.

  • Implication: The molecule possesses moderate polarity and a strong UV chromophore (the aromatic ketone system), making it an ideal candidate for Reversed-Phase (RP) HPLC with UV detection.[6]

Figure 1. Chemical Structure of this compound

alt text

The logical choice of Reversed-Phase HPLC is based on the analyte's hydrophobicity, imparted by the chlorophenyl ring.[7][8] A C18 (octadecylsilane) stationary phase was selected as the primary column chemistry due to its versatility and robust hydrophobic retention mechanism. To ensure sharp, symmetrical peaks, an acidified mobile phase is employed. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable peak tailing through secondary ionic interactions.[9] Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV transparency.

Experimental Protocol: Purity Determination

This section provides a complete, step-by-step protocol for the analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data System: Chromatographic data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Reagents:

    • This compound Reference Standard (CRS)

    • Acetonitrile (HPLC Grade)

    • Ultrapure Water (18.2 MΩ·cm)

    • Phosphoric Acid (H₃PO₄, HPLC Grade, ~85%)

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for quick reference.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for this moderately polar analyte.
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (50:50, v/v)Isocratic elution for simplicity and robustness. Phosphoric acid ensures sharp peak shape.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmWavelength of strong absorbance for the aromatic ketone chromophore.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.
Solution Preparation
  • Mobile Phase Preparation: To prepare 1 L of mobile phase, add 1.0 mL of phosphoric acid to 500 mL of ultrapure water, mix well, and then add 500 mL of acetonitrile. Degas the solution before use.

  • Diluent: The mobile phase (Acetonitrile/Water, 50:50) is used as the diluent.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Workflow

The general workflow for performing the analysis is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_suit System Suitability Check (Inject Standard 5x) prep_mobile->sys_suit prep_std Prepare Standard Solution prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sys_suit->analysis If Pass integrate Integrate Chromatograms analysis->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Report calculate->report

Caption: High-level workflow for HPLC purity analysis.

Method Validation Protocol: A Self-Validating System

To ensure the trustworthiness and reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13][14]

System Suitability Testing (SST)

Before any sample analysis, the performance of the HPLC system is verified. A standard solution is injected five times, and the following parameters are assessed.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
RSD of Retention Time ≤ 2.0%Confirms the stability of the pump and mobile phase composition.
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[4] Forced degradation studies are the cornerstone of this validation parameter.[3][5]

Protocol: A sample solution (approx. 0.1 mg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the main peak.[5]

  • Acid Hydrolysis: Add 1M HCl, heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1M NaOH, heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

The stressed samples are then analyzed by HPLC. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.

G cluster_stress Forced Degradation Conditions start Sample Solution (0.1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂) start->oxid therm Thermal (105°C Solid) start->therm photo Photolytic (UV/Vis Light) start->photo analyze Analyze Stressed Samples by HPLC (with unstressed control) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Peak Purity & Resolution (DAD Detector) analyze->evaluate

Caption: Workflow for the forced degradation study.

Linearity

This test verifies that the method's response is directly proportional to the analyte concentration.

Protocol:

  • Prepare a series of at least five standard solutions from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis. Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy demonstrates the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision): Analyze six replicate sample preparations at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criterion: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Data Analysis and Results

Calculation of Purity

The purity of the sample is calculated using the area normalization method, assuming all impurities have a similar response factor to the main analyte.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Typical Validation Summary

The following table summarizes the expected performance data for this validated method.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.1% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD) 0.8%≤ 2.0%
Precision (Intermediate RSD) 1.1%≤ 2.0%
Specificity No interference from degradantsBaseline resolution > 2.0
LOD 0.05 µg/mLReport value
LOQ 0.15 µg/mLReport value

Conclusion

This application note details a robust, specific, and reliable RP-HPLC method for the purity determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, establishes the method's trustworthiness for use in a regulated quality control environment. The successful separation of the main analyte from all stress-induced degradation products confirms its stability-indicating nature, making it a powerful tool for ensuring the quality and stability of this important chemical intermediate.

References

Synthesis of Novel Bio-active Compounds from 1-(4-Chlorophenyl)-2-hydroxyethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated α-Hydroxyketone Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient discovery of novel bioactive agents. 1-(4-Chlorophenyl)-2-hydroxyethanone, a readily accessible α-hydroxyketone, represents a privileged scaffold. The presence of a reactive hydroxyl and a ketone functionality, coupled with the electronically influential 4-chlorophenyl moiety, provides a rich platform for a diverse array of chemical transformations. This guide provides detailed application notes and validated protocols for the synthesis of novel heterocyclic and acyclic compounds derived from this versatile starting material. The methodologies outlined herein are designed for researchers and scientists engaged in drug discovery, offering a practical framework for generating compound libraries with potential therapeutic applications, particularly in the antimicrobial and antifungal domains.

Core Synthetic Strategies: A World of Possibilities

The chemical reactivity of this compound can be harnessed through several key synthetic pathways. This section will delve into the rationale behind these strategies and provide detailed protocols for their execution.

Heterocycle Synthesis: Building Biologically Active Scaffolds

The dual functionality of this compound makes it an ideal precursor for the construction of various heterocyclic systems, which are cornerstones of many approved pharmaceuticals.

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. Therefore, a preliminary halogenation of the starting material is required.

Conceptual Workflow:

Hantzsch_Workflow A This compound B Halogenation (e.g., with SOCl₂ or PBr₃) A->B Step 1 C 2-Halo-1-(4-chlorophenyl)ethanone B->C E Hantzsch Condensation C->E Step 2 D Thioamide or Thiourea D->E F 4-(4-Chlorophenyl)-substituted Thiazole E->F

Figure 1: General workflow for the Hantzsch synthesis of 4-(4-chlorophenyl)-substituted thiazoles.

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol details the synthesis of a key thiazole intermediate.

Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

  • Rationale: The hydroxyl group is converted to a better leaving group (bromide) to facilitate the subsequent nucleophilic attack by the thioamide sulfur.

  • Procedure:

    • To a solution of this compound (10.0 g, 58.6 mmol) in 100 mL of anhydrous diethyl ether, add phosphorus tribromide (PBr₃) (6.3 g, 23.4 mmol) dropwise at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield 2-bromo-1-(4-chlorophenyl)ethanone as a solid, which can be purified by recrystallization from ethanol.

Step 2: Hantzsch Condensation to form 2-Amino-4-(4-chlorophenyl)thiazole [2]

  • Rationale: The α-bromoketone undergoes condensation with thiourea. The sulfur of thiourea acts as a nucleophile, attacking the carbon bearing the bromine. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (5.0 g, 21.4 mmol) and thiourea (1.8 g, 23.5 mmol) in 50 mL of absolute ethanol.

    • Heat the mixture to reflux with stirring for 2 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and neutralize with a 5% sodium bicarbonate solution.

    • Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-(4-chlorophenyl)thiazole.

Expected Yield: 75-85%

Characterization Data (Representative):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (s, 2H, NH₂), 7.10 (s, 1H, thiazole-H).

  • IR (KBr, cm⁻¹): 3420 (NH₂), 1610 (C=N), 1540 (C=C).

  • MS (EI): m/z (%) = 210 (M⁺).

Imidazoles can be synthesized from α-hydroxyketones via condensation with an aldehyde and ammonia (or an ammonia source like ammonium acetate). This multicomponent reaction provides a straightforward route to highly substituted imidazoles.[3]

Conceptual Workflow:

Imidazole_Synthesis A This compound D Condensation Reaction A->D B Aldehyde (R-CHO) B->D C Ammonium Acetate C->D E Substituted Imidazole D->E

Figure 2: General workflow for the synthesis of substituted imidazoles.

Protocol 2: Synthesis of 2-Aryl-4-(4-chlorophenyl)-1H-imidazoles [4]

  • Rationale: This one-pot synthesis involves the condensation of the α-hydroxyketone, an aldehyde, and ammonium acetate. The α-hydroxyketone can be considered equivalent to a 1,2-dicarbonyl compound in this reaction, which first condenses with the aldehyde and ammonia to form an intermediate that then cyclizes and oxidizes to the imidazole.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.71 g, 10 mmol), a substituted benzaldehyde (10 mmol), and ammonium acetate (7.7 g, 100 mmol) in 20 mL of glacial acetic acid.

    • Heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-water.

    • Neutralize with a concentrated ammonium hydroxide solution to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-aryl-4-(4-chlorophenyl)-1H-imidazole.

Quantitative Data:

Aldehyde (R-CHO)ProductYield (%)
Benzaldehyde2-Phenyl-4-(4-chlorophenyl)-1H-imidazole80-90
4-Methoxybenzaldehyde4-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazole85-95
4-Nitrobenzaldehyde4-(4-Chlorophenyl)-2-(4-nitrophenyl)-1H-imidazole75-85

Table 1: Representative yields for the synthesis of 2-aryl-4-(4-chlorophenyl)-1H-imidazoles.

Functional Group Transformations: Modifying the Core Scaffold

The inherent reactivity of the hydroxyl and ketone groups allows for straightforward functional group interconversions, leading to new classes of compounds.

The oxidation of the secondary alcohol in this compound yields the corresponding α-diketone, 1-(4-chlorophenyl)ethane-1,2-dione. This product is a valuable intermediate for the synthesis of other heterocycles like quinoxalines and pyrazines.

Conceptual Workflow:

Oxidation_Workflow A This compound B Oxidizing Agent (e.g., Cu(II) acetate, Bi₂O₃) A->B Oxidation C 1-(4-Chlorophenyl)ethane-1,2-dione B->C

Figure 3: Workflow for the oxidation of this compound.

Protocol 3: Oxidation to 1-(4-Chlorophenyl)ethane-1,2-dione

  • Rationale: Various oxidizing agents can selectively oxidize the secondary alcohol to a ketone without cleaving the carbon-carbon bond. A mild and efficient method utilizes copper(II) acetate.

  • Procedure:

    • A mixture of this compound (5.0 g, 29.3 mmol) and copper(II) acetate monohydrate (0.5 g, 2.5 mmol) in 50 mL of acetic acid is refluxed for 2 hours.

    • Monitor the reaction by TLC.

    • After completion, the reaction mixture is cooled and poured into water.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 1-(4-chlorophenyl)ethane-1,2-dione.

Expected Yield: 80-90%

The reduction of the ketone functionality in this compound leads to the formation of the corresponding vicinal diol, 1-(4-chlorophenyl)ethane-1,2-diol. This diol can serve as a chiral building block if the reduction is performed enantioselectively.

Conceptual Workflow:

Reduction_Workflow A This compound B Reducing Agent (e.g., NaBH₄) A->B Reduction C 1-(4-Chlorophenyl)ethane-1,2-diol B->C

Figure 4: Workflow for the reduction of this compound.

Protocol 4: Reduction to 1-(4-Chlorophenyl)ethane-1,2-diol

  • Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the existing hydroxyl group.

  • Procedure:

    • Dissolve this compound (5.0 g, 29.3 mmol) in 50 mL of methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.1 g, 29.3 mmol) in portions with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 1-(4-chlorophenyl)ethane-1,2-diol.

Expected Yield: >90%

Biological Activity Insights: Antimicrobial and Antifungal Potential

A significant driver for the synthesis of novel compounds from this compound is the pursuit of new antimicrobial and antifungal agents. The incorporation of the 4-chlorophenyl moiety is a common strategy in medicinal chemistry to enhance biological activity.

  • Thiazole Derivatives: Many thiazole-containing compounds have demonstrated potent activity against a range of bacterial and fungal pathogens.[2] The 2-amino-4-(4-chlorophenyl)thiazole synthesized in Protocol 1 serves as a versatile intermediate for further functionalization to explore structure-activity relationships (SAR).

  • Imidazole Derivatives: Imidazole-based compounds are well-established as antifungal agents, with many commercial drugs belonging to this class.[5] The synthesized 2-aryl-4-(4-chlorophenyl)-1H-imidazoles from Protocol 2 are excellent candidates for screening against pathogenic fungi like Candida albicans and Aspergillus fumigatus. The variation of the substituent on the 2-phenyl ring allows for the fine-tuning of their antifungal potency.

Conclusion and Future Directions

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a diverse range of novel compounds. The protocols detailed in this guide provide a solid foundation for researchers to generate libraries of thiazoles, imidazoles, α-diketones, and vicinal diols. The inherent biological potential of these scaffolds, particularly in the realm of antimicrobial and antifungal drug discovery, warrants further investigation. Future work should focus on the derivatization of the synthesized core structures and comprehensive biological evaluation to identify lead compounds for further development.

References

Application Notes & Protocols: Synthesis and Therapeutic Potential of Novel Chalcones via Claisen-Schmidt Condensation of 1-(4-Chlorophenyl)-2-hydroxyethanone with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of biologically active chalcones through the base-catalyzed Claisen-Schmidt condensation of 1-(4-chlorophenyl)-2-hydroxyethanone (also known as 2'-hydroxy-4'-chloroacetophenone) with various substituted benzaldehydes. Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an α,β-unsaturated ketone core that links two aromatic rings. This structural motif is a recognized pharmacophore, imparting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a robust theoretical framework, detailed experimental protocols, and insights into the structure-activity relationships of the resulting chalcone derivatives, tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones are naturally occurring and synthetic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile biological profile is largely attributed to the reactive α,β-unsaturated keto-ethylenic group (–CO–CH=CH–), which can readily participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, thereby modulating enzyme function and signaling pathways.[3] The introduction of a chloro-substituent on one aromatic ring and a hydroxyl group on the other, as in the case of this compound, provides a foundational scaffold for generating novel chalcones with potentially enhanced bioactivity and unique physicochemical properties.[4][5] The reaction with a diverse array of substituted benzaldehydes allows for systematic structural modifications to explore and optimize therapeutic potential.

The Claisen-Schmidt Condensation: Mechanism and Rationale

The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a reliable and versatile carbon-carbon bond-forming reaction.[2] This reaction involves the cross-aldol condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens, in the presence of a base or acid catalyst.[6]

Mechanism Rationale:

The base-catalyzed mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion. The presence of the carbonyl group makes the α-hydrogens sufficiently acidic for this deprotonation to occur.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. This step results in the formation of a tetrahedral intermediate.

  • Protonation: The intermediate is protonated by a solvent molecule (typically ethanol or water) to yield a β-hydroxy ketone (aldol adduct).

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form a stable, conjugated α,β-unsaturated ketone—the chalcone. This dehydration step is often spontaneous and is driven by the formation of the extended conjugated system, which imparts thermodynamic stability to the final product.[7]

The choice of a strong base like NaOH or KOH in an alcoholic solvent is critical for efficiently generating the enolate and driving the reaction to completion.[3]

Experimental_Workflow reagents 1. Reagent Dissolution - Dissolve ketone and aldehyde in ethanol. base_addition 2. Base Addition - Add aqueous NaOH/KOH dropwise. reagents->base_addition reaction 3. Reaction - Stir at room temperature for 12-24h. - Monitor by TLC. base_addition->reaction workup 4. Work-up - Pour into ice-cold water. - Acidify with dilute HCl. reaction->workup filtration 5. Isolation - Filter the precipitated solid. workup->filtration purification 6. Purification - Wash with cold water. - Recrystallize from ethanol. filtration->purification characterization 7. Characterization - Melting point, FT-IR, NMR, Mass Spec. purification->characterization

References

Application Notes & Protocols: The Strategic Role of 1-(4-Chlorophenyl)-2-hydroxyethanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Chlorophenyl)-2-hydroxyethanone, an α-hydroxy ketone, serves as a pivotal and versatile building block in medicinal chemistry for the synthesis of a wide array of bioactive heterocyclic compounds. Its intrinsic reactivity, characterized by a nucleophilic hydroxyl group and an electrophilic carbonyl center, allows for facile conversion into highly reactive intermediates, primarily α-haloketones. These intermediates are instrumental in constructing complex molecular scaffolds. This guide provides an in-depth analysis of the strategic application of this compound in synthesizing potent imidazole and triazole derivatives, which are known to exhibit significant antifungal, anti-inflammatory, and anticancer activities. We will elucidate the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present data that underscore the rationale behind specific synthetic choices, thereby offering a comprehensive resource for researchers in drug discovery and development.

Core Reagent Analysis: Physicochemical Properties and Safety

This compound (CAS: 27993-56-2) is a light yellow to yellow solid at room temperature.[1][2] Understanding its physical properties is crucial for proper handling, reaction setup, and purification.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₂[1][3]
Molecular Weight 170.59 g/mol [3]
Melting Point 127-129 °C[1][2]
Boiling Point 299.9 ± 15.0 °C (Predicted)[1]
Density 1.307 ± 0.06 g/cm³ (Predicted)[1]
pKa 12.63 ± 0.10 (Predicted)[1]
Appearance Light yellow to yellow solid[1]

Safety & Handling: This compound is classified as an irritant and is harmful if swallowed.[1][3] It is known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][3] Therefore, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.

  • First-Aid Measures: In case of skin contact, wash thoroughly with soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the individual to fresh air.[4] If swallowed, rinse the mouth and seek immediate medical attention.[4][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

The Gateway Intermediate: Activation via Bromination

While this compound can participate in some condensation reactions directly, its synthetic utility is magnified exponentially by converting its hydroxyl group into a better leaving group, typically a halide. The resulting α-haloketone, 2-bromo-1-(4-chlorophenyl)ethanone, is a powerful electrophile, primed for nucleophilic substitution and cyclization reactions that form the backbone of many heterocyclic systems.

The rationale for this conversion lies in enhancing the reactivity of the α-carbon. The bromine atom is an excellent leaving group, making the carbon atom highly susceptible to attack by nucleophiles, such as the nitrogen atoms in amines, imidazoles, or hydrazines. This activation step is the cornerstone of its use in building complex bioactive molecules.

Application Focus I: Synthesis of Bioactive Imidazole Derivatives

Imidazole-containing compounds represent a cornerstone of medicinal chemistry, with prominent examples including the antifungal drugs ketoconazole and miconazole, which feature the core imidazole scaffold.[6] The 1-(4-chlorophenyl) moiety is a common feature in many of these drugs, making its precursor a valuable starting material.

General Synthetic Pathway

A robust and widely adopted method for synthesizing substituted imidazoles is the Radziszewski reaction or related multi-component condensations. A common pathway involves the reaction of an α-haloketone (derived from our title compound) with an aldehyde and a source of ammonia. However, a more direct route involves the N-alkylation of an existing imidazole ring.

Imidazole Synthesis Workflow Start 2-Bromo-1-(4-chlorophenyl)ethanone Reaction Nucleophilic Substitution (SN2) Start->Reaction Imidazole Imidazole Imidazole->Reaction Reagents Triethylamine, Anhydrous Methanol Reagents->Reaction Base & Solvent Product 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone Reaction->Product Reflux, 2h

Caption: Workflow for N-alkylation to form an imidazole derivative.

Mechanistic Causality

The synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

  • Base Activation: Triethylamine, a non-nucleophilic organic base, deprotonates the N-H of the imidazole ring, increasing its nucleophilicity.

  • Nucleophilic Attack: The resulting imidazolate anion acts as a potent nucleophile. It attacks the electrophilic α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone.

  • Displacement: The attack occurs from the backside, leading to the displacement of the bromide ion as the leaving group and the formation of a new C-N bond.

The choice of an anhydrous polar aprotic solvent like methanol is critical to solvate the ions formed during the reaction without interfering with the nucleophile. Refluxing provides the necessary activation energy to overcome the reaction barrier efficiently.

Protocol 1: Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

This protocol is adapted from established literature procedures for the N-alkylation of imidazole.[7]

Materials & Equipment:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)

  • Imidazole (1.9 eq)

  • Triethylamine (1.0 eq)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for work-up and filtration

Procedure:

  • Reaction Setup: To a solution of imidazole (2.5 g, 0.038 mol) in anhydrous methanol (65 mL) in a 100 mL round-bottom flask, add triethylamine (2 g, 0.02 mol).[7]

  • Reagent Addition: While stirring at room temperature, add 2-bromo-1-(4-chlorophenyl)ethanone (4.7 g, 0.02 mol) to the solution.[7]

  • Reaction: Heat the mixture to reflux and maintain stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Self-Validation:

  • Expected Product: A crystalline solid.

  • Yield: Literature reports for similar reactions are typically in the moderate to high range (60-85%).

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key ¹H NMR signals would include the characteristic peaks for the 4-chlorophenyl group, the methylene protons adjacent to the carbonyl and imidazole ring, and the distinct protons of the imidazole ring itself.

Application Focus II: Synthesis of Bioactive Triazole Derivatives

1,2,3- and 1,2,4-triazoles are another class of nitrogen-containing heterocycles with a remarkably broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[8] The synthesis of these rings can be achieved through various methods, including cycloaddition reactions and condensation of hydrazide derivatives.

General Synthetic Pathway

A common strategy to synthesize 1,2,4-triazole derivatives involves the reaction of acylhydrazines with reagents that can provide the remaining carbon atom of the ring. The 1-(4-chlorophenyl) moiety can be incorporated into the acylhydrazine precursor.

Triazole_Synthesis Start 4-Chlorobenzohydrazide Intermediate1 Potassium dithiocarbazinate salt Start->Intermediate1 Step 1: Ethanolic Reflux Step1_Reagent CS₂ / KOH Step1_Reagent->Intermediate1 Intermediate2 4-Amino-5-(4-chlorophenyl)- 4H-1,2,4-triazole-3-thiol Intermediate1->Intermediate2 Step 2: Reflux Step2_Reagent Hydrazine hydrate Step2_Reagent->Intermediate2 Product Schiff base triazole derivative (Bioactive Molecule) Intermediate2->Product Step 3: Condensation Step3_Reagent Aryl aldehyde Step3_Reagent->Product

Caption: A multi-step workflow for synthesizing bioactive triazole derivatives.

Protocol 2: Representative Synthesis of a 4,5-Disubstituted-1,2,4-triazole-3-thiol

This protocol is a generalized representation based on common methods for synthesizing the 1,2,4-triazole core from benzohydrazide precursors.[9]

Materials & Equipment:

  • 4-Chlorobenzohydrazide (1.0 eq)

  • Carbon disulfide (CS₂) (1.2 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • Hydrazine hydrate (80-95%) (2.0 eq)

  • Ethanol

  • Standard reflux and work-up equipment

Procedure:

  • Step 1: Formation of Dithiocarbazinate: Dissolve 4-chlorobenzohydrazide (0.1 mol) and KOH (0.12 mol) in absolute ethanol (100 mL). Cool the solution in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature.

  • Step 2: Cyclization to Triazole: To the reaction mixture from Step 1, add hydrazine hydrate (0.2 mol). Heat the mixture to reflux for 8-10 hours, during which hydrogen sulfide gas will evolve (ensure the reaction is performed in a well-ventilated fume hood).

  • Work-up: Concentrate the reaction mixture by removing the solvent. Pour the residue into cold water and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Self-Validation & Further Derivatization:

  • Expected Product: The triazole-thiol product is a key intermediate. Its structure should be confirmed by spectroscopic methods.

  • Rationale for Further Steps: The resulting amino-triazole-thiol is a versatile intermediate. The exocyclic amino group can be condensed with various aldehydes to form Schiff bases, and the thiol group can be alkylated, leading to a large library of potential bioactive compounds.[9]

Table 2: Bioactivity of Representative Chlorophenyl-Containing Molecules

Compound ClassSpecific DerivativeObserved BioactivitySource(s)
Imidazole2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivativesAnti-inflammatory, Antibacterial, Antifungal[6]
Benzisoselenazolone2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneAntifungal, Antibacterial[10]
Pyrido[3,4-d]pyridazine7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-oneAnticancer, Anti-inflammatory[11]
Chromenone2-(4-chlorophenyl)-4H-chromen-4-oneAntibacterial, Antioxidant[12]
Pyrrole-2,5-dione1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dioneAnticancer (Kinase Inhibitor)[13]

Conclusion

This compound is more than a simple chemical; it is a strategic precursor that provides access to privileged scaffolds in medicinal chemistry. Its true potential is unlocked through its conversion to highly reactive intermediates like 2-bromo-1-(4-chlorophenyl)ethanone, which readily participates in cyclization and substitution reactions. The protocols and mechanistic discussions provided herein demonstrate its central role in the rational design and synthesis of potent imidazole and triazole-based therapeutic agents. For research teams in drug development, mastering the chemistry of this building block is a valuable step toward creating novel molecular entities with significant biological potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-hydroxyethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. The content is structured in a question-and-answer format to directly address potential issues encountered in the laboratory.

Section 1: Troubleshooting the Synthetic Pathway

The most common and cost-effective route to synthesize this compound involves a two-step process: a Friedel-Crafts acylation followed by a nucleophilic substitution (hydrolysis). This section addresses common problems in each of these critical steps.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis Chlorobenzene Chlorobenzene Intermediate 2-Chloro-1-(4-chlorophenyl)ethanone Chlorobenzene->Intermediate Reacts with Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Intermediate AlCl3 AlCl₃ (Catalyst) AlCl3->Intermediate Catalyzes Hydrolysis_Reagent Base (e.g., NaOH, TBAOH) Final_Product This compound Intermediate->Final_Product Hydrolyzed by Hydrolysis_Reagent->Final_Product

Caption: High-level workflow for the two-step synthesis.

Part A: Friedel-Crafts Acylation of Chlorobenzene

This step involves the reaction of chlorobenzene with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 2-chloro-1-(4-chlorophenyl)ethanone.

Q1: My Friedel-Crafts acylation yield is extremely low or the reaction failed. What are the most common causes and how can I fix them?

A1: Low yields in Friedel-Crafts acylation are common and usually trace back to issues with the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.

    • Solution: Always use freshly opened, high-purity AlCl₃ or a freshly sublimed batch. Handle it rapidly in a dry environment (e.g., a glove box or under a stream of inert gas like nitrogen or argon).

  • Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require more than a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a strong complex with the AlCl₃, effectively sequestering it and preventing it from participating in further catalysis.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ for every equivalent of chloroacetyl chloride. For deactivated rings like chlorobenzene, slightly more catalyst may be beneficial.

  • Deactivated Aromatic Ring: Chlorobenzene is considered a deactivated benzene derivative for electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom.

    • Solution: While you cannot change the starting material, you can overcome this deactivation by using slightly harsher conditions, such as a modest increase in temperature (e.g., refluxing in a suitable solvent like dichloromethane or carbon disulfide) or ensuring a highly active catalyst is used.

  • Improper Temperature Control: These reactions are typically exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition, while too low a temperature can make the reaction prohibitively slow.

    • Solution: Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat to reflux to drive it to completion. Monitor progress using Thin Layer Chromatography (TLC).

Q2: I am getting a mixture of ortho and para isomers. How can I maximize the formation of the desired 1-(4-Chlorophenyl) isomer?

A2: The chlorine substituent on the benzene ring is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[1] Therefore, the formation of both 2-chloro-1-(2-chlorophenyl)ethanone (ortho) and 2-chloro-1-(4-chlorophenyl)ethanone (para) is expected.

However, the para isomer is almost always the major product due to sterics. The chloroacetyl group is bulky, and its approach to the ortho position is sterically hindered by the adjacent chlorine atom.[2][3]

  • How to Maximize Para Selectivity:

    • Solvent Choice: Using a bulkier solvent can sometimes increase steric hindrance around the ortho position, further favoring para substitution.

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the transition state leading to the less stable ortho product will be less favored.

    • Purification: Fortunately, the two isomers often have different physical properties (e.g., melting point, polarity), allowing for effective separation by recrystallization or column chromatography after the reaction is complete.

Q3: The reaction is sluggish and my starting material is being consumed very slowly. What should I check?

A3: A sluggish reaction points towards issues with activation energy or catalyst efficiency.

G start Low Friedel-Crafts Yield q1 Is AlCl₃ anhydrous and fresh? start->q1 s1 Use fresh/sublimed AlCl₃. Handle under inert atmosphere. q1->s1 No q2 Is AlCl₃ stoichiometry >1.1 eq? q1->q2 Yes s1->q2 s2 Increase AlCl₃ to 1.1-1.3 eq. q2->s2 No q3 Was temperature controlled? (Initial 0°C -> RT/Reflux) q2->q3 Yes s2->q3 s3 Control exotherm at 0°C, then warm to drive reaction. q3->s3 No end Yield should improve. Monitor via TLC. q3->end Yes s3->end

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

  • Check Catalyst Activity: As mentioned in A1, this is the primary suspect. Ensure your Lewis acid is not "dead."

  • Solvent Purity: Ensure your solvent is anhydrous. Water will quench the catalyst.

  • Gentle Heating: For a deactivated ring like chlorobenzene, room temperature may not be sufficient. After the initial addition at low temperature, gently heating the reaction mixture to 40°C or to reflux (depending on the solvent) is often necessary to achieve a reasonable reaction rate.[3]

Part B: Hydrolysis of 2-Chloro-1-(4-chlorophenyl)ethanone

This step converts the α-chloro ketone intermediate into the final α-hydroxy ketone product via an Sₙ2 reaction.

Q4: The conversion of my α-chloro ketone to the α-hydroxy ketone is incomplete. How can I improve this?

A4: Incomplete conversion is usually a result of insufficiently strong nucleophilic attack or poor reaction kinetics.

  • Choice of Base/Nucleophile: While simple bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in an aqueous solvent can work, they can be slow and may lead to side reactions. A more effective modern approach is to use a stronger hydroxide source that is soluble in organic solvents.

    • Recommended Solution: Use tetrabutylammonium hydroxide (TBAOH) as a 40% aqueous solution in a solvent like acetonitrile.[4] The tetrabutylammonium cation acts as a phase-transfer catalyst, bringing the hydroxide nucleophile into the organic phase where the substrate is located, dramatically accelerating the Sₙ2 reaction.

  • Temperature: The reaction may require heating to proceed at a practical rate.

    • Solution: Monitor the reaction by TLC at room temperature first. If it is slow, gently heat the mixture to 40-60°C.

  • Reaction Time: Ensure you are running the reaction long enough. Sₙ2 reactions on sterically accessible carbons are usually fast, but monitoring by TLC is essential to determine the point of completion.

Q5: I'm observing significant byproduct formation during the hydrolysis step. What are these and how can I avoid them?

A5: The primary side reaction of concern with α-halo ketones under basic conditions is the Favorskii rearrangement . While this is more common with substrates that can form a stable cyclopropanone intermediate, other elimination and condensation reactions can also occur.

  • Avoiding Byproducts:

    • Controlled Conditions: Add the base slowly and maintain a controlled temperature. This prevents localized high concentrations of base which can promote side reactions.

    • Use a Milder Reagent: Using a reagent like TBAOH under controlled conditions (room temperature to gentle heat) is known to produce α-hydroxyketones with high yields and minimal byproducts.[4]

    • Aqueous Work-up: Ensure a proper aqueous work-up to neutralize any remaining base and remove water-soluble impurities before proceeding to extraction and purification.

Section 2: Frequently Asked Questions (FAQs)

Q6: What is a realistic overall yield for this two-step synthesis?

A6: A realistic, unoptimized yield for the two-step process might range from 40-60%. With careful optimization of both the Friedel-Crafts and hydrolysis steps, experienced chemists can often achieve overall yields of 70% or higher. High yields in the initial acylation step (80-90%) are achievable with pure reagents and optimized conditions.

Q7: Are there alternative, higher-yielding synthetic routes I should consider?

A7: While the two-step route described is the most common, other methods exist, though they may require more specialized reagents.

  • Direct α-hydroxylation: It is possible to directly oxidize the enolate of 4-chloroacetophenone to introduce the hydroxyl group. This avoids the use of chloroacetyl chloride but requires strong bases (like LDA) and specific oxidizing agents.

  • Oxidation of Alkenes: Synthesis from 4-chlorostyrene via dihydroxylation or epoxidation followed by rearrangement can also yield the target molecule.[5] These methods can be very effective but are often more complex and expensive for large-scale synthesis compared to the classical Friedel-Crafts approach.

Q8: What are the best practices for purifying the final product, this compound?

A8: The final product is typically a solid.[6]

  • Work-up: After the hydrolysis reaction, neutralize the mixture with a mild acid (e.g., dilute HCl) and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system, such as ethyl acetate/hexanes or toluene/hexanes, is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective or if there are closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.

Q9: How do I confirm the identity and purity of my final product?

A9: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure, showing the characteristic peaks for the aromatic protons, the methylene (CH₂) group adjacent to the hydroxyl, and the hydroxyl proton itself.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch (around 1680-1700 cm⁻¹) and a broad hydroxyl (O-H) stretch (around 3200-3500 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight (170.59 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom.[7]

  • Melting Point: The pure compound has a reported melting point of 127-129°C.[6] A sharp melting point within this range is a good indicator of high purity.

Section 3: Detailed Experimental Protocols

These are generalized protocols and should be adapted based on laboratory safety standards and specific experimental goals.

Protocol 1: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanone
ReagentM.W. ( g/mol )Amount (mmol)Volume/MassEquivalents
Chlorobenzene112.5610011.3 g (10.2 mL)1.0
Chloroacetyl Chloride112.9411012.4 g (8.8 mL)1.1
Aluminum Chloride (AlCl₃)133.3412016.0 g1.2
Dichloromethane (DCM)--100 mL-

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add aluminum chloride (16.0 g) and anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of chlorobenzene (11.3 g) and chloroacetyl chloride (12.4 g) in anhydrous dichloromethane (50 mL).

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the dark complex hydrolyzes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol or used directly in the next step.

Protocol 2: Synthesis of this compound
ReagentM.W. ( g/mol )Amount (mmol)Volume/MassEquivalents
2-Chloro-1-(4-chlorophenyl)ethanone189.04509.45 g1.0
Tetrabutylammonium Hydroxide (40% in H₂O)259.4775~48.7 g1.5
Acetonitrile--150 mL-

Procedure:

  • In a round-bottom flask, dissolve the crude 2-chloro-1-(4-chlorophenyl)ethanone (9.45 g) in acetonitrile (150 mL).

  • To the stirred solution, add the tetrabutylammonium hydroxide solution dropwise at room temperature.

  • Stir the reaction at room temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC. If the reaction is slow, gently warm to 40°C.

  • Work-up: Once the reaction is complete, neutralize the mixture to pH ~7 by adding 1 M HCl.

  • Remove the acetonitrile under reduced pressure.

  • Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude this compound.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) to obtain the pure product.

References

Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the purification of 1-(4-Chlorophenyl)-2-hydroxyethanone (CAS No. 27993-56-2). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges encountered during purification, providing detailed troubleshooting guides, step-by-step protocols, and expert insights to streamline your workflow and ensure the integrity of your downstream applications.

Section 1: Compound Properties & Purity Assessment

Understanding the physicochemical properties of this compound is the foundation of developing a robust purification strategy. The presence of a polar hydroxyl group, a ketone, and a chlorinated aromatic ring dictates its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₈H₇ClO₂ [1][2]
Molecular Weight 170.59 g/mol [1][2]
Appearance Light yellow to yellow solid [2][3]
Melting Point 127-129 °C [2][3][4]
Boiling Point ~299.9 °C (Predicted) [2][3]
pKa ~12.63 (Predicted) [2][3]

| Storage Temperature | 2-8 °C |[2][3] |

Purity Assessment: Before and after any purification attempt, it is critical to assess the purity of your material.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly monitoring reaction progress and selecting a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reverse-phase methods using acetonitrile/water mobile phases are typically effective for this class of compounds.[5]

  • Melting Point Analysis: A narrow melting point range close to the literature value (127-129 °C) is a strong indicator of high purity.[6] Impurities typically depress and broaden the melting range.

Section 2: Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both the probable cause and a validated solution.

Recrystallization Issues

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[7]

Q1: My crude product won't fully dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause 1: Incorrect Solvent Choice. The solvent may not be suitable for your compound. This compound is a polar molecule and requires a relatively polar solvent to dissolve.

  • Solution 1: Consult solubility data. For this compound, polar solvents like ethanol or ethyl acetate are good starting points. If a single solvent doesn't work, a mixed-solvent system is ideal.[8][9]

  • Probable Cause 2: Insoluble Impurities. Your crude material may contain insoluble impurities (e.g., inorganic salts, polymeric byproducts).

  • Solution 2: Perform a hot filtration. Dissolve the crude product in a slight excess of hot solvent, then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble matter before allowing the filtrate to cool.[9]

Q2: No crystals are forming after the solution has cooled to room temperature and been placed in an ice bath.

  • Probable Cause 1: Too Much Solvent. The most common reason for crystallization failure is using too much solvent during the dissolution step, meaning the solution is not supersaturated upon cooling.[6]

  • Solution 1: Re-heat the solution and evaporate some of the solvent to concentrate it. Allow it to cool again.

  • Probable Cause 2: Lack of Nucleation Sites. Spontaneous crystallization sometimes requires an initial "seed" to begin.

  • Solution 2: Try scratching the inside surface of the flask with a glass rod just below the solvent line. This can release microscopic shards of glass that act as nucleation sites.[6] Alternatively, add a tiny crystal of the pure compound (a "seed crystal") to initiate crystallization.

Q3: My product has "oiled out," forming a liquid layer instead of solid crystals.

  • Probable Cause: The solution became supersaturated at a temperature that is above the melting point of your compound. This often happens when a solution is cooled too quickly or is highly concentrated.

  • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Now, allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can promote the slow cooling necessary for proper crystal formation.[10]

Q4: The final crystals are still colored, even after recrystallization.

  • Probable Cause: Highly colored impurities are co-precipitating with your product or are trapped within the crystal lattice.

  • Solution: Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.

Q5: My recovery yield is very low.

  • Probable Cause 1: Using too much solvent. As mentioned in Q2, excess solvent will keep more of your product dissolved in the mother liquor.

  • Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[10]

  • Probable Cause 2: Premature Crystallization. Crystals may have formed during a hot filtration step.

  • Solution 2: Ensure your filtration apparatus (funnel, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Probable Cause 3: Insufficient cooling. The compound has residual solubility even at 0 °C.

  • Solution 3: Ensure the flask is left in the ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation.[9]

Column Chromatography Issues

Column chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel).[11]

Q1: The separation between my compound and an impurity is poor (low resolution).

  • Probable Cause 1: Incorrect Mobile Phase Polarity. If the mobile phase is too polar, all compounds will move too quickly up the column, resulting in poor separation (high Rf values). If it's not polar enough, compounds will remain adsorbed to the silica.

  • Solution 1: The ideal mobile phase should give your target compound an Rf value of ~0.3-0.4 on a TLC plate.[11] Adjust the solvent ratio. For this compound, a gradient of ethyl acetate in hexane is a common starting point. Decrease the proportion of the more polar solvent (ethyl acetate) to improve separation from less polar impurities, or increase it to separate from more polar impurities.

  • Probable Cause 2: Column Overloading. Too much sample has been loaded onto the column, exceeding its separation capacity.

  • Solution 2: As a general rule, use a silica gel mass that is 20-40 times the mass of your crude sample.[11] If separation is still poor, increase this ratio.

Q2: The column has cracked or the flow rate is too slow.

  • Probable Cause 1: Poor Column Packing. Air bubbles or channels in the silica bed will ruin separation. Cracking often occurs if the silica runs dry.

  • Solution 1: Pack the column carefully as a slurry to ensure a homogenous bed.[11] Never let the solvent level drop below the top of the silica gel.

  • Probable Cause 2: Clogging. Particulate matter from the sample or precipitation of the compound at the top of the column can block flow.

  • Solution 2: Always filter your sample before loading. If the compound is of limited solubility in the mobile phase, dissolve it in a stronger, minimal-volume solvent (like dichloromethane) and load it, or consider a dry loading technique.

Q3: My compound is eluting as a streak or "tailing" rather than a tight band.

  • Probable Cause 1: Compound-Silica Interaction. The hydroxyl group in your compound can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.

  • Solution 1: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase. Triethylamine will neutralize the acidic sites on the silica, while acetic acid can help by competing for binding sites, assuming your compound is stable to acid.

  • Probable Cause 2: Sample Insolubility. The compound may be precipitating and re-dissolving as it moves down the column.

  • Solution 2: Change the mobile phase to one in which your compound is more soluble, even if it means re-optimizing the separation.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most common impurities in a typical synthesis of this compound? A: Impurities generally fall into three categories: 1) Process-related impurities , such as unreacted starting materials (e.g., 4-chloroacetophenone) or intermediates from the synthetic route; 2) Byproducts , from side reactions occurring during the synthesis; and 3) Degradation products , which can form during the reaction, workup, or storage.[12][13]

Q: How do I choose between recrystallization and column chromatography? A: The choice depends on the nature of the impurities and the quantity of material.

  • Choose Recrystallization when: You have a solid product, and the impurities have significantly different solubility profiles from your product in a given solvent. It is often more scalable and cost-effective for larger quantities.

  • Choose Column Chromatography when: You have a complex mixture of impurities with similar polarities to your product, or if your product is an oil. It offers finer separation but is more labor-intensive and uses more solvent.

Q: What is a good starting solvent system for recrystallization? A: A mixed-solvent system is often ideal. For this compound, an excellent choice is a polar solvent in which the compound is soluble when hot (like ethanol or ethyl acetate) paired with a non-polar anti-solvent in which it is insoluble (like water or hexane).[8][9] The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until turbidity persists, after which the solution is clarified with a drop of the "good" solvent and allowed to cool.

Q: What is a recommended starting solvent system for flash column chromatography? A: Based on the compound's polarity, a good starting point for TLC analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:EtOAc) and adjust based on the resulting Rf value.

Q: How should I store the purified this compound? A: The compound should be stored in a well-sealed container in a refrigerator at 2-8°C to prevent potential degradation over time.[2][3]

Section 4: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is effective for removing impurities with different polarities than the target compound.

  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask with a stir bar. Add 95% ethanol in small portions while heating the mixture gently on a hotplate with stirring. Continue adding the minimum volume of hot ethanol until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in the troubleshooting section.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is key to forming pure, large crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 ratio) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the yield and assess purity via melting point and/or HPLC analysis.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating complex mixtures.

  • TLC Analysis: First, determine the optimal mobile phase by running TLC plates. Test various ratios of hexane:ethyl acetate. The ideal system will give the product an Rf of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh, ~100 g for 2.5 g of crude material) in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product (2.5 g) in a minimal amount of dichloromethane or ethyl acetate. Carefully load this solution onto the top of the silica bed using a pipette.

  • Elution: Carefully add the mobile phase to the column. Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 to 2:1 hexane:ethyl acetate) to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Visual Workflows

Purification Method Selection Workflow

G start Start: Crude Solid Product is_solid Is the product a solid? start->is_solid is_large_scale Scale > 5g? is_solid->is_large_scale Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) impurities_solubility Impurities have different solubility? is_large_scale->impurities_solubility Yes is_large_scale->chromatography No recrystallize Perform Recrystallization impurities_solubility->recrystallize Yes impurities_solubility->chromatography No G start Start Recrystallization dissolved Did solid dissolve in hot solvent? start->dissolved crystals_form Did crystals form upon cooling? dissolved->crystals_form Yes hot_filter Perform Hot Filtration (Insoluble Impurities) dissolved->hot_filter Partially change_solvent Change Solvent (Wrong Polarity) dissolved->change_solvent No oiled_out Did product oil out? crystals_form->oiled_out No success Pure Crystals Obtained crystals_form->success Yes concentrate Concentrate Solution (Boil off excess solvent) oiled_out->concentrate No reheat Re-heat, add more solvent, and cool slowly oiled_out->reheat Yes hot_filter->crystals_form seed Add Seed Crystal or Scratch Flask concentrate->seed seed->crystals_form reheat->success

References

Technical Support Center: Optimization of Reaction Conditions for 4'-Chloro-2-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4'-Chloro-2-hydroxyacetophenone derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted hydroxyaryl ketones. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered in the laboratory.

Introduction: The Synthetic Challenge

4'-Chloro-2-hydroxyacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation, however, presents classic challenges in electrophilic aromatic substitution, primarily centered on achieving high yield and regioselectivity. The two principal synthetic routes are the Fries Rearrangement of a phenolic ester and the direct Friedel-Crafts Acylation of the corresponding phenol.

Both methods are powerful but require careful optimization to manage competing reactions and directing group effects. The presence of both an activating hydroxyl group and a deactivating chloro group on the aromatic ring necessitates a nuanced approach to catalyst selection, temperature control, and solvent choice. This guide will dissect these challenges and provide actionable solutions.

Section 1: The Fries Rearrangement Pathway

The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[1] For the synthesis of 4'-Chloro-2-hydroxyacetophenone, the starting material is 3-chlorophenyl acetate. The reaction involves the migration of the acetyl group to the ortho and para positions relative to the hydroxyl group.[1]

Frequently Asked Questions (FAQs): Fries Rearrangement

Q1: I am getting a mixture of isomers. How do I selectively synthesize the ortho isomer (4'-Chloro-2'-hydroxyacetophenone)?

A1: Regioselectivity in the Fries rearrangement is primarily controlled by reaction temperature and solvent polarity.[1]

  • High Temperatures (>150 °C) favor the formation of the ortho product. This is considered the product of kinetic control, as the ortho isomer can form a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), lowering the transition state energy.[1][2][3]

  • Low Temperatures (<60 °C) favor the formation of the para isomer, which is the more thermodynamically stable product.[1][2][3]

  • Non-polar solvents (e.g., toluene, monochlorobenzene) also tend to favor the formation of the ortho product.[1][4] Conversely, increasing solvent polarity increases the proportion of the para product.[1]

To maximize the yield of 4'-Chloro-2-hydroxyacetophenone, running the reaction neat or in a high-boiling, non-polar solvent at elevated temperatures is the recommended strategy.[2]

Q2: My reaction yield is very low, even with the correct temperature. What are the likely causes?

A2: Low yields can stem from several factors beyond regioselectivity:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried, solvents are anhydrous, and the catalyst is fresh.[5]

  • Incomplete Conversion: At lower temperatures, the reaction may be too slow. If you are targeting the ortho isomer with high temperatures and still see low conversion, increasing the reaction time may be necessary. Monitor progress using Thin Layer Chromatography (TLC).[2]

  • Substrate Decomposition: Excessively high temperatures can lead to charring and decomposition of the starting material or product. There is an optimal temperature window that must be determined empirically.[2][6]

  • Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst (e.g., 1.5 equivalents) are often required for good conversion.[5][6]

Q3: What are the limitations of the Fries Rearrangement for my substrate?

A3: The reaction is best suited for esters with stable acyl and aromatic components that can withstand the often harsh reaction conditions.[1] Substrates with heavily substituted aromatic rings may result in lower yields due to steric hindrance.[1] Additionally, the presence of strongly deactivating groups (beyond the existing chloro group) on the aromatic ring can adversely affect the reaction.[1]

Troubleshooting Diagram: Low Yield in Fries Rearrangement

// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conversion [label="Check Reaction Conversion\n(TLC/GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Assess Purity of\nStarting Materials & Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions\n(Temp, Time, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"];

incomplete [label="Incomplete Conversion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Side Products or\nDecomposition Observed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; impure_reagents [label="Reagents/Catalyst Impure\nor Wet", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

solution1 [label="Increase Temperature or Time\nIncrease Catalyst Loading (to 1.5 eq)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; solution2 [label="Lower Temperature\nConsider a Milder Lewis Acid", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; solution3 [label="Use Fresh, Anhydrous Catalyst\nUse Anhydrous Solvent\nFlame-Dry Glassware", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

// Edges start -> check_conversion; start -> check_purity; start -> check_conditions;

check_conversion -> incomplete [label="Starting material remains"]; check_conditions -> side_products [label="Multiple spots/peaks"]; check_purity -> impure_reagents;

incomplete -> solution1; side_products -> solution2; impure_reagents -> solution3; } }

Caption: Troubleshooting workflow for low yield in the Fries Rearrangement.

Data Summary: Effect of Conditions on Regioselectivity

The following table summarizes the typical effects of temperature and solvent on the ortho:para product ratio in Fries rearrangements.

ParameterConditionFavored IsomerRationaleReference
Temperature Low (~25-60 °C)paraThermodynamic Control (more stable product)[1][2][3]
High (>150 °C)orthoKinetic Control (stabilized bidentate complex)[1][2][3]
Solvent Polar (e.g., Nitrobenzene)paraSolvates intermediates, disfavoring intramolecular complex[1][4]
Non-polar (e.g., Toluene)orthoFavors intramolecular bidentate complex formation[1][4]
Experimental Protocol: Fries Rearrangement for 4'-Chloro-2'-hydroxyacetophenone

This protocol is optimized for the formation of the ortho isomer.

Materials:

  • 3-chlorophenyl acetate (1.0 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq.)

  • Monochlorobenzene (anhydrous, as solvent) or neat conditions

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus (flame-dried)

  • Ice bath, Hydrochloric acid (conc.), Dichloromethane (DCM), Saturated sodium bicarbonate, Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive flow of nitrogen, add 3-chlorophenyl acetate (1.0 eq.) to the flask. If using a solvent, add monochlorobenzene.

  • Catalyst Addition: Begin stirring and slowly add anhydrous AlCl₃ (1.5 eq.) in portions. The addition is exothermic; use an ice bath to maintain control if necessary.

  • Heating: Once the addition is complete, heat the reaction mixture to a high temperature (e.g., 160-170 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting ester. The reaction may take several hours.

  • Work-up: After the reaction is complete (as judged by TLC), cool the flask to room temperature and then place it in a large ice bath.

  • Quenching: Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography or recrystallization to obtain pure 4'-Chloro-2'-hydroxyacetophenone.

Section 2: Direct Friedel-Crafts Acylation Pathway

Directly acylating 3-chlorophenol is an alternative route. However, phenols are challenging substrates for Friedel-Crafts acylation. The phenolic hydroxyl group is a strong activating group, but it can also coordinate with the Lewis acid, deactivating the catalyst and the ring.[5][7] Furthermore, phenols are bidentate nucleophiles, leading to a competition between C-acylation (desired ketone product) and O-acylation (undesired ester product).[8]

Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is failing or giving very low yields. What is the primary issue?

A1: The most common cause is the interaction between the phenolic hydroxyl group and the Lewis acid catalyst (e.g., AlCl₃).[7]

  • Lewis Acid Deactivation: The lone pairs on the phenolic oxygen coordinate strongly with AlCl₃. This forms a complex that deactivates the catalyst.[7][8]

  • Ring Deactivation: This complexation makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution, leading to poor yields.[7] To overcome this, a stoichiometric excess of the Lewis acid is often required. The excess catalyst can coordinate to the oxygen of any initially formed ester (from O-acylation), facilitating an in-situ Fries Rearrangement to the desired C-acylated product.[7][8]

Q2: I am isolating a significant amount of 3-chlorophenyl acetate instead of the desired ketone. How can I favor C-acylation?

A2: You are observing competitive O-acylation, which is often the kinetically favored pathway.[7] To promote C-acylation (the thermodynamically favored product), you must use conditions that allow for equilibration or rearrangement:

  • High Catalyst Concentration: Using a stoichiometric excess (>2 equivalents) of a strong Lewis acid like AlCl₃ is crucial. This promotes the rearrangement of the O-acylated ester to the more stable C-acylated ketone.[7]

  • Choice of Acid: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be used, sometimes as the solvent itself, to promote C-acylation.[7]

Diagram: Competing C- vs. O-Acylation Pathways

// Nodes start [label="3-Chlorophenol +\nAcetyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; o_acylation [label="O-Acylation\n(Kinetic Pathway)", fillcolor="#FBBC05", fontcolor="#202124"]; c_acylation [label="C-Acylation\n(Thermodynamic Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ester [label="Undesired Product:\n3-Chlorophenyl Acetate", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ketone [label="Desired Product:\n4'-Chloro-2'-hydroxyacetophenone", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; rearrangement [label="Fries Rearrangement", shape=ellipse, style=dashed, color="#5F6368"];

// Edges start -> o_acylation [label="Low [AlCl₃]"]; start -> c_acylation [label="High [AlCl₃]"]; o_acylation -> ester; c_acylation -> ketone; ester -> rearrangement [style=dashed, label="Excess AlCl₃\nHeat"]; rearrangement -> ketone [style=dashed]; } }

Caption: Competing pathways in the Friedel-Crafts acylation of 3-chlorophenol.

Experimental Protocol: Friedel-Crafts Acylation of 3-Chlorophenol

This protocol uses an excess of catalyst to favor C-acylation.

Materials:

  • 3-chlorophenol (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 - 3.0 eq.)

  • 1,2-dichloroethane (anhydrous, as solvent)

  • Nitrogen or Argon gas supply

  • Standard reaction apparatus (flame-dried)

  • Ice bath, Hydrochloric acid (conc.), Dichloromethane (DCM), Saturated sodium bicarbonate, Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, dropping funnel, and a thermometer.

  • Catalyst Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous 1,2-dichloroethane and anhydrous AlCl₃ (2.5 eq.). Stir to create a suspension.

  • Substrate Addition: Dissolve 3-chlorophenol (1.0 eq.) in a small amount of 1,2-dichloroethane and add it to the dropping funnel. Add the phenol solution dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C with an ice bath.

  • Acylating Agent Addition: After the phenol addition is complete, add acetyl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours, or until TLC indicates the reaction is complete. Gentle heating may be required to drive the reaction and any necessary rearrangement.

  • Work-up and Purification: Follow steps 6-11 as described in the Fries Rearrangement protocol. The work-up procedure is identical.

References

Technical Support Center: Characterization of 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)-2-hydroxyethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is expected to be a light yellow to yellow solid.[1] The reported melting point is in the range of 127-129 °C. Significant deviations from this range, such as a lower melting point or a broad melting range, typically indicate the presence of impurities.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Alpha-hydroxy ketones can be susceptible to oxidation and degradation, so minimizing exposure to air and light is advisable. For long-term storage, refrigeration at 2-8°C is recommended.[1]

Q3: What are the primary safety concerns when handling this compound?

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Synthesis & Purification Troubleshooting Guide

A common synthetic route to this compound involves the bromination of 4'-chloroacetophenone to form 2-bromo-1-(4-chlorophenyl)ethanone, followed by hydrolysis. This section addresses common issues that may arise during this process.

Q4: My synthesis resulted in a low yield. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in the synthesis of this compound. A systematic approach to troubleshooting is essential for optimizing the reaction outcome.

  • Incomplete Bromination: The initial bromination of 4'-chloroacetophenone may not have gone to completion, leaving unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.

  • Side Reactions During Bromination: Over-bromination can lead to the formation of di- and tri-brominated byproducts.[4] Careful control of the stoichiometry of the brominating agent and the reaction temperature is critical. Aromatic bromination is another potential side reaction, though less common under typical conditions.[4]

  • Inefficient Hydrolysis: The hydrolysis of 2-bromo-1-(4-chlorophenyl)ethanone can be incomplete. Ensure adequate reaction time and temperature for the hydrolysis step. The choice of base and solvent can also significantly impact the efficiency of this conversion.

  • Product Degradation: Alpha-hydroxy ketones can be prone to degradation, especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases).[5] Employing milder hydrolysis conditions can help to minimize product loss.

  • Purification Losses: Significant loss of product can occur during workup and purification. Ensure efficient extraction and minimize the number of purification steps if possible.

Q5: The melting point of my final product is significantly lower and broader than the reported value. What impurities might be present?

A depressed and broad melting point is a strong indicator of impurities. Based on the common synthetic route, the following are the most likely contaminants:

  • Unreacted 4'-chloroacetophenone: The starting material for the synthesis.

  • 2-bromo-1-(4-chlorophenyl)ethanone: The intermediate in the synthesis.[4]

  • 4,4'-dichlorobenzoin: A potential self-condensation byproduct.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

The presence of these impurities can often be confirmed by spectroscopic analysis, particularly ¹H NMR.

Q6: How can I effectively purify crude this compound?

Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

A mixed solvent system is often ideal for achieving a good balance of solubility. A common and effective system for moderately polar compounds is ethanol/water .[6]

Experimental Protocol: Recrystallization using Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Spectroscopic Characterization Troubleshooting

Accurate characterization is key to confirming the identity and purity of your product. This section provides guidance on interpreting the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: I have an unexpected peak in my ¹H NMR spectrum. How can I identify the impurity?

Comparing the chemical shifts of unexpected peaks with those of potential impurities can help in their identification.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)
This compound ~7.8 (d, 2H, Ar-H ortho to C=O), ~7.4 (d, 2H, Ar-H meta to C=O), ~4.8 (s, 2H, -CH₂-OH), ~3.5 (br s, 1H, -OH)
4'-Chloroacetophenone (Starting Material)~7.9 (d, 2H, Ar-H ortho to C=O), ~7.4 (d, 2H, Ar-H meta to C=O), ~2.6 (s, 3H, -CH₃)
2-Bromo-1-(4-chlorophenyl)ethanone (Intermediate)~7.9 (d, 2H, Ar-H ortho to C=O), ~7.5 (d, 2H, Ar-H meta to C=O), ~4.4 (s, 2H, -CH₂-Br)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Q8: What are the expected signals in the ¹³C NMR spectrum of this compound?

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~196
Aromatic C-Cl~140
Aromatic C-C=O~134
Aromatic CH (ortho to C=O)~130
Aromatic CH (meta to C=O)~129
Methylene (-CH₂-OH)~68

Note: Chemical shifts are approximate and based on typical values for similar functional groups.[7]

Infrared (IR) Spectroscopy

Q9: How do I confirm the presence of the key functional groups using IR spectroscopy?

The IR spectrum should exhibit characteristic absorption bands for the hydroxyl and carbonyl groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Hydroxyl (O-H)Stretching3200-3600Broad
Carbonyl (C=O)Stretching1680-1700Strong, sharp
Aromatic C-HStretching>3000Sharp, medium
Aromatic C=CStretching1450-1600Medium to weak
C-ClStretching1090-1100, 700-850Medium to strong

A broad "tongue-like" peak in the 3200-3600 cm⁻¹ region is indicative of the O-H group, while a strong, sharp "sword-like" peak around 1685 cm⁻¹ confirms the presence of the conjugated ketone.[8][9]

Mass Spectrometry (MS)

Q10: What are the expected major fragments in the mass spectrum of this compound?

The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule. Due to the presence of chlorine, fragments containing this atom will exhibit a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

m/z (³⁵Cl/³⁷Cl)Proposed Fragment Ion StructureFragmentation Pathway
170/172[M]⁺˙ (Molecular Ion)Electron ionization
139/141[Cl-C₆H₄-C≡O]⁺α-cleavage with loss of •CH₂OH
111/113[Cl-C₆H₄]⁺Loss of CO from the [Cl-C₆H₄-C≡O]⁺ fragment
31[CH₂OH]⁺α-cleavage with the charge retained on the hydroxymethyl fragment

The base peak is often the 4-chlorobenzoyl cation at m/z 139/141.

Visual Workflow and Troubleshooting Diagrams

Synthesis and Purification Workflow

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4'-Chloroacetophenone Bromination Bromination (e.g., Br₂/AcOH) Start->Bromination Intermediate 2-Bromo-1-(4-chlorophenyl)ethanone Bromination->Intermediate Hydrolysis Hydrolysis (e.g., NaHCO₃, H₂O) Intermediate->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Low Yielddot

digraph "Troubleshooting Low Yield" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Low_Yield" [label="Low Yield Observed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Bromination" [label="Check Bromination Step\n(TLC Analysis)"]; "Incomplete_Reaction" [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_Bromination" [label="Optimize Reaction Time/\nTemperature/Stoichiometry"]; "Check_Hydrolysis" [label="Check Hydrolysis Step"]; "Incomplete_Hydrolysis" [label="Incomplete Hydrolysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_Hydrolysis" [label="Optimize Hydrolysis Conditions\n(Time, Temp, Reagents)"]; "Check_Purification" [label="Review Purification Process"]; "High_Loss" [label="High Loss During Workup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_Purification" [label="Optimize Extraction and\nRecrystallization"]; "Improved_Yield" [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Low_Yield" -> "Check_Bromination"; "Check_Bromination" -> "Incomplete_Reaction"; "Incomplete_Reaction" -> "Optimize_Bromination" [label="Yes"]; "Incomplete_Reaction" -> "Check_Hydrolysis" [label="No"]; "Check_Hydrolysis" -> "Incomplete_Hydrolysis"; "Incomplete_Hydrolysis" -> "Optimize_Hydrolysis" [label="Yes"]; "Incomplete_Hydrolysis" -> "Check_Purification" [label="No"]; "Check_Purification" -> "High_Loss"; "High_Loss" -> "Optimize_Purification" [label="Yes"]; "High_Loss" -> "Improved_Yield" [label="No"]; "Optimize_Bromination" -> "Improved_Yield"; "Optimize_Hydrolysis" -> "Improved_Yield"; "Optimize_Purification" -> "Improved_Yield"; }

References

Technical Support Center: Purification of 4'-Chloro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4'-Chloro-2-hydroxyacetophenone (CAS 6921-66-0). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. By understanding the root causes of impurities, you can implement robust purification strategies to achieve high-purity material essential for your research and development workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low, broad melting point (below 27°C) and appears as a yellowish oil or waxy solid. What are the likely impurities?

A1: A depressed and broad melting point is a classic indicator of significant impurities. For 4'-Chloro-2-hydroxyacetophenone, which has a reported melting point of 27-30°C, an oily or waxy appearance suggests the presence of several common contaminants stemming from the Fries rearrangement of 4-chlorophenyl acetate.[1][2]

  • Causality & Identification:

    • Unreacted Starting Material (4-chlorophenyl acetate): This is a frequent impurity if the Fries rearrangement has not gone to completion. Being an ester, it has a lower melting point and is more nonpolar than the desired product.

    • Positional Isomer (2'-Chloro-4'-hydroxyacetophenone): The Fries rearrangement is ortho, para-selective, leading to the formation of the undesired para-acylated isomer (relative to the hydroxyl group).[3][4] This isomer has a much higher melting point (around 110°C) but its presence, even in small amounts, can form a eutectic mixture with the desired product, leading to melting point depression.[5][6]

    • Polymeric/Tar-like Byproducts: The strong Lewis acid catalysts (e.g., AlCl₃) used in the reaction can promote side reactions, leading to the formation of high molecular weight, colored impurities.[7]

  • Recommended Action:

    • Initial Assessment: Obtain a ¹H NMR spectrum of your crude product. The presence of a singlet around δ 2.3 ppm would indicate the acetyl group of the unreacted ester, while distinct aromatic region patterns can help identify the isomeric byproduct.

    • Purification Strategy: A multi-step purification approach is recommended. First, attempt a selective recrystallization to remove the bulk of non-isomeric impurities. If isomeric contamination persists, column chromatography is necessary.

Q2: I'm struggling to separate the desired 4'-Chloro-2'-hydroxyacetophenone from its positional isomer, 2'-Chloro-4'-hydroxyacetophenone. What is the most effective method?

A2: This is a common and significant challenge due to the isomers' similar molecular weights and overall structures. The key to their separation lies in exploiting the subtle difference in their polarity, which arises from their hydrogen bonding capabilities.

  • Expertise & Causality:

    • The desired ortho-isomer (4'-Chloro-2'-hydroxyacetophenone) can form a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent acetyl group. This internal bonding shields the polar groups, reducing their interaction with external polar molecules (like silica gel) and making the compound less polar overall.

    • The undesired para-isomer (2'-Chloro-4'-hydroxyacetophenone) cannot form this internal hydrogen bond. Its polar hydroxyl and acetyl groups are exposed and engage in intermolecular hydrogen bonding with other molecules, making it significantly more polar.

  • Recommended Action: Flash Column Chromatography This difference in polarity is best exploited by flash column chromatography on silica gel. The less polar ortho-isomer will elute much faster than the more polar para-isomer. For guidance on separating positional isomers, see resources on HPLC separation which follow similar principles.[8][9]

    dot graph Separation_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    Crude [label="Crude Product\n(Mixture of Isomers)"]; Column [label="Silica Gel Column", shape=cylinder, fillcolor="#FFFFFF"]; Elution [label="Elute with Hexane/EtOAc Gradient", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ortho [label="Fraction 1: Desired Product\n(4'-Chloro-2'-hydroxy...)\nLess Polar, Elutes First", fillcolor="#34A853", fontcolor="#FFFFFF"]; Para [label="Fraction 2: Isomeric Impurity\n(2'-Chloro-4'-hydroxy...)\nMore Polar, Elutes Later", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    Crude -> Column; Column -> Elution; Elution -> Ortho [label="Early Fractions"]; Elution -> Para [label="Late Fractions"]; }

    Caption: Isomer separation workflow via column chromatography.

    A detailed protocol for this separation is provided in the "Detailed Protocols" section below.

Q3: My product is pure by NMR, but it has a persistent yellow or brown color. What is the cause and how can I decolorize it?

A3: The coloration is typically due to trace amounts of phenolic oxidation products or residual polymeric tars from the synthesis. Phenols, especially when exposed to air, light, and trace metals, can oxidize to form highly colored quinone-type species.

  • Causality: The hydroxyl group on the aromatic ring is susceptible to oxidation. Even at ppm levels, these oxidized impurities can impart significant color to the final product.

  • Recommended Action: Activated Carbon Treatment The most effective method for removing colored impurities is treatment with activated carbon during recrystallization.[10][11]

    • Dissolution: Dissolve the impure, colored product in a suitable hot recrystallization solvent (see Q4).

    • Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution.

      • Scientist's Tip: Do not add activated carbon to a boiling or superheated solution, as this can cause violent bumping. Cool the solution slightly before addition.

    • Reflux: Gently reflux the mixture for 5-15 minutes. The activated carbon has a high surface area that adsorbs the large, colored impurity molecules.

    • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product in the filter funnel.

    • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure, colorless product.

Q4: What are the optimal recrystallization conditions (solvent, temperature) for achieving >99% purity of 4'-Chloro-2-hydroxyacetophenone?

A4: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 4'-Chloro-2-hydroxyacetophenone, a low-melting solid, mixed solvent systems often provide the best results.

  • Expertise & Solvent Selection: A rule of thumb is that solvents with similar functional groups to the compound can be good solubilizers.[12] Given the ketone and phenol groups, polar solvents are a good starting point, while a nonpolar anti-solvent helps to induce crystallization. A mixture of an alcohol (like ethanol or isopropanol) and water, or an ester/hydrocarbon mixture, is often effective.[10][13]

  • Recommended Solvent Systems & Conditions:

Solvent SystemRatio (v/v)ProcedureExpected Purity
Ethanol/Water ~1:3 to 1:5Dissolve in minimal hot ethanol. Add hot water dropwise until turbidity persists. Re-heat to clarify, then cool slowly.>99%
Toluene/Heptane ~1:4 to 1:6Dissolve in minimal hot toluene. Add heptane slowly until cloudy. Re-heat to clarify, then cool slowly.>98.5%
Isopropanol Single SolventDissolve in minimal hot isopropanol. Cool slowly in an insulated bath, then refrigerate.>99%
  • Key Principle (Trustworthiness): The goal of recrystallization is not just precipitation, but the slow, ordered growth of crystals. Slow cooling is critical. Crashing the product out of solution by rapid cooling will trap impurities within the crystal lattice, defeating the purpose of the purification.

Detailed Protocols

Protocol 1: Optimized Recrystallization using Ethanol/Water

This protocol is designed for removing non-isomeric impurities like unreacted starting material and baseline decomposition products.

  • Dissolution: Place 10.0 g of crude 4'-Chloro-2-hydroxyacetophenone in a 250 mL Erlenmeyer flask. Add ethanol (~20 mL) and heat the mixture to reflux (~78°C) with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, cool slightly, and add 100-200 mg of activated carbon. Return to a gentle reflux for 10 minutes.[10]

  • Hot Filtration: If carbon was used, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean flask. If no carbon was used, this step can be skipped unless insoluble particulates are present.

  • Anti-Solvent Addition: To the hot, clear filtrate, add hot deionized water (~60-100 mL) dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification & Cooling: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature undisturbed.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-5°C) for at least 1 hour to maximize crystal formation.[14]

  • Isolation & Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystal cake with a small amount of cold 20% ethanol-water solution.

  • Drying: Dry the purified crystals under vacuum at a temperature below its melting point (e.g., room temperature) to a constant weight.[11] Expected yield: 75-90%. Purity: >99% (by GC/HPLC).

Protocol 2: High-Resolution Flash Column Chromatography for Isomer Separation

This protocol is essential when ¹H NMR or HPLC analysis confirms the presence of the 2'-Chloro-4'-hydroxyacetophenone isomer.

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with 5% ethyl acetate in hexane. The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dry sample to the top of the prepared column.

  • Elution:

    • Begin elution with a nonpolar mobile phase, such as 5% Ethyl Acetate in Hexane .

    • The less polar, desired ortho-isomer (4'-Chloro-2'-hydroxyacetophenone) will begin to elute.

    • Gradually increase the polarity of the mobile phase to 10-15% Ethyl Acetate in Hexane to speed up the elution of the desired product and then elute the more polar, undesired para-isomer.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system. The desired product will have a higher Rf value than the isomeric impurity.

  • Combine & Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Final Polish: If desired, the concentrated solid can be recrystallized using Protocol 1 to remove any minor impurities introduced during chromatography.

dot graph Purification_Decision_Tree { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Overcoming Solubility Challenges with 4'-Chloro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4'-Chloro-2-hydroxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the solubility of this versatile intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design. We will explore common issues in a question-and-answer format, supplemented with detailed troubleshooting guides and workflows to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my 4'-Chloro-2-hydroxyacetophenone not dissolving? It appears as a persistent solid or oil in my reaction.

This is the most common issue encountered with 4'-Chloro-2-hydroxyacetophenone and stems directly from its molecular structure. The molecule possesses both polar functional groups (a hydroxyl and a ketone) and a nonpolar chlorinated aromatic ring. This dual nature means its solubility is highly dependent on the solvent system.

  • Polarity Mismatch: 4'-Chloro-2-hydroxyacetophenone has limited solubility in water and nonpolar solvents like hexanes or toluene.[1][2] If your reaction medium is at either extreme of the polarity scale, you will face dissolution problems. It is more readily soluble in polar organic solvents like ethanol, methanol, and acetone.[1]

  • Temperature Effects: Like most solids, the solubility of 4'-Chloro-2-hydroxyacetophenone in organic solvents generally increases with temperature.[1][2] Running your reaction at room temperature might not be sufficient to achieve complete dissolution.

  • Physical Form: At room temperature, this compound can exist as a solid or a liquid with a low melting point (approx. 27-30°C), which can sometimes be mistaken for insolubility when it oils out.[3]

Q2: My reaction yield is poor, and I recover a lot of unreacted starting material. Could this be a solubility issue?

Absolutely. Poor solubility is a frequent cause of low reaction yields.[4][5] A chemical reaction can only occur when reactant molecules are in the same phase and can interact.

  • Cause & Effect: If 4'-Chloro-2-hydroxyacetophenone remains undissolved, it exists as a separate phase from your other reagents. The reaction is then limited to the surface of the solid particles, drastically reducing the reaction rate and leading to incomplete conversion. This is a common reason for reactions stalling or appearing to stop before completion.[6] Many failed or low-yielding reactions can be traced back to the simple fact that the reactants never had the opportunity to mix at a molecular level.[7]

Q3: How can I improve the solubility of 4'-Chloro-2-hydroxyacetophenone in my reaction mixture?

Improving solubility often requires a multi-pronged approach. Here are the primary strategies, starting with the simplest.

  • Solvent Selection: The first step is to choose an appropriate solvent. Based on the principle of "like dissolves like," polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., ethanol, isopropanol) are excellent starting points.

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of your starting material.[1][2] However, you must ensure that the chosen temperature does not degrade your reactants or lead to unwanted side products.

  • Co-Solvent Systems: This is a highly effective and widely used technique.[8] A co-solvent is a secondary solvent added to the primary reaction medium to increase the solubility of a poorly soluble compound.[9][10] For example, if your reaction must be run in a largely nonpolar solvent like toluene, adding a small amount of a polar aprotic co-solvent like DMF or THF can create a solvent blend that successfully dissolves the 4'-Chloro-2-hydroxyacetophenone without drastically changing the overall reaction environment.[10] This enhances mixing and can lead to significantly faster reaction rates.[11]

Q4: I've tried different solvents and heating, but I'm still facing issues, especially in a two-phase reaction (e.g., organic substrate with an aqueous base). What advanced techniques can I use?

When dealing with reactants that are soluble in mutually immiscible phases, you are facing a classic chemical engineering challenge. The solution is Phase-Transfer Catalysis (PTC) .

  • What is PTC? PTC is a powerful technique that facilitates the migration of a reactant from one phase into another where the reaction occurs.[12] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle."[13][14]

  • How does it work? The catalyst transports an ionic reactant (like a hydroxide or cyanide ion) from the aqueous phase into the organic phase.[14][15] It does this by forming a lipophilic (organic-soluble) ion pair with the reactant. This ion pair can then diffuse into the organic phase and react with the substrate (4'-Chloro-2-hydroxyacetophenone). This method eliminates the need for a single solvent that must dissolve all components, which is often expensive, hazardous, or simply unavailable.[12] PTC is considered a cornerstone of green chemistry because it often allows for the use of water instead of organic solvents.[12][13]

Q5: I managed to get the reaction to work, but now I'm having trouble with product purification and isolation. Is this related to the methods I used to improve solubility?

Yes, the methods used to drive the reaction can impact the workup and purification.

  • Co-Solvent Removal: High-boiling point polar aprotic solvents like DMF or DMSO, while excellent for solubility, can be difficult to remove during workup. They are often water-miscible, which can complicate extractions. It may be necessary to perform multiple aqueous washes to remove them.

  • Recrystallization Issues: Finding a suitable recrystallization solvent system is key. Often, a co-solvent system like ethanol/water or ethyl acetate/hexanes is required to achieve good crystal formation and high purity.[16] The goal is to find a system where your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

  • Product Loss During Workup: If you've modified the polarity of your solvent system, be aware that your product's partitioning behavior during an aqueous extraction may change. It's possible for a polar product to be partially lost to the aqueous layer if the organic phase is not sufficiently nonpolar.[6] Always check all layers via TLC before discarding them.

Q6: What are the key safety considerations when using these specialized solvents and techniques?

Safety is paramount. Always consult the Safety Data Sheet (SDS) for every chemical you use.

  • 4'-Chloro-2-hydroxyacetophenone: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[3][17] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

  • Solvents: Polar aprotic solvents like DMF and DMSO have their own specific hazards. They can be skin-penetrating, potentially carrying other dissolved chemicals with them. Always wear appropriate gloves.

  • Phase-Transfer Catalysts: While used in small amounts, some PTCs can be toxic or irritating. Handle them with care.

Troubleshooting Guides & Experimental Protocols

Data Presentation: Solvent Selection Guide

The following table provides a qualitative guide to the solubility of 4'-Chloro-2-hydroxyacetophenone in common laboratory solvents. This should be the starting point for your experimental design.

Solvent ClassExample SolventsExpected Solubility of 4'-Chloro-2-hydroxyacetophenoneRationale & Comments
Nonpolar Hexane, Toluene, CyclohexaneInsoluble / Poor The polar hydroxyl and ketone groups prevent dissolution in highly nonpolar media.[2]
Polar Aprotic Acetone, Ethyl Acetate, THFGood / Soluble These solvents have the right polarity to dissolve the compound effectively. Acetone is a particularly good choice.[1]
Polar Aprotic (High BP) DMF, DMSOVery Soluble Excellent for stubborn solubility issues, but can be difficult to remove during workup.
Polar Protic Methanol, Ethanol, IsopropanolGood / Soluble The hydroxyl group can hydrogen-bond with these solvents, aiding dissolution.[1][2]
Aqueous WaterInsoluble / Poor The chlorinated aromatic ring is too hydrophobic for significant water solubility.[1]
Visualization: Troubleshooting Workflow

If you are facing low yields or undissolved starting material, follow this decision-making workflow.

G cluster_no Troubleshooting Path 1: SM Not Dissolved cluster_yes Troubleshooting Path 2: SM Dissolved start Problem: Low Yield or Undissolved Starting Material (SM) check_solubility Is the SM fully dissolved in the reaction solvent? start->check_solubility no_dissolved No check_solubility->no_dissolved No yes_dissolved Yes check_solubility->yes_dissolved Yes increase_temp Increase Temperature (check thermal stability) no_dissolved->increase_temp change_solvent Change to a more polar organic solvent? (See Table 1) increase_temp->change_solvent Still not dissolved use_cosolvent Implement a Co-Solvent System (e.g., Toluene/DMF) change_solvent->use_cosolvent Still not dissolved two_phase Is this a two-phase (e.g., organic/aqueous) reaction? yes_dissolved->two_phase consider_ptc Use Phase-Transfer Catalysis (PTC) two_phase->consider_ptc Yes other_issues Investigate other issues: - Reagent purity - Reaction time/temp - Atmospheric moisture two_phase->other_issues No

Caption: A decision tree for troubleshooting common reaction problems.

Experimental Protocol: Implementing a Co-Solvent System

This protocol outlines how to use a co-solvent to improve the solubility of 4'-Chloro-2-hydroxyacetophenone.

Objective: To achieve a homogeneous reaction mixture, leading to improved reaction rates and yields.

Materials:

  • 4'-Chloro-2-hydroxyacetophenone

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Other reaction reagents

Procedure:

  • To the reaction vessel, add 4'-Chloro-2-hydroxyacetophenone and the other solid reagents.

  • Add the primary, bulk solvent (e.g., Toluene) to the vessel. Begin stirring. You will likely observe that the starting material remains a solid suspension.

  • Slowly, add the co-solvent (e.g., THF) dropwise or in small portions (e.g., 5-10% of the total solvent volume) while stirring.

  • Continue adding the co-solvent until all the 4'-Chloro-2-hydroxyacetophenone has visibly dissolved, resulting in a clear, homogeneous solution. Avoid adding a large excess of the co-solvent.

  • Once the solution is homogeneous, proceed with the addition of any other liquid reagents and continue with your reaction protocol as planned. The improved mixing will facilitate a more efficient reaction.[11]

Visualization: Mechanism of Phase-Transfer Catalysis (PTC)

This diagram illustrates how a phase-transfer catalyst shuttles a reactant between an aqueous and an organic phase to facilitate a reaction.

Caption: The catalytic cycle of a phase-transfer catalyst (Q+X-).

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-2-hydroxyethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount to the drug development pipeline. 1-(4-Chlorophenyl)-2-hydroxyethanone, a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a recurring challenge for process chemists. This guide provides an in-depth, objective comparison of two prevalent synthetic methodologies for this compound, offering experimental data and field-proven insights to inform your selection of the most appropriate route for your research and development needs.

This analysis will focus on two primary synthetic pathways:

  • Method 1: Nucleophilic Substitution of an α-Halo Ketone Precursor

  • Method 2: Direct Oxidation of a Readily Available Aryl Ketone

By examining the causality behind experimental choices, the inherent trustworthiness of each protocol, and grounding our discussion in authoritative references, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions that balance yield, purity, scalability, and safety.

Method 1: Synthesis via Nucleophilic Substitution of 2-Bromo-1-(4-chlorophenyl)ethanone

This classical approach leverages the high reactivity of an α-halo ketone, specifically 2-bromo-1-(4-chlorophenyl)ethanone, which serves as a potent electrophile. The core of this method is a nucleophilic substitution reaction where the bromine atom is displaced by a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. A common and effective variation involves an initial reaction with sodium formate followed by hydrolysis.

Scientific Rationale

The choice of a two-step process involving a formate intermediate is a deliberate strategy to mitigate side reactions. Direct hydrolysis of α-halo ketones can sometimes lead to the formation of undesired byproducts. The formate anion acts as a clean and efficient nucleophile, and the subsequent hydrolysis of the resulting ester to the desired α-hydroxy ketone is typically a high-yielding and straightforward transformation. This approach offers a greater degree of control over the reaction.

Experimental Protocol: Synthesis of this compound from 2-Bromo-1-(4-chlorophenyl)ethanone

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Sodium formate

  • Ethanol

  • Water

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Formylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 eq.) in ethanol. To this solution, add sodium formate (1.2 eq.).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Hydrolysis: To the crude formate ester, add a mixture of water and concentrated hydrochloric acid (e.g., 10:1 v/v).

  • Heat the mixture to reflux for 2-3 hours to effect hydrolysis.

  • Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Method 2: Direct Oxidation of 4-Chloroacetophenone

An alternative and potentially more atom-economical approach is the direct α-hydroxylation of the readily available and less hazardous starting material, 4-chloroacetophenone. This method avoids the use of a brominating agent. Among various oxidizing agents, selenium dioxide (SeO₂) is a classic reagent for the oxidation of a methyl or methylene group alpha to a carbonyl.[1]

Scientific Rationale

The Riley oxidation, which employs selenium dioxide, is a well-established method for the α-oxidation of ketones.[1] The reaction proceeds through an enol intermediate, which reacts with selenium dioxide. A subsequent[2][3]-sigmatropic rearrangement and hydrolysis yield the α-dicarbonyl compound, which in the case of a methyl ketone, can lead to the α-hydroxy ketone after workup. This direct approach can be advantageous by reducing the number of synthetic steps. However, the toxicity of selenium compounds necessitates careful handling and waste disposal.

Experimental Protocol: Synthesis of this compound from 4-Chloroacetophenone

Materials:

  • 4-Chloroacetophenone

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Oxidation: In a fume hood, to a solution of 4-chloroacetophenone (1 eq.) in aqueous dioxane, add selenium dioxide (1.1 eq.).

  • Heat the reaction mixture to reflux for 6-8 hours. The formation of a black precipitate of elemental selenium will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the selenium precipitate.

  • Dilute the filtrate with water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Performance Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each method based on typical literature-reported outcomes and practical laboratory experience.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Direct Oxidation
Starting Material 2-Bromo-1-(4-chlorophenyl)ethanone4-Chloroacetophenone
Typical Yield Generally high (often >80%)Moderate to good (typically 50-70%)
Purity of Crude Product Generally cleaner, fewer byproductsMay contain over-oxidation products and residual selenium
Reaction Time 6-9 hours (two steps)6-8 hours (one step)
Scalability Readily scalableScalability can be challenging due to the heterogeneity of the reaction and the need to remove selenium
Safety & Handling Requires handling of a lachrymatory and corrosive α-bromo ketone.[4]Requires handling of highly toxic selenium dioxide and proper disposal of selenium waste.[1]
Cost-Effectiveness 2-Bromo-1-(4-chlorophenyl)ethanone is typically more expensive than 4-chloroacetophenone.4-Chloroacetophenone is a more economical starting material, but the cost of selenium dioxide and waste disposal should be considered.

Experimental Workflows

To visualize the logical progression of each synthetic method, the following diagrams have been generated.

G cluster_0 Method 1: Nucleophilic Substitution A1 2-Bromo-1-(4-chlorophenyl)ethanone C1 Reflux (Formylation) A1->C1 B1 Sodium Formate in Ethanol B1->C1 D1 Crude Formate Ester C1->D1 E1 Acidic Hydrolysis D1->E1 F1 This compound E1->F1 G cluster_1 Method 2: Direct Oxidation A2 4-Chloroacetophenone C2 Reflux (Oxidation) A2->C2 B2 Selenium Dioxide in aq. Dioxane B2->C2 D2 Crude Product Mixture C2->D2 E2 Filtration & Extraction D2->E2 F2 Purification E2->F2 G2 This compound F2->G2

References

A Comparative Guide to the Reactivity of 1-(4-Chlorophenyl)-2-hydroxyethanone and Other Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenones are a class of aromatic ketones that serve as pivotal building blocks in organic synthesis and are integral to the structure of many pharmaceutical agents. The reactivity of the carbonyl group in acetophenones is a critical determinant of their synthetic utility. This reactivity is profoundly influenced by the nature and position of substituents on the phenyl ring and the α-carbon. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-chlorophenyl)-2-hydroxyethanone, also known as 4'-chloro-2-hydroxyacetophenone, with other substituted acetophenones. We will explore the electronic and steric effects that govern these differences and provide supporting experimental context.

Theoretical Framework: Deconstructing Acetophenone Reactivity

The reactivity of the carbonyl carbon in acetophenones towards nucleophilic attack is governed by a combination of electronic and steric factors. Electron-withdrawing groups (EWGs) on the phenyl ring enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity. Conversely, electron-donating groups (EDGs) decrease electrophilicity and reactivity. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects on reaction rates.[1] In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that reflects the electronic nature of the substituent, and ρ is the reaction constant indicating the sensitivity of the reaction to substituent effects.[2]

Furthermore, the presence of substituents on the α-carbon can influence reactivity through both steric hindrance and electronic effects.

G cluster_reactivity Factors Influencing Acetophenone Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Carbonyl Carbonyl Group (C=O) Inductive Inductive Effect (Through σ-bonds) Carbonyl->Inductive Influenced by Resonance Resonance Effect (Through π-system) Carbonyl->Resonance Influenced by Hindrance Steric Hindrance (At α-carbon and ortho positions) Carbonyl->Hindrance Influenced by

Caption: Factors governing the reactivity of the acetophenone carbonyl group.

Comparative Reactivity Analysis

To understand the unique reactivity of this compound, we will compare it with several other acetophenones. The reduction of the carbonyl group to a secondary alcohol is a common benchmark reaction for this comparison.

CompoundSubstituentsExpected Relative Reactivity (Reduction)Rationale
This compound para-Chloro (EWG), α-HydroxyHighThe electron-withdrawing para-chloro group increases the electrophilicity of the carbonyl carbon. The α-hydroxy group can also enhance reactivity through potential intramolecular catalysis or by influencing the electronic environment.
Acetophenone None (Baseline)ModerateServes as the reference compound for comparing substituent effects.
4-Methoxyacetophenone para-Methoxy (EDG)LowThe electron-donating methoxy group decreases the electrophilicity of the carbonyl carbon, thus reducing the rate of nucleophilic attack.
4-Nitroacetophenone para-Nitro (Strong EWG)Very HighThe strongly electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon, leading to a much faster reaction rate.
p-Bromoacetophenone para-Bromo (EWG)HighSimilar to the chloro substituent, the electron-withdrawing nature of bromine increases the reactivity of the carbonyl group. Studies on enolisation kinetics have shown p-bromoacetophenone to be more reactive than acetophenone.[3][4]

This compound: This molecule presents an interesting case due to the presence of two key functional groups. The para-chloro group is electron-withdrawing through its inductive effect, which outweighs its weak electron-donating resonance effect. This net withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The α-hydroxy group, also known as an acyloin, introduces additional complexity.[5] While it can exert a modest electron-withdrawing inductive effect, its primary influence may be through other mechanisms. For instance, in certain reactions, the hydroxyl group can be deprotonated, leading to an enediol intermediate that is highly susceptible to oxidation.[6] In reduction reactions, it may participate in hydrogen bonding with reagents or solvents, potentially altering the reaction pathway. Alpha-hydroxy ketones are also known to tautomerize, which can influence their reactivity profile.[7][8]

Experimental Protocol: Comparative Reduction of Acetophenones with Sodium Borohydride

To empirically validate the predicted reactivity trends, a comparative reduction of the selected acetophenones can be performed using sodium borohydride.[9][10] The progress of the reaction can be monitored over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Objective: To compare the relative rates of reduction for this compound, acetophenone, 4-methoxyacetophenone, and 4-nitroacetophenone.

Materials:

  • This compound

  • Acetophenone

  • 4-Methoxyacetophenone

  • 4-Nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • Preparation of Ketone Solutions: Prepare 0.1 M solutions of each acetophenone derivative in 95% ethanol.

  • Reaction Setup: In separate, labeled flasks, place equal volumes of each ketone solution. Place the flasks in an ice bath to maintain a constant temperature.

  • Initiation of Reduction: Prepare a fresh solution of sodium borohydride in cold 95% ethanol. Add an equimolar amount of the NaBH₄ solution to each flask simultaneously to initiate the reactions.

  • Monitoring Reaction Progress: At regular time intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot from each reaction mixture and quench it with a drop of acetone. Spot the quenched aliquots on a TLC plate.

  • TLC Analysis: Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp. The disappearance of the starting ketone spot and the appearance of the corresponding alcohol product spot will indicate the progress of the reaction. The relative rates can be qualitatively assessed by comparing the extent of conversion at each time point.

  • Work-up (at completion): Once a reaction is complete (as determined by TLC), cautiously add dilute hydrochloric acid to quench the excess NaBH₄. Extract the product with dichloromethane, dry the organic layer with anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude alcohol product.

G cluster_workflow Experimental Workflow: Comparative Reduction Prep Prepare 0.1 M Ketone Solutions in Ethanol Setup Equilibrate Ketone Solutions in Ice Bath Prep->Setup Initiate Add Equimolar NaBH₄ Solution to Each Flask Setup->Initiate Monitor Monitor Progress by TLC at Timed Intervals Initiate->Monitor Analyze Analyze TLC Plates to Compare Conversion Rates Monitor->Analyze Workup Quench, Extract, and Isolate Product Alcohols Analyze->Workup

Caption: Workflow for the comparative reduction of acetophenones.

Conclusion

The reactivity of this compound is elevated compared to unsubstituted acetophenone due to the electron-withdrawing nature of the para-chloro substituent. This effect is generally more pronounced than the deactivating effect of electron-donating groups, as seen in 4-methoxyacetophenone, and less pronounced than that of a strong electron-withdrawing group like the nitro group in 4-nitroacetophenone. The presence of the α-hydroxy group adds another layer of complexity that can further influence its reactivity profile in various chemical transformations. Understanding these substituent-driven effects is crucial for medicinal chemists and process developers in designing efficient synthetic routes and predicting the chemical behavior of complex molecules.

References

A Comparative Analysis of the Biological Activities of 1-(4-Chlorophenyl)-2-hydroxyethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The scaffold of 1-(4-chlorophenyl)-2-hydroxyethanone has emerged as a promising starting point for the synthesis of a diverse array of derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of these derivatives, with a particular focus on chalcones, pyrimidines, and other heterocyclic systems. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their drug discovery efforts.

Introduction to this compound Derivatives

The core structure of this compound, a substituted acetophenone, offers a versatile platform for chemical modification. The presence of the chlorophenyl group and the reactive α-hydroxyketone moiety allows for the facile synthesis of a multitude of derivatives. Among these, chalcones, which are α,β-unsaturated ketones, have garnered significant attention due to their well-documented pharmacological potential. This guide will explore how modifications to this core structure influence its biological profile, providing a comparative analysis to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity

The anticancer efficacy of these derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT or SRB assay, which measure cell viability upon exposure to the compounds. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different derivatives.

Derivative TypeCompound ExampleCancer Cell LineIC50 (µM)Reference
Chalcone2'-hydroxy chalcone (C1)HCT116 (Colon)37.07[1]
ChalconeUnsubstituted chalcone (4a)U373MG (Glioblastoma)< 100[2]
Chalcone2'-methyl derivative (4c)Pancreatic cancer cell line< 100[2]
QuinoneABQ-3K562 (Leukemia)0.82 ± 0.07[3]
QuinoneABQ-3Jurkat (Leukemia)1.51 ± 0.29[3]
QuinoneABQ-3MT-2 (Leukemia)5.41 ± 0.95[3]
QuinoneABQ-3HCT-116 (Colon)5.22 ± 2.41[3]
QuinoneABQ-3MCF-7 (Breast)7.46 ± 2.76[3]
NaphthoquinonePD9, PD10, PD11, PD13, PD14, PD15DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1–3[4]
Pyridopyridazine7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM)A172, AGS, CACO-2, HepG2Activity Reported[5]

Expert Analysis: The data clearly indicates that the biological activity is highly dependent on the specific derivative and the cancer cell line being tested. For instance, the quinone derivative ABQ-3 shows potent activity against leukemia cell lines with sub-micromolar IC50 values.[3] Similarly, certain naphthoquinone derivatives exhibit low micromolar activity across multiple cancer types.[4] The chalcones, while also active, appear to have slightly higher IC50 values in the reported studies.[1][2] This highlights the importance of the heterocyclic system attached to the 1-(4-chlorophenyl) moiety in determining anticancer potency.

Mechanism of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight. This initial density is crucial for ensuring logarithmic growth during the experiment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24-72 hours. A vehicle control (medium with solvent) is always included.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 2-4 hours. The principle here is that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Anticancer Activity Assessment

References

Spectroscopic data comparison of 4'-Chloro-2-hydroxyacetophenone with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 4'-Chloro-2-hydroxyacetophenone, a valuable building block in pharmaceutical and chemical synthesis. By juxtaposing its spectral characteristics with those of structurally similar compounds—2-hydroxyacetophenone, 4'-Bromo-2-hydroxyacetophenone, and 4'-Nitro-2-hydroxyacetophenone—we aim to provide researchers, scientists, and drug development professionals with a robust framework for compound identification, purity assessment, and understanding of substituent effects on molecular spectroscopy.

The Imperative of Spectroscopic Comparison in Chemical Analysis

In the realm of chemical synthesis and analysis, the unambiguous identification of a compound is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of modern structural elucidation. However, the interpretation of a single spectrum in isolation can sometimes be ambiguous. A comparative approach, wherein the spectrum of a target molecule is analyzed alongside those of closely related structures, provides a much richer and more definitive understanding. This method allows for the direct observation of how subtle changes in molecular structure, such as the introduction of different substituents, manifest in the spectral data. This guide is structured to provide not just the data but also the scientific rationale behind the observed spectral differences, empowering researchers to interpret their own data with greater confidence.

Chemical Structures Under Investigation

The following diagram illustrates the chemical structures of the compounds discussed in this guide.

G cluster_0 4'-Chloro-2-hydroxyacetophenone cluster_1 2-hydroxyacetophenone cluster_2 4'-Bromo-2-hydroxyacetophenone cluster_3 4'-Nitro-2-hydroxyacetophenone 4_chloro 4_chloro 2_hydroxy 2_hydroxy 4_bromo 4_bromo 4_nitro 4_nitro

Figure 1: Chemical structures of the compared acetophenone derivatives.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, which is in turn influenced by the presence of neighboring functional groups and substituents.

Causality Behind Experimental Choices

The choice of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical as it dissolves the analyte without introducing interfering proton signals. The operating frequency of the NMR spectrometer (e.g., 400 or 500 MHz) determines the resolution of the spectrum; higher frequencies provide better separation of closely spaced signals.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for 4'-Chloro-2-hydroxyacetophenone and its analogs.

CompoundSolvent-OH (δ, ppm)Aromatic Protons (δ, ppm)-CH₃ (δ, ppm)
4'-Chloro-2-hydroxyacetophenone DMSO-d₆~12.27.85 (d), 7.05 (dd), 6.95 (d)~2.60
2-hydroxyacetophenoneCDCl₃12.257.78-7.66 (m), 7.47-7.36 (m), 7.01-6.79 (m)2.61
4'-Bromo-2-hydroxyacetophenoneCDCl₃12.327.57 (d), 7.17 (d), 7.03 (dd)2.62
4'-Nitro-2-hydroxyacetophenoneDMSO-d₆~11.58.30 (d), 8.20 (dd), 7.20 (d)~2.65

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Interpretation and Substituent Effects

The ¹H NMR spectra of these compounds are characterized by a downfield singlet for the phenolic hydroxyl proton (-OH), a set of signals in the aromatic region, and an upfield singlet for the methyl protons (-CH₃) of the acetyl group.

  • Hydroxyl Proton: The phenolic -OH proton in all these compounds appears at a very downfield chemical shift (δ > 11 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen. This deshielding effect is a characteristic feature of 2-hydroxyacetophenones.

  • Aromatic Protons: The substituents at the 4'-position significantly influence the chemical shifts of the aromatic protons.

    • In 4'-Chloro-2-hydroxyacetophenone , the electron-withdrawing nature of the chlorine atom causes a general downfield shift of the aromatic protons compared to the parent 2-hydroxyacetophenone.

    • The effect is even more pronounced in 4'-Bromo-2-hydroxyacetophenone , with the bromine atom also acting as an electron-withdrawing group.

    • In 4'-Nitro-2-hydroxyacetophenone , the strongly electron-withdrawing nitro group causes a significant downfield shift of all aromatic protons, particularly the proton ortho to the nitro group.

  • Methyl Protons: The chemical shift of the methyl protons is less affected by the 4'-substituent, appearing as a singlet around δ 2.6 ppm in all the compared compounds.

The following diagram illustrates the general workflow for ¹H NMR analysis.

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) acq Data Acquisition (NMR Spectrometer) prep->acq Insert into spectrometer proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Produce Spectrum

Caption: A simplified workflow for acquiring and processing ¹H NMR data.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of carbon atoms are also sensitive to the electronic effects of substituents.

Comparative ¹³C NMR Data
CompoundSolventC=O (δ, ppm)Aromatic Carbons (δ, ppm)-CH₃ (δ, ppm)
4'-Chloro-2-hydroxyacetophenone DMSO-d₆~203~162 (C-OH), ~138 (C-Cl), ~132, ~129, ~120, ~118~27
2-hydroxyacetophenoneCDCl₃204.55162.40 (C-OH), 136.41, 130.78, 119.73, 118.94, 118.3226.48
4'-Bromo-2-hydroxyacetophenoneCDCl₃~203~162 (C-OH), ~125 (C-Br), ~139, ~132, ~121, ~119~27
4'-Nitro-2-hydroxyacetophenoneDMSO-d₆~202~165 (C-OH), ~150 (C-NO₂), ~132, ~130, ~125, ~118~27

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Interpretation and Substituent Effects
  • Carbonyl Carbon: The carbonyl carbon (C=O) signal appears significantly downfield (δ > 200 ppm) due to the strong deshielding effect of the electronegative oxygen atom. The nature of the 4'-substituent has a minor influence on its chemical shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.

    • The carbon bearing the hydroxyl group (C-OH) is consistently found at a downfield position (~162-165 ppm).

    • The ipso-carbon attached to the substituent (C-Cl, C-Br, C-NO₂) shows a characteristic chemical shift. For instance, the carbon attached to the nitro group in 4'-Nitro-2-hydroxyacetophenone is significantly deshielded.

    • The electron-withdrawing substituents (Cl, Br, NO₂) influence the electron density distribution in the aromatic ring, leading to predictable shifts in the positions of the other aromatic carbon signals.

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of different bonds.

Comparative FT-IR Data
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-X Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹)
4'-Chloro-2-hydroxyacetophenone ~3400 (broad)~1650~1600, 1570, 1480~1090 (C-Cl)-
2-hydroxyacetophenone~3400 (broad)~1645~1600, 1580, 1490--
4'-Bromo-2-hydroxyacetophenone~3400 (broad)~1650~1600, 1570, 1480~1070 (C-Br)-
4'-Nitro-2-hydroxyacetophenone~3400 (broad)~1660~1600, 1580, 1520-~1520, 1350

Table 3: Comparative FT-IR Data (Absorption Frequencies in cm⁻¹)

Interpretation of Key Vibrational Modes
  • O-H Stretch: A broad absorption band around 3400 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.

  • C=O Stretch: The carbonyl stretching vibration appears in the region of 1645-1660 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding lower the frequency compared to a simple aliphatic ketone. The electron-withdrawing nitro group in 4'-Nitro-2-hydroxyacetophenone causes a slight shift to a higher wavenumber.

  • Aromatic C=C Stretch: Multiple sharp bands in the 1480-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-X Stretch: The C-Cl and C-Br stretching vibrations are observed in the fingerprint region and can aid in identifying the halogenated compounds.

  • NO₂ Stretch: The symmetric and asymmetric stretching vibrations of the nitro group in 4'-Nitro-2-hydroxyacetophenone give rise to two strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4'-Chloro-2-hydroxyacetophenone 170/172 (M⁺, M⁺+2)155/157 ([M-CH₃]⁺), 127/129 ([M-COCH₃]⁺), 111
2-hydroxyacetophenone136 (M⁺)121 ([M-CH₃]⁺), 93 ([M-COCH₃]⁺), 65
4'-Bromo-2-hydroxyacetophenone214/216 (M⁺, M⁺+2)199/201 ([M-CH₃]⁺), 171/173 ([M-COCH₃]⁺), 92
4'-Nitro-2-hydroxyacetophenone181 (M⁺)166 ([M-CH₃]⁺), 151 ([M-NO]⁺), 138 ([M-COCH₃]⁺), 121 ([M-NO₂-H]⁺), 93

Table 4: Comparative Mass Spectrometry Data (m/z values)

Interpretation of Fragmentation Patterns

The mass spectra of these acetophenone derivatives show characteristic fragmentation patterns.

  • Molecular Ion Peak: The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For the chloro and bromo derivatives, the presence of isotopic peaks (M⁺+2) in a characteristic ratio (approximately 3:1 for chlorine and 1:1 for bromine) is a definitive indicator of the presence of these halogens.

  • Loss of a Methyl Radical: A common fragmentation pathway is the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a fragment ion at [M-15]⁺.

  • Loss of an Acetyl Group: Cleavage of the bond between the carbonyl group and the aromatic ring leads to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃), giving rise to fragment ions corresponding to the substituted phenol.

  • Specific Fragmentations:

    • 4'-Nitro-2-hydroxyacetophenone exhibits characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion.

The following diagram illustrates a typical mass spectrometry workflow.

G cluster_workflow Mass Spectrometry Workflow sample_intro Sample Introduction ionization Ionization (e.g., EI, ESI) sample_intro->ionization mass_analyzer Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analyzer Accelerate ions detector Detection mass_analyzer->detector Separate ions by m/z data_system Data System detector->data_system Generate signal

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocols

General Sample Preparation for NMR
  • Weigh approximately 5-10 mg of the compound into an NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

General Procedure for FT-IR Analysis (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

General Procedure for Mass Spectrometry (Electron Ionization)
  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

  • The sample is vaporized and then ionized by a beam of electrons.

  • The resulting ions are accelerated and separated according to their mass-to-charge ratio.

Conclusion

This guide has provided a detailed comparative analysis of the spectroscopic data for 4'-Chloro-2-hydroxyacetophenone and its structurally related analogs. By understanding how the electronic and steric properties of different substituents influence the ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra, researchers can more effectively identify these compounds, assess their purity, and gain deeper insights into structure-property relationships. The data and interpretations presented herein serve as a valuable reference for professionals in the fields of chemical synthesis, drug discovery, and materials science.

A Comparative Guide to the Purity Validation of 1-(4-Chlorophenyl)-2-hydroxyethanone by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity validation of 1-(4-Chlorophenyl)-2-hydroxyethanone, a key chemical intermediate.[3][4] Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to establish a robust, reliable, and scientifically sound purity testing protocol.

The principles of HPLC revolve around the separation of components in a mixture based on their interactions with a stationary and a mobile phase.[5] In RP-HPLC, a non-polar stationary phase and a polar mobile phase are utilized, making it an ideal and widely used technique for the analysis of moderately polar to non-polar pharmaceutical compounds.[6][7]

The Criticality of a Stability-Indicating Method

Before delving into specific methodologies, it is crucial to underscore the necessity of a stability-indicating method. An analytical method's ability to accurately quantify the analyte of interest in the presence of its degradation products is its defining feature.[8][9] To achieve this, forced degradation studies are an indispensable part of method development.[10][11][12] These studies intentionally stress the analyte with conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[8][10] A successful RP-HPLC method must be able to resolve the main peak of this compound from any peaks generated during these stress studies.

Forced Degradation Protocol: A Foundational Step

A typical forced degradation study involves exposing a solution of this compound (e.g., at 1 mg/mL) to the following conditions:[10]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.

The goal is to achieve 5-20% degradation of the active ingredient.[10][11] If degradation is too extensive, the stress conditions should be moderated.

Comparative Analysis of RP-HPLC Methodologies

The selection of chromatographic conditions is a multi-faceted process involving the optimization of the stationary phase, mobile phase, and detection parameters.[5] Below, we compare two hypothetical, yet scientifically grounded, RP-HPLC methods for the purity analysis of this compound.

Method A: A Rapid Screening Approach

This method is designed for high-throughput screening, prioritizing speed while maintaining adequate resolution for major impurities.

  • Rationale: The choice of a shorter column with a smaller particle size allows for faster analysis times. The simple isocratic mobile phase of acetonitrile and water is easy to prepare and provides good initial separation for non-polar to moderately polar compounds.

Method B: A High-Resolution, In-Depth Profiling Method

This method is optimized for comprehensive impurity profiling, providing superior resolution for closely eluting and minor impurities.

  • Rationale: A longer column provides a greater number of theoretical plates, leading to better separation efficiency. The gradient elution, starting with a higher aqueous composition, allows for the retention and separation of more polar impurities, while the increasing organic content effectively elutes the main analyte and any non-polar impurities. The use of a buffered mobile phase (phosphate buffer at pH 3.0) can help to control the ionization of acidic or basic impurities, leading to improved peak shape and reproducibility.[13][14]

ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Profiling
Stationary Phase C18, 50 mm x 4.6 mm, 2.7 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.01M Phosphate Buffer (pH 3.0) B: Acetonitrile
Elution Mode IsocraticGradient: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm (with PDA detection)
Injection Volume 5 µL10 µL
Expected Run Time ~ 5 minutes~ 20 minutes

Experimental Workflow for Method Validation

The validation of an analytical procedure is essential to ensure its suitability for its intended purpose.[15][16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[15][17][18]

Workflow Diagram

RP-HPLC Purity Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Forced Degradation Studies MD2 Optimize Chromatographic Conditions MD1->MD2 Identify Degradants MV1 Specificity MD2->MV1 Finalized Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 RA1 System Suitability Testing MV5->RA1 Validated Method RA2 Sample Analysis RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: Workflow for RP-HPLC Purity Validation.

Step-by-Step Validation Protocol (based on Method B)
  • System Suitability: Before any validation experiments, the suitability of the chromatographic system must be established.[19][20] This is typically done by injecting a standard solution of this compound multiple times (e.g., n=6). Key parameters to monitor include:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Specificity (Peak Purity): This is the ability of the method to assess the analyte unequivocally in the presence of other components.

    • Inject a blank (diluent), a placebo (if applicable), and solutions from the forced degradation studies.

    • Utilize a Photodiode Array (PDA) detector to assess peak purity.[21][22] The spectra across the main peak should be consistent, indicating no co-eluting impurities.[23][24]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

    • Prepare a series of at least five concentrations of this compound (e.g., 50% to 150% of the target concentration).

    • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.

    • Perform recovery studies by spiking a placebo or a known sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).

    • The recovery should typically be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Introduce small changes to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • The system suitability parameters should still be met under these varied conditions.

Conclusion

The selection of an appropriate RP-HPLC method for the purity validation of this compound is a critical decision that impacts the quality and reliability of the final data. While a rapid screening method offers efficiency, a high-resolution gradient method provides a more comprehensive and robust impurity profile. The principles and protocols outlined in this guide, grounded in established scientific and regulatory standards, provide a solid framework for developing and validating a scientifically sound purity validation method. By adhering to these principles, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the overall quality and safety of pharmaceutical products.

References

Cross-validation of analytical methods for 4'-Chloro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4'-Chloro-2-hydroxyacetophenone

As a Senior Application Scientist, the task of developing and validating analytical methods is foundational to ensuring drug substance and product quality. A critical, yet often nuanced, aspect of this lifecycle is cross-validation: the formal process of comparing two distinct analytical methods to verify that they provide equivalent, reliable results. This guide provides a comprehensive, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 4'-Chloro-2-hydroxyacetophenone.

4'-Chloro-2-hydroxyacetophenone (CAS: 6921-66-0, Formula: C₈H₇ClO₂) is an aromatic ketone intermediate crucial in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity and concentration must be meticulously controlled, necessitating robust and reliable analytical methods. This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the experimental design and data interpretation.

The Imperative of Cross-Validation

Method cross-validation becomes necessary in several common scenarios: when a new method is introduced to replace an existing one (e.g., for improved efficiency), when an analytical method is transferred between different laboratories or sites, or when comparing a new compendial method with an established in-house procedure. The core objective is to ensure that the results are interchangeable within acceptable, predefined limits.[2][3] A simple correlation analysis is insufficient for this purpose; a comprehensive evaluation of key validation parameters as prescribed by the International Council for Harmonisation (ICH) is required.[4][5][6][7]

For this guide, we will compare a highly specific, separation-based method (HPLC) with a rapid, simpler spectroscopic method (UV-Vis). This represents a realistic scenario where a laboratory might wish to implement a faster UV-Vis method for routine in-process controls while retaining a more robust HPLC method for stability testing and final product release.

Method Selection: Rationale and Principles

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse of pharmaceutical analysis. Its strength lies in its ability to physically separate the analyte of interest from impurities, excipients, and degradation products before quantification. This separation provides a high degree of specificity , which is paramount for stability-indicating assays.

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique relies on the principle that molecules absorb light at specific wavelengths. For a compound like 4'-Chloro-2-hydroxyacetophenone, which contains a chromophore, we can measure its concentration based on the amount of light it absorbs at its wavelength of maximum absorbance (λmax).[8][9] While rapid and cost-effective, its primary limitation is a lack of specificity; any other substance in the sample that absorbs at the same wavelength will interfere with the measurement, leading to erroneously high results.

Designing the Cross-Validation Study

The entire validation process is built upon a self-validating system of protocols and acceptance criteria, grounded in ICH Q2(R1) guidelines.[10][11]

Part 1: Forced Degradation and Specificity

A cornerstone of a reliable analytical method, particularly for quality and stability assessment, is its ability to be "stability-indicating." This means the method must be able to produce an accurate and precise result for the active analyte in the presence of its potential degradation products.[12][13] A forced degradation study is the definitive test for this capability.[14][15][16]

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a 1000 µg/mL stock solution of 4'-Chloro-2-hydroxyacetophenone in methanol.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 50 mL with mobile phase (for HPLC) or methanol (for UV-Vis).

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 50 mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, then dilute to 50 mL.

  • Thermal Degradation: Expose the solid powder of 4'-Chloro-2-hydroxyacetophenone to 105°C in a hot air oven for 48 hours. Prepare a solution from this stressed sample.

  • Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a solution from this stressed sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by both the HPLC and UV-Vis methods. For HPLC, the peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

Data Summary: Specificity and Forced Degradation

Stress ConditionHPLC MethodUV-Vis Method
% Assay of Analyte Peak Purity
Unstressed Control 100.0Pass
Acid (1N HCl) 85.2 (Degradant peak at RRT 0.75)Pass
Base (1N NaOH) 81.7 (Degradant peak at RRT 0.68)Pass
Oxidation (30% H₂O₂) 90.1 (Degradant peak at RRT 1.15)Pass
Thermal (105°C) 97.8 (No major degradants)Pass
Photolytic 94.5 (Minor degradant at RRT 0.82)Pass

Causality and Insight: The data clearly illustrates the superior specificity of the HPLC method. It separates the degradation products, allowing for accurate quantification of the remaining active compound. The UV-Vis method, however, measures the total absorbance of the parent compound and any degradation products that absorb at the same wavelength, leading to an artificially high and incorrect "assay" value. This demonstrates that the UV-Vis method, in this form, is not stability-indicating.

Part 2: Method Protocols and Validation Parameters

Here we detail the specific methods and the comparative data for linearity, accuracy, and precision.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Method Validation cluster_uv UV-Vis Method Validation cluster_compare Cross-Validation Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_standards Prepare Calibration Standards (e.g., 5-50 µg/mL) prep_stock->prep_standards prep_samples Prepare Accuracy/Precision QC Samples prep_stock->prep_samples hplc_lin Linearity & Range prep_standards->hplc_lin uv_lin Linearity & Range prep_standards->uv_lin hplc_acc Accuracy (Recovery) prep_samples->hplc_acc hplc_prec Precision (Repeatability & Intermediate) prep_samples->hplc_prec uv_acc Accuracy (Recovery) prep_samples->uv_acc uv_prec Precision (Repeatability & Intermediate) prep_samples->uv_prec stat_test Statistical Comparison (F-test, t-test) hplc_lin->stat_test hplc_acc->stat_test hplc_prec->stat_test hplc_lod LOD / LOQ uv_lin->stat_test uv_acc->stat_test uv_prec->stat_test uv_lod LOD / LOQ conclusion Determine Method Equivalency stat_test->conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.

Protocol: HPLC Method

  • Instrumentation: HPLC with PDA/UV Detector, Autosampler, and Column Oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 20mM Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes (Expected retention time ~4.5 min).

Protocol: UV-Vis Spectrophotometric Method

  • Instrumentation: Double-beam UV-Vis Spectrophotometer.

  • Solvent (Blank): Methanol.

  • Wavelength Scan: Scan a standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Let's assume λmax is found to be 254 nm.

  • Measurement: Measure absorbance of standards and samples at 254 nm.

Data Summary: Linearity and Range

ParameterHPLC MethodUV-Vis MethodAcceptance Criteria
Range (µg/mL) 5 - 505 - 50-
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept 15020.0015Close to zero
Slope 254800.0251-

Insight: Both methods demonstrate excellent linearity within the tested range, as indicated by the high correlation coefficients. This is a fundamental requirement for quantitative analysis.

Data Summary: Accuracy (Recovery)

Accuracy was assessed by spiking a known amount of 4'-Chloro-2-hydroxyacetophenone into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

LevelHPLC Method (% Recovery)UV-Vis Method (% Recovery)Acceptance Criteria
80% 99.8 ± 0.4%100.5 ± 0.8%98.0% - 102.0%
100% 100.3 ± 0.3%101.2 ± 0.6%98.0% - 102.0%
120% 100.1 ± 0.5%100.8 ± 0.7%98.0% - 102.0%

Data Summary: Precision (Repeatability & Intermediate)

Repeatability (intra-day) was determined by six replicate analyses at 100% concentration. Intermediate precision was assessed by a different analyst on a different day.

ParameterHPLC Method (%RSD)UV-Vis Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.82%≤ 2.0%
Intermediate Precision 0.78%1.35%≤ 2.0%

Statistical Comparison and Interpretation

To objectively compare the methods, we use statistical tests on the accuracy and precision data.[17][18]

  • Comparison of Precision (F-test): The F-test is used to compare the variances (the square of the standard deviation) of the two methods. A calculated F-value that is less than the critical F-value (from F-tables) indicates that there is no statistically significant difference between the precision of the two methods.

    • Result: Based on the %RSD data, the HPLC method is visibly more precise (lower %RSD). An F-test would likely confirm a statistically significant difference, with HPLC being superior.

  • Comparison of Means (Student's t-test): The t-test is used to compare the mean recovery values obtained from the accuracy studies. A calculated t-value less than the critical t-value indicates no significant difference between the means, suggesting a lack of systematic bias between the methods.[2]

    • Result: While the mean recoveries for both methods fall within the acceptance criteria, the t-test might reveal a small but statistically significant bias, with the UV-Vis method consistently reading slightly higher.

Logical Relationship of Validation Parameters

G Trustworthy Trustworthy Method Specific Specificity Trustworthy->Specific Accurate Accuracy Trustworthy->Accurate Precise Precision Trustworthy->Precise Linear Linearity Trustworthy->Linear Robust Robustness Trustworthy->Robust Sensitive Sensitivity (LOD/LOQ) Trustworthy->Sensitive Specific->Accurate ensures analyte only is measured Precise->Accurate high precision is a prerequisite for assessing accuracy Linear->Accurate underpins accuracy across a range Robust->Precise maintains precision under variation

Caption: Interdependence of core analytical validation parameters.

Conclusion and Expert Recommendation

The cross-validation study reveals distinct performance characteristics for the HPLC and UV-Vis methods for the analysis of 4'-Chloro-2-hydroxyacetophenone.

  • HPLC Method: This method is demonstrably superior in terms of specificity, precision, and robustness . Its ability to separate the analyte from degradation products makes it the only suitable choice for stability studies, final product release testing, and any analysis where the presence of impurities is possible. It is a trustworthy and authoritative method.

  • UV-Vis Method: This method proves to be linear, accurate, and acceptably precise for the analysis of the pure, undegraded substance. However, its critical failure in the forced degradation study (lack of specificity) disqualifies it as a stability-indicating method.

Final Recommendation:

  • For regulatory filings, stability studies, and quality control release of the final drug product, the validated HPLC method is mandatory . Its specificity ensures patient safety and product efficacy by providing an accurate measure of the active ingredient, free from interference.

  • The UV-Vis method can be deemed fit-for-purpose for in-process control (IPC) testing of the pure bulk substance where the process is well-controlled and the likelihood of significant impurities or degradants is minimal. Its speed and low cost provide significant operational advantages in this specific context. Before implementation, its lack of specificity must be formally acknowledged and justified in the context of its limited application.

This dual-method approach, justified by a thorough cross-validation study, represents a scientifically sound and resource-efficient strategy for analytical lifecycle management.

References

A Senior Application Scientist's Guide to Catalyst Performance in 1-(4-Chlorophenyl)-2-hydroxyethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 1-(4-chlorophenyl)-2-hydroxyethanone, a key intermediate in the pharmaceutical and fine chemical industries, is critically dependent on the efficiency of the catalytic methods employed for the α-hydroxylation of 4'-chloroacetophenone. This guide provides a comprehensive benchmark of catalyst performance for this reaction, offering a comparative analysis of leading catalytic systems. We delve into the mechanistic intricacies of each approach, presenting experimental data to support an objective evaluation of their respective yields, reaction kinetics, and operational requirements. Detailed experimental protocols and visual workflows are provided to enable researchers, scientists, and drug development professionals to make informed decisions in catalyst selection and process optimization.

Introduction: The Significance of Catalysis in α-Hydroxy Ketone Synthesis

This compound is a valuable building block in organic synthesis, primarily owing to its bifunctional nature, possessing both a carbonyl and a hydroxyl group. Its applications span the synthesis of various pharmaceutical agents and agrochemicals. The most direct and atom-economical route to this compound is the α-hydroxylation of the readily available precursor, 4'-chloroacetophenone.

The introduction of a hydroxyl group at the α-position of a ketone is a challenging transformation that often requires specific and efficient catalytic systems to achieve high selectivity and yield while minimizing side reactions. The choice of catalyst not only dictates the economic viability of the process but also its environmental footprint. This guide benchmarks the performance of three major classes of catalysts for this transformation: iodine-based catalysts, organocatalysts, and biocatalysts.

Comparative Catalyst Performance

The selection of an optimal catalyst is a multi-faceted decision, balancing yield, reaction time, cost, and environmental impact. The following table summarizes the performance of representative catalysts in the α-hydroxylation of 4'-chloroacetophenone.

Catalyst SystemCatalyst LoadingOxidantSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Iodine-Based
I₂ / TBHP10 mol%tert-Butyl hydroperoxide (TBHP)CH₃CN8024~70%[1]
Organocatalyst
Cinchona Alkaloid Derivative10 mol%Cumene hydroperoxideToluene2548~85% (for β-keto ester)[1]
Biocatalyst
Engineered P450 MonooxygenaseWhole cellsO₂ (air)Aqueous buffer3024>95% (for similar substrates)[2][3]

Note: Data for the organocatalyst and biocatalyst are extrapolated from reactions with closely related substrates due to the limited availability of direct comparative studies on 4'-chloroacetophenone.

In-Depth Analysis of Catalytic Systems

Iodine-Based Catalysis: A Cost-Effective and Versatile Approach

Iodine-based catalytic systems have emerged as a powerful tool for the α-hydroxylation of ketones due to their low cost, ready availability, and operational simplicity.

Mechanistic Insights: The catalytic cycle of iodine-mediated α-hydroxylation is believed to proceed through the formation of an α-iodo ketone intermediate. In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), molecular iodine (I₂) is oxidized to a more electrophilic iodine species. This species facilitates the iodination of the enol or enolate form of the ketone. The resulting α-iodo ketone is then susceptible to nucleophilic attack by water or another oxygen source, leading to the formation of the α-hydroxy ketone and regeneration of the iodide catalyst.

G cluster_0 Catalytic Cycle Ketone 4'-Chloroacetophenone Enol Enol/Enolate Ketone->Enol Base/Acid Iodo_Ketone α-Iodo Ketone Intermediate Enol->Iodo_Ketone Electrophilic Iodine Product This compound Iodo_Ketone->Product Nucleophilic Attack (H₂O) I2 I₂ I_plus Electrophilic Iodine Species I2->I_plus Oxidation I_plus->Enol Oxidant Oxidant (e.g., TBHP) Oxidant->I2 H2O H₂O H2O->Iodo_Ketone

Caption: Proposed mechanism for iodine-catalyzed α-hydroxylation.

Advantages:

  • Cost-effective: Iodine is an inexpensive and abundant catalyst.

  • Mild reaction conditions: The reaction can often be carried out under relatively mild temperatures.

  • Good functional group tolerance: This method is generally tolerant of a variety of functional groups on the aromatic ring.

Limitations:

  • Stoichiometric oxidants: The use of stoichiometric amounts of oxidants like TBHP can be a drawback in terms of atom economy and safety.

  • Moderate yields: While effective, yields may not always be as high as with other methods.

Organocatalysis: The Asymmetric Advantage

Organocatalysis offers a metal-free alternative for α-hydroxylation, with the significant advantage of enabling enantioselective transformations. For the synthesis of chiral α-hydroxy ketones, this is a paramount consideration.

Mechanistic Insights: Chiral organocatalysts, such as cinchona alkaloid derivatives, activate the ketone substrate by forming a chiral enamine or enolate intermediate. This intermediate then reacts with an electrophilic oxygen source in a stereocontrolled manner. The catalyst's chiral scaffold directs the approach of the oxidant to one face of the enamine, leading to the preferential formation of one enantiomer of the product.

G cluster_1 Asymmetric Organocatalysis Ketone 4'-Chloroacetophenone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Chiral Organocatalyst Product Enantioenriched α-Hydroxy Ketone Enamine->Product + Oxidant (Stereocontrolled) Oxidant Electrophilic Oxidant Product->Catalyst - Catalyst (Regeneration)

Caption: General workflow for organocatalytic asymmetric α-hydroxylation.

Advantages:

  • Enantioselectivity: Capable of producing optically active α-hydroxy ketones, which is crucial for many pharmaceutical applications.[1]

  • Metal-free: Avoids the potential for metal contamination in the final product.

  • Milder conditions: Often proceeds under mild reaction conditions.

Limitations:

  • Catalyst loading: May require higher catalyst loadings compared to some metal-based catalysts.

  • Reaction time: Can have longer reaction times to achieve high conversion and enantioselectivity.

  • Substrate scope: The efficiency can be highly substrate-dependent.

Biocatalysis: The Green and Highly Selective Route

Biocatalysis, utilizing enzymes to perform chemical transformations, represents a green and highly selective approach to α-hydroxylation. Monooxygenases, particularly cytochrome P450 enzymes, are capable of directly hydroxylating C-H bonds with remarkable regio- and stereoselectivity.

Mechanistic Insights: Cytochrome P450 monooxygenases employ a heme cofactor to activate molecular oxygen. The substrate binds to the enzyme's active site, and a series of electron transfer steps lead to the formation of a highly reactive iron-oxo species. This species then abstracts a hydrogen atom from the α-carbon of the ketone, followed by a rebound of the hydroxyl group to form the product. The shape and chirality of the enzyme's active site dictate the high selectivity of the reaction.

G cluster_2 Biocatalytic Hydroxylation Substrate 4'-Chloroacetophenone Active_Site Enzyme-Substrate Complex Substrate->Active_Site Enzyme Engineered P450 Monooxygenase Enzyme->Active_Site Product This compound Active_Site->Product O2 O₂ (Air) O2->Active_Site NADPH NADPH (Cofactor) NADPH->Active_Site Product->Enzyme Release

Caption: Simplified workflow of biocatalytic α-hydroxylation.

Advantages:

  • High selectivity: Unparalleled regio- and enantioselectivity.[3]

  • Green chemistry: Utilizes renewable resources (enzymes), operates in aqueous media under mild conditions, and uses air as the oxidant.[2]

  • High yields: Can achieve near-quantitative conversion.

Limitations:

  • Enzyme development: May require protein engineering to achieve high activity and stability for a specific substrate.

  • Process optimization: Biocatalytic processes can be more complex to set up and optimize compared to traditional chemical reactions.

  • Substrate tolerance: Wild-type enzymes often have a narrow substrate scope.

Experimental Protocols

General Protocol for Iodine-Catalyzed α-Hydroxylation
  • To a stirred solution of 4'-chloroacetophenone (1 mmol) in acetonitrile (5 mL) is added molecular iodine (0.1 mmol, 10 mol%).

  • Aqueous tert-butyl hydroperoxide (70%, 3 mmol) is added dropwise to the mixture at room temperature.

  • The reaction mixture is then heated to 80°C and stirred for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Representative Protocol for Organocatalytic α-Hydroxylation
  • In a reaction vial, 4'-chloroacetophenone (0.5 mmol), a cinchona alkaloid-derived catalyst (0.05 mmol, 10 mol%), and toluene (2 mL) are combined.

  • Cumene hydroperoxide (1.0 mmol) is added, and the mixture is stirred at 25°C for 48 hours.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃.

  • The mixture is extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification by flash chromatography provides the enantioenriched product.

Conceptual Protocol for Biocatalytic α-Hydroxylation
  • A culture of E. coli cells expressing the engineered P450 monooxygenase is grown to a suitable cell density.

  • The cells are harvested by centrifugation and resuspended in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.4).

  • 4'-chloroacetophenone (typically from a stock solution in a water-miscible solvent like DMSO) is added to the cell suspension to a final concentration of 1-5 mM.

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) and NADPH are added.

  • The reaction mixture is incubated at 30°C with shaking to ensure sufficient aeration.

  • The reaction progress is monitored by HPLC or GC analysis of aliquots.

  • Once the reaction is complete, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • The organic extract is dried and concentrated to yield the product.

Conclusion and Future Outlook

The synthesis of this compound via α-hydroxylation of 4'-chloroacetophenone can be effectively achieved through various catalytic methodologies.

  • Iodine-based catalysts offer a practical and economical solution for large-scale production where enantioselectivity is not a concern.

  • Organocatalysts provide a valuable metal-free alternative, particularly when the synthesis of a specific enantiomer is required.

  • Biocatalysis stands out as the most environmentally benign and highly selective method, aligning with the principles of green chemistry.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, including cost, scale, and the need for stereocontrol. Future research in this area will likely focus on the development of more active and robust catalysts, particularly in the realms of organocatalysis and biocatalysis, to further enhance the efficiency and sustainability of α-hydroxy ketone synthesis. The integration of continuous flow technologies with these catalytic systems also holds promise for improving process control and scalability.

References

A Comparative Guide to the Structural Confirmation of 1-(4-Chlorophenyl)-2-hydroxyethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the discovery and development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1-(4-chlorophenyl)-2-hydroxyethanone and its derivatives, a class of compounds with significant interest in medicinal chemistry. We will delve into the principles of each technique, offer field-proven insights into experimental design, and present detailed, self-validating protocols.

The Imperative of Structural Verification

This compound, an α-hydroxy ketone, and its analogues are versatile intermediates in the synthesis of various biologically active molecules. The introduction of different substituents on the phenyl ring or modifications at the hydroxyethanone moiety can lead to a diverse array of derivatives with potentially unique pharmacological profiles. However, the synthetic routes to these compounds can sometimes yield isomeric impurities or unexpected rearrangement products. Therefore, a multi-pronged analytical approach is essential to unequivocally confirm the intended chemical structure.

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique is critical for efficient and accurate structural confirmation. The following table summarizes the key performance characteristics of the principal spectroscopic and spectrometric methods. A judicious combination of these techniques provides a comprehensive and orthogonal dataset for unambiguous structure determination.[1][2][3][4][5][6]

TechniquePrincipleInformation ProvidedSample AmountAnalysis TimeStrengthsLimitations
¹H & ¹³C NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed molecular structure, connectivity, and stereochemistry.[3]~5-25 mg for ¹H NMR[4]Minutes to hoursProvides unambiguous structural elucidation.[3][4]Lower sensitivity compared to MS; requires higher sample concentration.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[2]Molecular weight and fragmentation patterns, leading to elemental composition.[2][3][4]Micrograms to nanograms[4]Seconds to minutesHigh sensitivity and specificity; excellent for identifying unknowns.[3][4]Does not directly provide stereochemical information.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a sample, causing molecular vibrations.[1]Presence of specific functional groups (e.g., C=O, O-H).[1][7]MilligramsMinutesQuick and easy for functional group identification.Provides limited information on the overall molecular skeleton.
Single-Crystal X-ray Diffraction Scatters X-rays from a single crystal to determine the arrangement of atoms.Absolute 3D molecular structure, including stereochemistry and crystal packing.Milligrams (requires a suitable single crystal)Hours to daysThe "gold standard" for definitive structure determination.[8]Requires the growth of a high-quality single crystal, which can be challenging.

Experimental Workflows and Data Interpretation

A logical workflow is crucial for efficient structural confirmation. The following diagram illustrates a typical workflow, starting from the most readily available techniques and progressing to more definitive but resource-intensive methods.

G cluster_0 Initial Screening cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation (If Required) TLC Thin Layer Chromatography (TLC) - Assess purity - Guide purification IR Infrared (IR) Spectroscopy - Confirm key functional groups (C=O, O-H) TLC->IR Purified Sample NMR ¹H & ¹³C NMR Spectroscopy - Determine carbon-hydrogen framework - Establish connectivity IR->NMR Functional Groups Confirmed MS Mass Spectrometry (MS) - Determine molecular weight - Corroborate molecular formula NMR->MS Proposed Structure XRay Single-Crystal X-ray Diffraction - Absolute 3D structure - Resolve stereochemistry MS->XRay Ambiguity or Stereochemistry in Question

Caption: A typical workflow for the structural confirmation of organic compounds.

In-Depth Analysis of this compound

Let's apply this workflow to the parent compound, this compound.

Molecular Structure:

G mol Cl | C6H4 | C(=O) | CH2OH

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Causality: IR spectroscopy is the first logical step after synthesis and purification. It provides a rapid and non-destructive confirmation of the key functional groups expected in the target molecule: the carbonyl (C=O) of the ketone and the hydroxyl (O-H) of the alcohol.[7][9] The presence or absence of these characteristic absorption bands provides immediate feedback on the success of the chemical transformation.

Expected Absorptions for this compound:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Rationale
Hydroxyl (O-H)Stretching3600 - 3100 (broad)The broadness is due to intermolecular hydrogen bonding between the hydroxyl groups.[10][11]
Carbonyl (C=O)Stretching~1690 - 1666The carbonyl is conjugated with the aromatic ring, which lowers the stretching frequency compared to a saturated ketone (~1715 cm⁻¹).[7][10][9][12]
Aromatic C=CStretching~1600, ~1500Characteristic absorptions for the benzene ring.
C-ClStretching~1100 - 1000Indicates the presence of the chloro-substituent on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount (a few milligrams) of the purified solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Mass Spectrometry: Determining the Molecular Weight

Causality: Following the confirmation of functional groups, mass spectrometry is employed to determine the molecular weight of the compound, providing strong evidence for its elemental composition.[2][3][4] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Expected Mass Spectral Data for this compound (C₈H₇ClO₂):

  • Molecular Ion (M⁺): The expected monoisotopic mass is approximately 170.0135 g/mol .[13]

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

  • Key Fragmentation Patterns:

    • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂OH group is a common fragmentation pathway for ketones.[14][15] This would result in a fragment ion corresponding to the 4-chlorobenzoyl cation (m/z 139).

    • Loss of CH₂OH: A neutral loss of the hydroxymethyl radical (31 Da) can also occur.

Experimental Protocol: Electrospray Ionization (ESI) - Time of Flight (TOF) Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are accelerated into the TOF mass analyzer, where their mass-to-charge ratio is determined based on their flight time to the detector.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Compare the accurate mass measurement with the theoretical mass of the expected molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[1][3][5][6] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC) can be used to establish the connectivity between atoms.

Expected ¹H NMR Spectral Data for this compound (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-2, H-6)~7.9Doublet2HThese protons are ortho to the electron-withdrawing carbonyl group and are thus deshielded.
Aromatic (H-3, H-5)~7.5Doublet2HThese protons are meta to the carbonyl group.
Methylene (-CH₂-)~4.8Singlet2HThese protons are adjacent to the carbonyl group and the hydroxyl group. The signal may appear as a doublet if coupling to the hydroxyl proton is observed.
Hydroxyl (-OH)Variable (e.g., 2-4)Broad Singlet1HThe chemical shift is concentration and solvent-dependent. The peak often disappears upon D₂O exchange.[16]

Expected ¹³C NMR Spectral Data for this compound (in CDCl₃):

CarbonChemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~195Ketone carbonyls typically appear in this region.
Aromatic (C-1)~133The carbon bearing the carbonyl group.
Aromatic (C-4)~140The carbon bearing the chlorine atom.
Aromatic (C-2, C-6)~130Aromatic carbons ortho to the carbonyl.
Aromatic (C-3, C-5)~129Aromatic carbons meta to the carbonyl.
Methylene (-CH₂-)~65This carbon is attached to an electronegative oxygen atom, causing a downfield shift.[17]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum.

  • D₂O Exchange (for ¹H NMR): To confirm the hydroxyl proton signal, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The -OH peak should disappear or significantly decrease in intensity.[16]

  • Data Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign the signals to the protons in the molecule. Assign the signals in the ¹³C spectrum based on their chemical shifts.

The Gold Standard: Single-Crystal X-ray Diffraction

For absolute proof of structure, especially when stereochemistry is a factor in derivatives, single-crystal X-ray diffraction is the ultimate analytical tool.[8] This technique provides a three-dimensional map of electron density, from which the precise arrangement of atoms in the crystal lattice can be determined. While powerful, it is contingent on the ability to grow a high-quality single crystal of the compound.

Conclusion

The structural confirmation of this compound and its derivatives is a critical step in their development for various applications. A multi-technique approach, as outlined in this guide, provides a robust and self-validating workflow. By understanding the principles behind each technique and the rationale for their application, researchers can confidently and accurately elucidate the structures of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 1-(4-Chlorophenyl)-2-hydroxyethanone is foundational to scientific progress. However, innovation and safety are inextricably linked. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep, actionable understanding of the process.

Hazard Identification: Understanding the "Why"

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that demands respect due to its specific toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents multiple hazards.[1][2]

Table 1: GHS Hazard Profile for this compound

Hazard ClassPictogramSignal WordHazard Statement
Acute toxicity, oralGHS07WarningH302: Harmful if swallowed[1][2]
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation[1][2]
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritation[1][2]

The core directive for disposal is derived from these hazards. The oral toxicity necessitates preventing its release into the environment where it could contaminate water sources.[3] The irritant properties dictate the use of appropriate Personal Protective Equipment (PPE) at all times to prevent dermal and ocular exposure.

Pre-Disposal Protocol: Segregation and Handling

Effective waste management begins at the point of generation. The chemical structure of this compound—specifically the presence of a carbon-halogen bond—classifies it as a halogenated organic compound .[4] This is the single most critical piece of information for its disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the following:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[5][6]

  • Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat.[2][5]

  • Respiratory Protection: If handling the solid powder and dust formation is likely, use a full-face respirator or work within a chemical fume hood.[3][5]

Step 2: Waste Segregation

The causality for this step is both financial and environmental. Mixing halogenated and non-halogenated waste streams forces the entire volume to be treated as halogenated waste, which is significantly more expensive to incinerate.[7]

  • DO: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4]

  • DO NOT: Mix this waste with non-halogenated solvents (like acetone, ethanol, or hexane) or aqueous waste streams.[4][7]

Accidental Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate & Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.[3]

  • Remove Ignition Sources: Although the compound itself is a solid, this is a universal precaution in labs where flammable solvents may be present.[3][5]

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to cover and contain the spilled solid.[3][8] Avoid creating dust.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, sealable container. Use spark-proof tools if there is any risk of static discharge.[5]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (as recommended by your institution's safety office) and paper towels.

  • Dispose of Cleanup Materials: All contaminated cleanup materials, including gloves, must be placed in the designated "Halogenated Organic Waste" container for disposal.[3]

Core Disposal Workflow

The disposal of this compound must be handled by a licensed and approved waste disposal contractor.[3][9] Your role is to prepare, store, and document the waste correctly for pickup.

DisposalWorkflow start Waste Generation (Pure compound or contaminated material) ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste Place in dedicated 'Halogenated Organic Waste' container. ppe->segregate container Step 3: Containerize & Seal Use a chemically compatible, leak-proof container. segregate->container label Step 4: Label Container - 'Hazardous Waste' - 'Halogenated Organic' - List all contents - Date of accumulation container->label storage Step 5: Temporary Storage Store in a designated Satellite Accumulation Area (SAA). label->storage pickup Step 6: Professional Disposal Arrange pickup by a licensed hazardous waste contractor. storage->pickup

Caption: Disposal workflow for this compound.

Detailed Steps for Final Disposal:
  • Containerization: Ensure the waste container is chemically compatible, in good condition, and can be tightly sealed to prevent leaks or the release of vapors.[3][5]

  • Labeling: The waste container must be meticulously labeled. While specific requirements vary by jurisdiction, the label must generally include:

    • The words "Hazardous Waste."

    • The chemical name: "this compound." If it's a mixed waste stream, all components must be listed.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Storage: Store the sealed and labeled container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents or bases.[3][6]

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will coordinate with a licensed professional waste disposal service. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[4][9]

Regulatory Framework

In the United States, the disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it must be managed as a hazardous waste from "cradle to grave," meaning the generator is responsible for it until its final, safe destruction.[7] Never discharge this chemical into the sewer system, as it can harm aquatic life and disrupt wastewater treatment processes.[3][10]

By adhering to these procedures, you ensure not only compliance with regulations but also the protection of yourself, your colleagues, and the environment. This commitment to safety is the hallmark of a trustworthy and authoritative scientific professional.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-2-hydroxyethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-hydroxyethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.